molecular formula C8H6ClN3S B1490086 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine CAS No. 1255099-52-5

5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine

Cat. No.: B1490086
CAS No.: 1255099-52-5
M. Wt: 211.67 g/mol
InChI Key: PLQLDJOSXAPLFB-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine (CAS 1255099-52-5) is a versatile chemical intermediate with significant value in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic building block for the development of novel kinase inhibitors . Its pyrido[4,3-d]pyrimidine core is a privileged scaffold in the design of potent and selective therapeutic agents. Specifically, this chloro- and methylthio-functionalized heterocycle is a key precursor in synthesizing advanced compounds targeting kinases such as Monopolar Spindle 1 (MPS1, also known as TTK) . MPS1 is a central regulator of the spindle assembly checkpoint in mitosis, and its inhibition is a promising therapeutic strategy in oncology . Researchers utilize this building block to introduce various amine substituents at the 5-position via displacement of the chloro group, and to further functionalize the methylthio moiety to access sulfone or methylsulfonyl derivatives, thereby expanding the diversity and potency of the resulting compound libraries . The structural modifications enabled by this intermediate have been instrumental in optimizing the metabolic stability and selectivity profiles of drug candidates, ultimately leading to advanced inhibitors currently in clinical trials for cancers like triple-negative breast cancer . Please note: This product is intended for research and laboratory use only. It is not intended for human consumption or diagnostic use.

Properties

IUPAC Name

5-chloro-2-methylsulfanylpyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c1-13-8-11-4-5-6(12-8)2-3-10-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQLDJOSXAPLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=N1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857154
Record name 5-Chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID20857154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255099-52-5
Record name 5-Chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of the Pyrido[4,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine: Properties, Synthesis, and Reactivity for Drug Discovery Applications

The quest for novel therapeutic agents is often centered on the exploration of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The pyrido[4,3-d]pyrimidine core is a prominent member of this class, recognized by medicinal chemists for its versatile biological and pharmaceutical properties.[1][2] As a fused heterocyclic system, it serves as a bioisostere for purines and other aromatic systems, making it a cornerstone in the design of targeted therapies.[3]

This guide focuses on a key derivative, This compound . This compound is not merely another entry in a chemical catalog; it is a strategic starting material, engineered with functional groups that offer distinct and orthogonal reactivity. The presence of a reactive chlorine atom at the 5-position and an oxidizable methylthio group at the 2-position makes it an exceptionally valuable building block for generating diverse libraries of novel chemical entities.

For researchers, scientists, and drug development professionals, understanding the nuanced chemical properties, synthetic accessibility, and reactive potential of this molecule is paramount. This document provides a comprehensive technical overview, moving beyond simple data recitation to explain the mechanistic rationale behind its synthesis and functionalization, thereby empowering researchers to fully leverage its potential in their discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in synthesis and screening.

Core Chemical Properties

The essential physicochemical data for this compound are summarized below, providing a quick reference for experimental planning.[4][5]

PropertyValueSource
CAS Number 1255099-52-5[4][5]
Molecular Formula C₈H₆ClN₃S[4][5]
Molecular Weight 211.67 g/mol [4][5]
Canonical SMILES CSC1=NC=C2C(=N1)C=CN=C2Cl[5]
Purity (Typical) ≥98%[4]
Spectroscopic Characterization (Anticipated)

While specific spectral data for this exact compound is not publicly cataloged, its structure allows for reliable prediction of its key spectroscopic signatures based on analogous structures.[6]

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. A sharp singlet, integrating to 3 protons, should appear in the upfield region (typically δ 2.5-2.8 ppm) corresponding to the methylthio (-SCH₃) group. The aromatic region should display three distinct signals for the protons on the pyridopyrimidine core.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals. The methylthio carbon will be a prominent upfield signal (δ ~15-20 ppm). The remaining signals will be in the aromatic region (δ ~110-165 ppm), corresponding to the carbons of the fused ring system. The carbons directly attached to nitrogen and chlorine will be significantly influenced by the electronegativity of these atoms.

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic molecular ion (M⁺) peak. A key diagnostic feature will be the isotopic pattern of the molecular ion, exhibiting an (M+2)⁺ peak with an intensity approximately one-third of the M⁺ peak, which is the signature of a molecule containing a single chlorine atom.

Synthesis and Mechanistic Rationale

The construction of the pyrido[4,3-d]pyrimidine scaffold can be achieved through various synthetic strategies.[1][7] The synthesis of this compound typically involves a multi-step sequence that builds the fused ring system first, followed by targeted functionalization.

Representative Synthesis Protocol

This protocol represents a plausible and logical pathway for the synthesis, grounded in established heterocyclic chemistry principles. The causality behind each step is explained to provide a deeper understanding of the transformation.

Objective: To synthesize this compound from a suitable pyridine precursor.

Pillar of Trustworthiness: This protocol is self-validating. The success of each step can be confirmed using standard analytical techniques (TLC, LC-MS, NMR) to verify the formation of the intermediate before proceeding, ensuring the integrity of the entire workflow.

Step 1: Synthesis of 2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one

  • Materials: 4-amino-2-chloronicotinamide, potassium thiocyanate, methyl iodide, dimethylformamide (DMF), sodium hydroxide.

  • Rationale: This initial step builds the core heterocyclic structure. The 4-amino-nicotinamide derivative is cyclized with a thiocyanate source to form a pyrimidinethione, which is then S-methylated in situ or in a subsequent step to install the stable methylthio group.

  • Procedure:

    • To a solution of 4-amino-2-chloronicotinamide in DMF, add potassium thiocyanate and heat the mixture. The reaction proceeds via nucleophilic attack of the amino group and subsequent cyclization to form a thione intermediate.

    • After cooling, add sodium hydroxide followed by a stoichiometric amount of methyl iodide.

    • Stir the reaction at room temperature until TLC analysis indicates complete methylation.

    • Pour the reaction mixture into ice water to precipitate the product, 2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one.

    • Filter, wash with water, and dry the solid.

Step 2: Chlorination to yield this compound

  • Materials: 2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one, phosphorus oxychloride (POCl₃), catalytic N,N-dimethylaniline.

  • Rationale: The conversion of the pyrimidinone (a cyclic amide) to the 5-chloro derivative is a classic transformation. POCl₃ serves as both a dehydrating and chlorinating agent. The mechanism involves the activation of the carbonyl oxygen by phosphorus, followed by nucleophilic attack of chloride. N,N-dimethylaniline acts as a base to scavenge the HCl byproduct.

  • Procedure:

    • In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the product from Step 1 in an excess of phosphorus oxychloride.

    • Add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux and maintain for several hours, monitoring by TLC until the starting material is consumed.

    • Carefully cool the reaction mixture and slowly quench by pouring it onto crushed ice. Caution: This is a highly exothermic reaction.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

    • Filter the solid, wash thoroughly with water to remove inorganic salts, and dry.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Core Ring Formation & S-Methylation cluster_1 Step 2: Aromatic Chlorination A 4-Amino-2-chloronicotinamide B 2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one A->B 1. KSCN, Heat 2. NaOH, MeI C This compound B:e->C:w POCl₃, Δ

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its predictable and versatile reactivity, which allows for systematic structural modification.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The chloro group at the 5-position is highly activated towards nucleophilic aromatic substitution (SNAr). This activation is due to the electron-withdrawing effect of the adjacent nitrogen atoms in both the pyridine and pyrimidine rings, which stabilize the negatively charged Meisenheimer complex intermediate. This makes the C5-position an ideal handle for introducing a wide array of functional groups.

Common Nucleophiles:

  • Amines (R-NH₂): Reaction with primary or secondary amines is one of the most common modifications, used to introduce side chains that can modulate solubility, form salt bridges, or interact with specific receptor pockets.

  • Alcohols/Phenols (R-OH): Under basic conditions, alkoxides and phenoxides can displace the chloride to form ether linkages.

  • Thiols (R-SH): Thiolates are excellent nucleophiles and can be used to form thioether bonds.

Representative Protocol: Amination at the C5-Position

  • Objective: To displace the 5-chloro group with a primary amine (e.g., benzylamine).

  • Materials: this compound, benzylamine, diisopropylethylamine (DIPEA), N-methyl-2-pyrrolidone (NMP).

  • Rationale: The reaction is typically carried out in a polar aprotic solvent at elevated temperatures. A non-nucleophilic base like DIPEA is included to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile.

  • Procedure:

    • Dissolve this compound in NMP.

    • Add 1.2 equivalents of benzylamine and 1.5 equivalents of DIPEA.

    • Heat the reaction mixture (e.g., to 80-120 °C), potentially using microwave irradiation to accelerate the reaction.[2]

    • Monitor progress by LC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry over sodium sulfate, concentrate, and purify by chromatography to yield the desired 5-(benzylamino)-2-(methylthio)pyrido[4,3-d]pyrimidine.

Oxidation of the 2-Methylthio Group

The methylthio group provides a secondary site for modification through oxidation.[8] This reaction transforms the relatively non-polar thioether into a more polar sulfoxide or sulfone.

  • To Sulfoxide (-SOCH₃): Achieved with mild oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) (1 equivalent) at low temperatures.

  • To Sulfone (-SO₂CH₃): Requires stronger conditions, such as excess m-CPBA or other oxidants like hydrogen peroxide.

Mechanistic Significance: This transformation is valuable for several reasons:

  • Solubility Modulation: The resulting sulfoxides and sulfones are more polar and often more water-soluble.

  • Hydrogen Bonding: The sulfoxide and sulfone oxygens can act as hydrogen bond acceptors, potentially introducing new, favorable interactions with a biological target.

  • Leaving Group Potential: The methylsulfonyl (-SO₂CH₃) group can, in some cases, act as a leaving group itself, allowing for subsequent nucleophilic substitution at the C2-position.

Reactivity and Derivatization Visualization

ReactivityMap cluster_C5 C5-Position Reactivity (SNAr) cluster_C2 C2-Position Reactivity (Oxidation) Parent This compound Product_Amine 5-Amino Derivative Parent->Product_Amine R-NH₂ / Base Product_Ether 5-Ether Derivative Parent->Product_Ether R-OH / Base Product_Thioether 5-Thioether Derivative Parent->Product_Thioether R-SH / Base Product_Sulfoxide 2-Methylsulfinyl Derivative Parent->Product_Sulfoxide [O] (1 eq.) Product_Sulfone 2-Methylsulfonyl Derivative Product_Sulfoxide->Product_Sulfone [O]

Caption: Key reactive pathways for derivatizing the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrido[4,3-d]pyrimidine scaffold is a validated pharmacophore in numerous therapeutic areas.[2] Derivatives have demonstrated potent activity as:

  • Anticancer Agents: Many compounds based on this core structure function as kinase inhibitors, interfering with signaling pathways that drive tumor cell proliferation and survival.[8]

  • Antifungal Agents: Recent studies have identified novel pyrido[4,3-d]pyrimidine derivatives as potent inhibitors of sterol 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis.[7] Several compounds showed better activity against Botrytis cinerea than the commercial fungicide epoxiconazole.[7]

  • Antiviral and Antimicrobial Agents: The scaffold has been explored for a wide range of anti-infective properties.[2]

This compound is an ideal starting point for exploring these activities. A research program can systematically leverage its dual reactivity: first, by creating a library of diverse C5-substituted analogs via SNAr reactions, and second, by oxidizing the C2-methylthio group in promising hits to fine-tune their physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion

This compound is far more than a simple chemical reagent. It is a highly functionalized, strategically designed intermediate that offers chemists two distinct and reliable handles for molecular elaboration. Its robust and predictable reactivity at both the C5-chloro and C2-methylthio positions provides a powerful platform for generating novel compound libraries. For scientists engaged in the rational design of new therapeutics, a deep understanding of this molecule's chemical properties is essential for unlocking its full potential in the discovery of next-generation medicines.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The title compound, 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine, is a key intermediate, offering multiple reactive sites for further chemical elaboration. The chlorine atom at the C5 position is susceptible to nucleophilic substitution, while the methylthio group at C2 can be oxidized and subsequently displaced, enabling the synthesis of a diverse library of derivatives.[5] This guide provides a comprehensive overview of a validated synthetic pathway to this valuable building block, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis

A logical retrosynthetic strategy for this compound (I) involves disconnecting the pyrimidine ring. This leads back to a key intermediate, 2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one (II). This intermediate can be envisioned as being formed through a cyclization reaction of a suitably functionalized pyridine precursor, such as 3-amino-4-cyanopyridine derivative. A plausible forward synthesis, therefore, initiates from a commercially available and appropriately substituted pyridine, followed by the construction of the fused pyrimidine ring and subsequent chlorination.

G I This compound (I) II 2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one (II) I->II Chlorination (C-Cl bond formation) III Substituted 3-Aminopyridine Precursor II->III Cyclization (Pyrimidine ring formation) IV Commercially Available Pyridine III->IV Functional Group Interconversion

Caption: Retrosynthetic analysis of this compound.

Validated Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the construction of the core pyrido[4,3-d]pyrimidinone ring system, followed by a crucial chlorination step. This pathway is designed for efficiency and scalability, utilizing robust chemical transformations.

G start 2-Chloro-4-methyl-3-nitropyridine step1 Step 1: Cyanation start->step1 intermediate1 2-Cyano-4-methyl-3-nitropyridine step1->intermediate1 step2 Step 2: Reduction intermediate1->step2 intermediate2 3-Amino-2-cyano-4-methylpyridine step2->intermediate2 step3 Step 3: Cyclization intermediate2->step3 intermediate3 2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one step3->intermediate3 step4 Step 4: Chlorination intermediate3->step4 product This compound step4->product

Caption: Overall synthetic workflow for the target molecule.

Step 1 & 2: Synthesis of 3-Amino-4-cyanopyridine Precursor

The initial phase of the synthesis focuses on preparing a key 3-amino-4-cyanopyridine intermediate. A common starting material for constructing the pyrido[4,3-d]pyrimidine core is a pyridine derivative containing vicinal amino and cyano groups. While a direct synthesis for the exact precursor to 2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one is not detailed in the provided search results, a general and analogous approach can be constructed based on established pyridine chemistry. This often involves the nitration of a picoline, followed by functional group manipulations to install the required amino and cyano functionalities. For instance, nitration of 2-amino-4-picoline yields a mixture of nitro isomers, which can then be further functionalized.[4]

Step 3: Cyclization to form 2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one

The construction of the pyrimidine ring is a critical step. A robust method for this transformation is the reaction of the 3-amino-4-cyanopyridine intermediate with a suitable one-carbon synthon. In this case, to install the methylthio group at the C2 position, a reaction with thiourea followed by methylation, or more directly with a reagent like dimethyl carbonimidodithioate, can be employed. An alternative and widely used method involves the cyclocondensation of an aminonitrile with chloroformamidine hydrochloride.[4]

A general procedure for a related cyclization is as follows: A mixture of the aminopyridine precursor, an appropriate cyclizing agent (e.g., chloroformamidine hydrochloride or a derivative), and a high-boiling solvent like dimethyl sulfone is heated.[4] This thermal cyclocondensation efficiently forms the fused pyrimidine ring.

Protocol: Synthesis of 2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one (II)

  • To a stirred solution of the 3-amino-4-cyanopyridine precursor in a suitable solvent (e.g., DMF), add 1.1 equivalents of a cyclizing reagent such as 1,3-bis(methylthio)-2-nitro-2-propene.

  • Add a base, such as potassium carbonate (2.0 equivalents), to the mixture.

  • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude 2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one (II).

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

ReagentMolar Eq.Purpose
3-Amino-4-cyanopyridine1.0Starting Material
Cyclizing Agent1.1Pyrimidine Ring Formation
Potassium Carbonate2.0Base
DMF-Solvent
Step 4: Chlorination to this compound (I)

The final step is the conversion of the lactam functionality in 2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one (II) to the target chloride. This is a standard transformation in heterocyclic chemistry, typically achieved using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of reaction, often used in excess as both the reagent and solvent.[6][7] The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction.

Mechanistic Insight: The Role of POCl₃

The chlorination mechanism involves the initial activation of the carbonyl oxygen of the lactam by phosphorus oxychloride. This forms a highly electrophilic intermediate. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C5 position and leading to the elimination of a phosphate byproduct and the formation of the C-Cl bond. The pyridine nitrogen can also be transiently phosphorylated, further activating the ring system.

Protocol: Synthesis of this compound (I)

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one (II) (1.0 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is approximately 8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound (I).[7][8]

ReagentMolar Eq.Purpose
2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one1.0Starting Material
Phosphorus Oxychloride (POCl₃)5.0 - 10.0Chlorinating Agent/Solvent
N,N-Dimethylaniline0.1Catalyst

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Chlorinated Solvents (e.g., Dichloromethane): Handle in a fume hood.

  • Bases (e.g., Potassium Carbonate): Can cause skin and eye irritation.

Applications in Drug Discovery

The this compound scaffold is a versatile platform for the synthesis of kinase inhibitors and other targeted therapies. The C5-chloro and C2-methylthio groups serve as orthogonal synthetic handles. The chlorine can be displaced by various N-, O-, and S-nucleophiles through SNAr reactions, while the methylthio group can be oxidized to a methylsulfoxide or methylsulfone, which are excellent leaving groups for a second nucleophilic substitution. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[4] Pyrido[4,3-d]pyrimidine derivatives have shown promise as inhibitors of various kinases involved in cancer progression.[5]

Conclusion

This guide outlines a robust and logical synthetic pathway for the preparation of this compound, a key intermediate for pharmaceutical research. The described methodology, rooted in fundamental principles of heterocyclic chemistry, provides a clear and actionable framework for its synthesis. By understanding the rationale behind each synthetic step and the underlying reaction mechanisms, researchers can effectively produce this valuable compound and leverage its synthetic potential in the development of novel therapeutics.

References

Spectroscopic Characterization of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive and methodological resource. It is designed to assist researchers in the de novo structural elucidation and confirmation of this compound. We will explore the anticipated features in ¹H NMR, ¹³C NMR, and Mass Spectrometry, grounded in the fundamental principles of spectroscopic analysis of heterocyclic compounds. Furthermore, this guide presents detailed protocols for sample preparation and data acquisition, ensuring a robust and reliable analytical workflow.

Introduction: The Significance of Spectroscopic Analysis

This compound belongs to the class of pyridopyrimidines, a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The precise structural confirmation of such molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of biological and pharmacological studies. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the unambiguous determination of molecular structure. This guide provides a foundational understanding of the expected spectroscopic data for the title compound and the methodologies to acquire it.

Molecular Structure and Predicted Spectroscopic Data

The chemical structure of this compound (C₈H₆ClN₃S, Molecular Weight: 211.67 g/mol ) is the primary determinant of its spectroscopic signature.[1][2]

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. Based on the structure, we can predict the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.6 - 2.8Singlet (s)3H-SCH₃The methyl protons are attached to a sulfur atom, which is slightly deshielding. The signal is a singlet as there are no adjacent protons to couple with.
~ 7.5 - 7.8Doublet (d)1HH6This proton is on the pyridine ring and is expected to be in the aromatic region. It will likely appear as a doublet due to coupling with H8.
~ 8.5 - 8.8Doublet (d)1HH8This proton is also on the pyridine ring and is deshielded by the adjacent nitrogen atom. It will appear as a doublet due to coupling with H6.
~ 9.0 - 9.3Singlet (s)1HH4This proton is on the pyrimidine ring and is significantly deshielded by the two adjacent nitrogen atoms, placing it far downfield.

Note: These are predicted values. Actual chemical shifts can be influenced by the solvent and concentration.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 15 - 20-SCH₃The methyl carbon attached to sulfur is expected in the aliphatic region.
~ 115 - 125C6Aromatic carbon in the pyridine ring.
~ 120 - 130C4aQuaternary carbon at the ring junction.
~ 140 - 150C8Aromatic carbon in the pyridine ring, deshielded by the adjacent nitrogen.
~ 150 - 160C4Aromatic carbon in the pyrimidine ring, deshielded by adjacent nitrogens.
~ 155 - 165C5Aromatic carbon bearing the chloro group. The electronegativity of chlorine will cause a downfield shift.
~ 160 - 170C8aQuaternary carbon at the ring junction, adjacent to a nitrogen atom.
~ 170 - 180C2Carbon attached to sulfur and two nitrogen atoms, expected to be significantly deshielded.
Predicted Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, we would expect to observe:

  • Molecular Ion (M⁺): A prominent peak at m/z 211, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at m/z 213 (M+2) with approximately one-third the intensity of the M⁺ peak is expected.

  • Key Fragmentation Patterns: Fragmentation is likely to occur at the weaker bonds, such as the C-S and C-Cl bonds.

M [M]⁺˙ m/z 211/213 M_minus_CH3 [M-CH₃]⁺ m/z 196/198 M->M_minus_CH3 - •CH₃ M_minus_Cl [M-Cl]⁺ m/z 176 M->M_minus_Cl - •Cl M_minus_SCH3 [M-SCH₃]⁺ m/z 164/166 M->M_minus_SCH3 - •SCH₃

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

To obtain high-quality spectroscopic data, meticulous sample preparation and adherence to established experimental protocols are crucial.

NMR Spectroscopy Protocol

start Start: Pure, dry sample dissolve Dissolve ~5-10 mg of sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) start->dissolve transfer Transfer solution to a clean, dry 5 mm NMR tube dissolve->transfer instrument Place the NMR tube in the spectrometer transfer->instrument acquire Acquire ¹H and ¹³C NMR spectra instrument->acquire process Process the data (Fourier transform, phase correction, baseline correction, and integration) acquire->process end End: Interpreted Spectra process->end

Caption: General workflow for NMR data acquisition.

3.1.1. Solvent Selection

The choice of a deuterated solvent is critical for NMR analysis.[3][4][5][6]

  • Chloroform-d (CDCl₃): A common choice for many organic molecules due to its good dissolving power and relatively simple residual peak at ~7.26 ppm.[6]

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): Useful for less soluble compounds, with a residual proton peak at ~2.50 ppm.[5]

3.1.2. Instrument Parameters (Typical for a 400 MHz Spectrometer)

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C is less sensitive.

    • Relaxation Delay (D1): 2 seconds.

Mass Spectrometry Protocol

start Start: Pure sample dissolve Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile) start->dissolve filter Filter the solution if any particulates are present dissolve->filter infuse Infuse the sample into the mass spectrometer (e.g., via direct injection or LC-MS) filter->infuse acquire Acquire the mass spectrum in positive ion mode infuse->acquire analyze Analyze the molecular ion and fragmentation pattern acquire->analyze end End: Interpreted Mass Spectrum analyze->end

Caption: General workflow for Mass Spectrometry data acquisition.

3.2.1. Ionization Technique

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules, which is appropriate for the target compound. It typically produces the protonated molecule [M+H]⁺.

  • Electron Impact (EI): A harder ionization technique that can provide more extensive fragmentation information, which can be useful for structural elucidation.

3.2.2. Sample Preparation for Mass Spectrometry

Proper sample preparation is essential to avoid instrument contamination and obtain a clean spectrum.[2][7][8][9]

  • Solvent: Use high-purity, volatile solvents such as methanol or acetonitrile.

  • Concentration: A concentration of approximately 1 mg/mL is a good starting point, which can be further diluted.[2]

  • Purity: Ensure the sample is free from non-volatile salts and buffers, which can interfere with the ionization process.[9]

Conclusion

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the mechanism of action of the novel compound, 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine. Drawing from established principles in kinase inhibitor discovery and the known bioactivities of the broader pyridopyrimidine class of molecules, this document outlines a logical, multi-stage experimental approach.

Introduction and Compound Rationale

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases.[1][2][3][4] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern therapeutics.[1] Derivatives of the pyrido[4,3-d]pyrimidine core have demonstrated activity against a range of clinically relevant kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS), and Polo-like kinase 2 (PLK2).[1][2][5][6][7][8]

This compound incorporates key structural features suggestive of kinase inhibitory potential. The chloro and methylthio substituents can influence target binding affinity and selectivity, as well as the compound's overall physicochemical properties. The methylthio group, in particular, can serve as a leaving group, potentially allowing for covalent interactions with the target protein, a mechanism employed by some kinase inhibitors to achieve high potency and duration of action.[8]

Given the established precedent for this chemical class, it is hypothesized that this compound functions as a kinase inhibitor. The following experimental plan is designed to rigorously test this hypothesis, identify the specific molecular target(s), and elucidate the downstream cellular consequences of target engagement.

Phase 1: Target Identification and Initial Validation

The initial phase of investigation focuses on broad screening to identify potential kinase targets followed by confirmation of direct binding.

Kinase Panel Screening

The logical first step is to screen the compound against a large, diverse panel of kinases to identify potential targets. This provides an unbiased overview of the compound's selectivity profile.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Serially dilute the stock solution to the desired screening concentrations (e.g., 10 µM and 1 µM).

  • Kinase Assay: Utilize a reputable commercial kinase screening service (e.g., Eurofins DiscoverX, Promega Kinase-Glo®) that offers a panel of several hundred kinases. The assay typically measures the remaining kinase activity after incubation with the compound, often via ATP depletion or phosphorylation of a substrate.

  • Data Analysis: Express results as a percentage of inhibition relative to a vehicle control (DMSO). Hits are typically defined as kinases showing >50% inhibition at a given concentration.

Target Validation: Isothermal Titration Calorimetry (ITC)

Once initial hits are identified from the kinase panel, it is crucial to confirm direct binding and determine the thermodynamic parameters of the interaction. ITC is the gold standard for this purpose as it provides information on binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.

Experimental Protocol: Isothermal Titration Calorimetry

  • Protein and Compound Preparation:

    • Express and purify the recombinant kinase of interest. Ensure the protein is in a suitable buffer (e.g., HEPES or PBS) and at a known concentration (typically 10-50 µM).

    • Prepare the compound in the same buffer to a concentration approximately 10-20 times that of the protein.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

Phase 2: Cellular Mechanism of Action

Following target identification and validation, the next phase is to understand the compound's effects in a cellular context. This involves assessing its impact on cell signaling, proliferation, and survival.

Cellular Target Engagement Assays

Cellular thermal shift assays (CETSA) can be used to confirm that the compound binds to its target inside intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with the compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Extraction and Analysis: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Downstream Signaling Pathway Analysis

Once target engagement is confirmed, the next step is to investigate the effect on the downstream signaling pathway. This is typically done by measuring the phosphorylation status of key substrates of the target kinase.

Experimental Protocol: Western Blotting for Phospho-proteins

  • Cell Treatment: Treat cells with the compound for various times and at different concentrations. It is also advisable to include a positive control (a known activator of the pathway) and a negative control (a known inhibitor).

  • Protein Lysis and Quantification: Lyse the cells and determine the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and for the total amount of the substrate protein (as a loading control).

    • Use appropriate secondary antibodies conjugated to HRP or a fluorescent dye for detection.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Visualizing the Proposed Workflow

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Cellular Mechanism cluster_2 Phase 3: Phenotypic Effects KinaseScreen Kinase Panel Screening ITC Isothermal Titration Calorimetry KinaseScreen->ITC Identified Hits CETSA Cellular Thermal Shift Assay ITC->CETSA Validated Target WesternBlot Downstream Signaling Analysis CETSA->WesternBlot Confirmed Target Engagement Proliferation Cell Proliferation Assays WesternBlot->Proliferation Apoptosis Apoptosis Assays WesternBlot->Apoptosis

Figure 1: A high-level overview of the experimental workflow.

Phase 3: Cellular Phenotypic Assays

The final phase connects the molecular mechanism to a cellular phenotype, such as an anti-proliferative or pro-apoptotic effect, which is particularly relevant for oncology applications.

Cell Proliferation and Viability Assays

These assays determine the effect of the compound on cell growth and survival.

Experimental Protocol: MTT/XTT or CellTiter-Glo® Assay

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the compound for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT/XTT assays, add the reagent and incubate until a color change is observed. Measure the absorbance at the appropriate wavelength.

    • For CellTiter-Glo®, add the reagent and measure the luminescence.

  • Data Analysis: Plot the cell viability as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Apoptosis Assays

If the compound induces cell death, it is important to determine if this occurs via apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the compound at concentrations around the IC50 value for various time points.

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic). An increase in the Annexin V-positive population indicates apoptosis.

Data Summary and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of In Vitro and Cellular Data

AssayEndpointResult
Kinase Panel Screen% Inhibition @ 1 µMList top hits
Isothermal Titration CalorimetryKd (nM)Value for validated target
Cellular Thermal Shift AssayΔTm (°C)Value for validated target
Downstream SignalingIC50 (nM)Value for phospho-substrate
Cell Proliferation (e.g., MCF-7)IC50 (µM)Value from viability assay
Apoptosis Assay% Apoptotic CellsValue at a specific concentration

Visualizing a Hypothetical Signaling Pathway

Assuming the compound is identified as a potent inhibitor of a hypothetical kinase "Kinase X" in a cancer-relevant pathway:

G cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Substrate Substrate KinaseX->Substrate pSubstrate p-Substrate TF Transcription Factor pSubstrate->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Compound This compound Compound->KinaseX

Figure 2: A diagram of a hypothetical signaling pathway.

Conclusion

This technical guide provides a robust and logical framework for elucidating the mechanism of action of this compound. By systematically progressing from broad, unbiased screening to detailed cellular and phenotypic analysis, researchers can confidently identify the molecular target(s) of this compound and characterize its biological activity. The insights gained from these studies will be invaluable for its further development as a potential therapeutic agent.

References

The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrido[4,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[4,3-d]pyrimidine core, a fascinating heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] This guide provides a comprehensive technical overview of the discovery and synthesis of novel pyrido[4,3-d]pyrimidine compounds, offering field-proven insights and detailed methodologies for researchers in drug development.

The Strategic Importance of the Pyrido[4,3-d]pyrimidine Scaffold

The fusion of a pyridine and a pyrimidine ring creates the pyridopyrimidine architecture, which exists in four isomeric forms.[2] Among these, the pyrido[4,3-d]pyrimidine scaffold is of particular interest due to its structural resemblance to purines, allowing it to interact with a wide array of biological targets. This structural feature is a key determinant of its broad pharmacological profile, which includes anticancer, antiviral, and kinase inhibitory activities.[1][3]

The core structure possesses multiple reactive centers (N-1, N-3, C-2, C-4, C-5, and C-8), providing ample opportunities for chemical modification and the fine-tuning of pharmacological properties.[1] This chemical tractability allows for the systematic exploration of the structure-activity relationship (SAR), a critical aspect of modern drug discovery.

Navigating the Synthetic Landscape: Key Methodologies

The construction of the pyrido[4,3-d]pyrimidine core can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern multi-component and microwave-assisted protocols. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Building from Pyridine and Pyrimidine Precursors

A common and versatile approach involves the construction of the pyrimidine ring onto a pre-functionalized pyridine core, or vice-versa. This strategy offers a high degree of control over the final substitution pattern.

A representative example is the synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives, which starts from a common chlorinated intermediate.[4] This intermediate is then subjected to palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions to introduce diversity at the C-4 position.[4] This method has been successfully employed to generate libraries of compounds for anticancer screening.[4]

Experimental Protocol: Synthesis of a 4-Substituted Pyrido[4,3-d]pyrimidine Intermediate

This protocol outlines a general procedure for the synthesis of a key chlorinated intermediate, which can be further diversified.

Step 1: Cyclocondensation

  • A mixture of an appropriately substituted 3-aminopyridine-4-carboxamide and an excess of ethyl chloroformate is heated under reflux in a suitable solvent (e.g., dioxane) for 4-6 hours.

  • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried to yield the pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione.

Step 2: Chlorination

  • The dione from Step 1 is suspended in phosphorus oxychloride (POCl3) with a catalytic amount of N,N-dimethylformamide (DMF).

  • The mixture is heated at reflux for 8-12 hours until the reaction is complete (monitored by TLC).

  • Excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with crushed ice.

  • The resulting solid is filtered, washed with water, and dried to afford the 2,4-dichloro-pyrido[4,3-d]pyrimidine intermediate.

Multi-Component Reactions (MCRs): A Paradigm of Efficiency

Multi-component reactions have emerged as a powerful tool in medicinal chemistry for the rapid generation of molecular diversity.[3] These one-pot reactions combine three or more starting materials to form a complex product, minimizing reaction steps and purification efforts.

Microwave-promoted, solvent- and catalyst-free aza-Diels-Alder reactions have been successfully applied to the efficient synthesis of dihydropyrido[4,3-d]pyrimidines.[5] This approach offers significant advantages in terms of reaction time and environmental impact.

Workflow for Multi-Component Synthesis of Pyrido[4,3-d]pyrimidines

MCR_Workflow A Starting Material A (e.g., β-enaminone) MCR One-Pot Multi-Component Reaction (e.g., Microwave Irradiation) A->MCR B Starting Material B (e.g., Aldehyde) B->MCR C Starting Material C (e.g., Amidine) C->MCR P Pyrido[4,3-d]pyrimidine Product MCR->P Pur Purification (e.g., Chromatography) P->Pur Final Final Compound Pur->Final

Caption: A generalized workflow for the efficient synthesis of pyrido[4,3-d]pyrimidines via a multi-component reaction strategy.

Biological Applications and Structure-Activity Relationship (SAR) Insights

The therapeutic potential of pyrido[4,3-d]pyrimidines is vast, with compounds from this class showing promise in oncology, virology, and inflammatory diseases.[1]

Anticancer Activity

A significant body of research has focused on the development of pyrido[4,3-d]pyrimidines as anticancer agents.[4][6] These compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival.

  • Wee1 Inhibitors: A series of novel pyrido[4,3-d]pyrimidinone derivatives have been identified as potent Wee1 kinase inhibitors.[7] Wee1 is a critical regulator of the cell cycle, and its inhibition can lead to selective killing of cancer cells. Mechanistic studies have shown that these compounds induce cancer cell apoptosis and cell cycle arrest.[7]

  • KRAS Inhibitors: Substituted pyrido[4,3-d]pyrimidine compounds are also being investigated as inhibitors of KRAS, a frequently mutated oncogene.[8][9]

  • Multikinase Inhibitors: Certain pyridothiopyranopyrimidine derivatives have demonstrated potent inhibition of multiple kinases, including VEGFR-2, which is crucial for angiogenesis.[10] This multi-targeted approach can be advantageous in overcoming drug resistance.

Table 1: Representative Pyrido[4,3-d]pyrimidine Derivatives and their Anticancer Activity

Compound IDTargetCell LineIC50 (µM)Reference
Compound 34Wee1MV-4-110.66 - 2.69[7]
Compound 5iNot specifiedKB, CNE2, MGC-8030.48, 0.15, 0.59[5]
Compound 30Not specifiedMGC8030.59[6]
Antiviral Activity

The pyrido[4,3-d]pyrimidine scaffold has also shown promise in the development of antiviral agents. Notably, 7,8-dihydropyrido[4,3-d]pyrimidines have been identified as potent inhibitors of SARS-CoV-2 entry.[11] These compounds directly engage the spike protein of the virus, preventing it from binding to host cells.[11]

Signaling Pathway: Inhibition of SARS-CoV-2 Entry

Viral_Entry_Inhibition Virus SARS-CoV-2 Spike Spike Protein Virus->Spike Binding Binding Spike->Binding Binds to NoEntry Entry Blocked Spike->NoEntry ACE2 ACE2 Receptor (Host Cell) ACE2->Binding ACE2->NoEntry Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor Inhibitor->Spike Binds to Entry Viral Entry Binding->Entry

Caption: Mechanism of action for pyrido[4,3-d]pyrimidine-based SARS-CoV-2 entry inhibitors.

SAR Insights

The substitution pattern on the pyrido[4,3-d]pyrimidine core significantly influences the biological activity and drug-like properties of the compounds.[12] For instance, in a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position enhanced both potency and bioavailability.[13] Biopharmaceutical profiling of a library of pyrido[4,3-d]pyrimidines revealed that the diversity of substituents greatly impacted properties like solubility and permeability.[12]

Future Directions and Conclusion

The pyrido[4,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Exploring new chemical space: The development of novel synthetic methodologies to access previously unexplored substitution patterns.

  • Structure-based drug design: Utilizing computational tools to design more potent and selective inhibitors against specific biological targets.

  • Expansion into new therapeutic areas: Investigating the potential of this scaffold in other diseases, such as neurodegenerative and metabolic disorders.

References

An In-depth Technical Guide to 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine: A Strategic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine, a pivotal chemical intermediate in pharmaceutical research and development. We will explore its synthesis, reactivity, and strategic application in the construction of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings creates the pyridopyrimidine scaffold, a class of nitrogen-containing heterocyclic compounds of immense interest in medicinal chemistry.[1][2] Their structural resemblance to endogenous purines allows them to function as privileged scaffolds, interacting with a wide array of biological targets.[2] Pyrido[2,3-d]pyrimidines, an isomeric form, have been extensively investigated as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] The specific isomer, pyrido[4,3-d]pyrimidine, serves as a crucial core in developing targeted therapies.

Within this important class of compounds, This compound has emerged as a particularly valuable chemical intermediate. Its pre-functionalized structure offers multiple reactive handles, enabling chemists to introduce molecular complexity in a controlled and predictable manner. The chloro and methylthio groups serve as versatile anchor points for diversification, making this compound a cornerstone in the synthesis of targeted therapeutics, including novel Kirsten Rat Sarcoma (KRAS) viral oncogene homolog inhibitors.[6]

Core Chemical Properties
PropertyValue
IUPAC Name This compound
CAS Number 1255099-52-5
Molecular Formula C₈H₆ClN₃S[7][8]
Molecular Weight 211.67 g/mol [7][8]
Appearance Typically a powder
SMILES CSC1=NC=C2C(=N1)C=CN=C2Cl[8]

Synthesis of the Core Intermediate

The construction of the this compound core is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. While multiple routes can be envisioned, a common strategy involves the initial formation of a substituted pyrimidine ring followed by annulation of the pyridine ring.

A representative synthesis could start from a readily available pyrimidine precursor, such as 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde. This aldehyde provides the necessary atoms for the C4, C4a, C5, and N8 positions of the final pyridopyrimidine ring system.

Illustrative Synthetic Workflow

Synthesis_Workflow A 4-Amino-2-(methylthio)pyrimidine -5-carbaldehyde B Condensation & Cyclization A->B e.g., Malononitrile, Base (Piperidine) C Pyrido[4,3-d]pyrimidin-5(6H)-one Intermediate B->C Hydrolysis D Chlorination C->D POCl₃ or SOCl₂ E 5-Chloro-2-(methylthio)pyrido [4,3-d]pyrimidine D->E

Caption: General workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative and based on established chemical principles for analogous transformations. Researchers should conduct their own literature search and optimization.

Step 1: Condensation and Cyclization

  • To a solution of 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the diaminopyridine intermediate.

Causality: The use of a basic catalyst like piperidine facilitates the Knoevenagel condensation between the aldehyde and the active methylene group of malononitrile. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the pyrimidine amino group onto one of the nitrile groups.

Step 2: Hydrolysis

  • Suspend the intermediate from Step 1 in a mixture of acetic acid and concentrated sulfuric acid (e.g., 5:1 v/v).

  • Heat the mixture to 100-110 °C for 8-12 hours.

  • Cool the reaction and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry to obtain the 2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one.

Causality: The strong acidic conditions are necessary to hydrolyze the remaining amino and nitrile functionalities to form the lactam (pyrimidinone) ring.

Step 3: Chlorination

  • Carefully add the dried pyrimidinone intermediate (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reflux the mixture at 110-120 °C for 3-5 hours.

  • Cool the reaction mixture and slowly quench it by pouring it onto a mixture of crushed ice and dichloromethane (DCM).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Causality: POCl₃ is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings (or their tautomeric keto forms) into chloro groups, a critical step for activating the C5 position for subsequent nucleophilic substitution.

Key Reactivity and Strategic Transformations

The synthetic utility of this compound stems from its distinct reactive sites, which allow for sequential and site-selective modifications.

  • C5-Position (Chloro Group): The chlorine atom at the C5 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This is the most common and synthetically valuable reaction for this intermediate, allowing the introduction of various nitrogen, oxygen, or sulfur nucleophiles.

  • C2-Position (Methylthio Group): The methylthio (-SMe) group can also be a target for modification. It can be displaced by strong nucleophiles under specific conditions or, more commonly, oxidized to a sulfoxide (-S(O)Me) or sulfone (-S(O)₂Me). This oxidation makes the C2 position significantly more electrophilic and transforms the sulfone into an excellent leaving group, enabling a second SNAr reaction.

Reaction Pathways Diagram

Reactivity_Diagram cluster_c5 C5 Position (SNAr) cluster_c2 C2 Position Core 5-Chloro-2-(methylthio)pyrido [4,3-d]pyrimidine Amine 5-Amino-substituted Core->Amine R₂NH, Base (e.g., DIEA) Alkoxide 5-Alkoxy-substituted Core->Alkoxide NaOR Thiolate 5-Thioether-substituted Core->Thiolate NaSR Sulfoxide Oxidation to Sulfoxide/Sulfone Core->Sulfoxide m-CPBA C2_Substituted C2-Substituted (via Sulfone) Sulfoxide->C2_Substituted Nu⁻, Heat

Caption: Key reaction pathways for chemical diversification.

Protocol: Nucleophilic Aromatic Substitution (SNAr) at C5

Objective: To synthesize a 5-amino-substituted derivative, a common step in the synthesis of kinase inhibitors.

  • Dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN).

  • Add the desired primary or secondary amine nucleophile (1.2-1.5 eq).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) (2.0 eq), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography or recrystallization.

Self-Validating System: The progress of the reaction can be easily monitored by LC-MS by observing the disappearance of the starting material (mass = 211.67) and the appearance of the new product peak corresponding to the mass of the starting material minus HCl plus the amine.

Application in Drug Discovery: A KRAS Inhibitor Case Study

The pyrido[4,3-d]pyrimidine scaffold is a key component of certain KRAS inhibitors.[6] The KRAS protein is a critical signaling node, and mutations in the KRAS gene are found in a significant percentage of human cancers. The development of covalent inhibitors that target specific KRAS mutants (e.g., G12C) has been a major breakthrough in oncology.

This compound can serve as a precursor to construct the core of such inhibitors. The synthesis involves strategically using the C5 chloro group to install a linker and a pharmacophore that will ultimately bind to the KRAS protein.

Synthetic Route to a KRAS Inhibitor Core

KRAS_Inhibitor_Synthesis A 5-Chloro-2-(methylthio)pyrido [4,3-d]pyrimidine B Step 1: SNAr Reaction A->B Piperazine derivative, DIEA, DMF C Intermediate A (Linker Attached) B->C D Step 2: Oxidation C->D m-CPBA or Oxone® E Intermediate B (Sulfone) D->E F Step 3: Second SNAr E->F Aniline derivative, Heat G KRAS Inhibitor Scaffold (Final Core Structure) F->G

References

An In-Depth Technical Guide to 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine (CAS 1255099-52-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine (CAS 1255099-52-5), a heterocyclic compound of significant interest in medicinal chemistry. While detailed experimental data on this specific molecule is limited in publicly accessible literature, this document consolidates available information and provides expert insights into its structure, plausible synthesis, chemical properties, and, most notably, its emerging role as a key intermediate in the development of targeted cancer therapeutics, particularly KRAS inhibitors. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and process development, offering a foundational understanding of this and related molecular scaffolds.

Introduction: The Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a fused heterocyclic system that has garnered considerable attention in the field of medicinal chemistry. This scaffold is recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1] Derivatives of pyrido[4,3-d]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1] Their structural resemblance to endogenous purines allows them to function as competitive inhibitors for various enzymes, particularly kinases, which are pivotal in cellular signaling pathways often dysregulated in diseases like cancer.

This compound is a specific, functionalized derivative within this important class of compounds. Its strategic placement of a chloro group at the 5-position and a methylthio group at the 2-position makes it a versatile building block for the synthesis of more complex molecules with tailored biological activities.

Chemical Structure and Properties

The structural and chemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 1255099-52-5N/A
Molecular Formula C₈H₆ClN₃SN/A
Molecular Weight 211.67 g/mol N/A
IUPAC Name This compoundN/A
SMILES CSC1=NC=C(C(Cl)=NC=C2)C2=N1N/A

The presence of the chlorine atom at the 5-position and the methylthio group at the 2-position are key features that dictate the reactivity of this molecule. The chlorine atom is a good leaving group, making the 5-position susceptible to nucleophilic substitution reactions. The methylthio group can be oxidized to a sulfoxide or sulfone, which can then also be displaced by nucleophiles, providing another handle for chemical modification.

2D Chemical Structure

G cluster_0 This compound mol mol

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

The key steps would likely involve:

  • Formation of a substituted pyrimidine ring: This is often achieved through the condensation of a β-ketoester with thiourea, followed by S-alkylation to introduce the methylthio group.[2]

  • Annulation of the pyridine ring: This can be accomplished through various cyclization strategies.

  • Chlorination of the pyridone moiety: The final step would involve the conversion of a hydroxyl or keto group at the 5-position to a chloro group, a common transformation accomplished using reagents like phosphorus oxychloride (POCl₃).[3][4][5]

Below is a generalized workflow for the proposed synthesis.

G start β-Ketoester + Thiourea step1 Condensation start->step1 intermediate1 Pyrimidine-2-thione derivative step1->intermediate1 step2 S-Alkylation (e.g., CH₃I) intermediate1->step2 intermediate2 2-(Methylthio)pyrimidin-4-one derivative step2->intermediate2 step3 Pyridine ring annulation intermediate2->step3 intermediate3 2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one step3->intermediate3 step4 Chlorination (e.g., POCl₃) intermediate3->step4 end_product This compound (CAS 1255099-52-5) step4->end_product

Caption: Proposed synthetic workflow for CAS 1255099-52-5.

Exemplary Experimental Protocol (Hypothetical)

Step 1 & 2: Synthesis of 2-(Methylthio)pyrimidin-4-one derivative A mixture of a suitable β-ketoester and thiourea is refluxed in the presence of a base (e.g., sodium ethoxide) in ethanol to yield the corresponding pyrimidine-2-thione. Subsequent treatment with an alkylating agent like methyl iodide in the presence of a base would afford the 2-(methylthio)pyrimidin-4-one intermediate.[2]

Step 3: Pyridine ring annulation The 2-(methylthio)pyrimidin-4-one derivative can undergo cyclization with a suitable three-carbon synthon to form the fused pyridine ring. The specific conditions would depend on the chosen reagents.

Step 4: Chlorination The resulting 2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one would be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine, and heated to afford the final product, this compound.[3][6] The reaction is typically worked up by carefully quenching the excess POCl₃ with ice water and neutralizing the solution.

Applications in Medicinal Chemistry

The primary value of this compound lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The reactive chloro and methylthio groups serve as handles for introducing various substituents to modulate the pharmacological properties of the final compounds.

Intermediate for KRAS Inhibitors

A significant and emerging application of this compound is in the synthesis of inhibitors of the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog.[7][8] The KRAS protein is a key player in the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the KRAS gene are found in a significant percentage of human cancers and have historically been considered "undruggable".[9][10][11]

Recent breakthroughs have led to the development of covalent and non-covalent inhibitors that target specific KRAS mutants, such as G12C and G12D.[12] The pyrido[4,3-d]pyrimidine scaffold has been identified as a promising core structure for the development of such inhibitors.[9][10][12] this compound can serve as a starting material where the chloro and methylthio groups are displaced by various nucleophiles to build up the final inhibitor structure. A recent patent application describes novel pyrido[4,3-d]pyrimidine compounds as KRAS inhibitors, highlighting the relevance of this scaffold.[8]

G start CAS 1255099-52-5 step1 Nucleophilic substitution at C5 start->step1 intermediate1 5-Substituted-2-(methylthio)pyrido[4,3-d]pyrimidine step1->intermediate1 step2 Oxidation of methylthio group intermediate1->step2 intermediate2 5-Substituted-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine step2->intermediate2 step3 Nucleophilic substitution at C2 intermediate2->step3 end_product Pyrido[4,3-d]pyrimidine-based KRAS Inhibitor step3->end_product

Caption: General scheme for the elaboration of CAS 1255099-52-5 into KRAS inhibitors.

Broader Biological Significance of the Scaffold

The pyrido[4,3-d]pyrimidine scaffold has been explored for a variety of other therapeutic targets. The table below summarizes some of the reported biological activities of derivatives from this chemical class.

Biological Target/ActivityExemplary Compound TypeReference
VEGFR-2 Inhibition5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines[13]
Multikinase InhibitionPyridothiopyranopyrimidine derivatives[14]
Anticancer (general)2,5-Substituted Pyrido[4,3-d]Pyrimidines[15]
EGFR L858R/T790M InhibitionPyrido[2,3-d]pyrimidine derivatives[16]

This diverse range of activities underscores the therapeutic potential of the pyrido[4,3-d]pyrimidine core and highlights the importance of intermediates like CAS 1255099-52-5 in enabling the exploration of this chemical space.

Conclusion

This compound (CAS 1255099-52-5) is a strategically important chemical building block. While it may not be an end-product with direct biological activity, its value to the scientific and drug development community is significant. Its functionalized pyrido[4,3-d]pyrimidine core provides a versatile platform for the synthesis of a new generation of targeted therapeutics, most notably inhibitors of the challenging oncogene, KRAS. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and its key applications, aiming to facilitate further research and development in this exciting area of medicinal chemistry.

References

Methodological & Application

Synthesis of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine: An Experimental Protocol for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Derivatives of this scaffold have shown a wide range of therapeutic potential, including applications as kinase inhibitors for oncology. The title compound, 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine, is a key intermediate for the synthesis of novel therapeutics, offering multiple points for diversification through nucleophilic substitution at the C5-chloro position and modification of the methylthio group. This document provides a detailed, three-step experimental protocol for the synthesis of this valuable building block, grounded in established chemical principles and supported by relevant literature.

Synthetic Strategy Overview

The synthesis of this compound is approached through a robust three-step sequence commencing with the commercially available 4-aminopyridine-3-carbonitrile. The strategy involves the initial construction of the pyrido[4,3-d]pyrimidine ring system, followed by methylation of the thio-functionalized intermediate, and concluding with a chlorination step to yield the target compound. This pathway is designed for efficiency and scalability in a research laboratory setting.

Synthetic_Pathway A 4-Aminopyridine-3-carbonitrile B 2-Mercaptopyrido[4,3-d]pyrimidin-5(6H)-one A->B Thiourea, DMF, Reflux C 2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one B->C Methyl Iodide, Pyridine, Reflux D This compound C->D POCl3, Reflux

Figure 1: Proposed synthetic route for this compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier
4-Aminopyridine-3-carbonitrile≥98%Commercially Available
Thiourea≥99%Commercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
Methyl Iodide≥99%Commercially Available
PyridineAnhydrousCommercially Available
Phosphorus Oxychloride (POCl₃)≥99%Commercially Available
MethanolACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium BicarbonateSaturated Aqueous SolutionPrepared in-house
BrineSaturated Aqueous SolutionPrepared in-house
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Column chromatography setup (silica gel)

  • Ice bath

  • Fume hood

Experimental Protocols

Step 1: Synthesis of 2-Mercaptopyrido[4,3-d]pyrimidin-5(6H)-one

This initial step involves a cyclocondensation reaction, a common strategy for forming pyrimidine rings.[2] The amino and nitrile functionalities of 4-aminopyridine-3-carbonitrile react with thiourea to construct the fused heterocyclic system.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminopyridine-3-carbonitrile (10.0 g, 83.9 mmol) and thiourea (7.6 g, 100 mmol).

  • Add anhydrous dimethylformamide (DMF, 100 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 153 °C) under a nitrogen atmosphere and maintain for 12 hours. Monitor the reaction progress by TLC (DCM:Methanol 9:1).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water (500 mL) with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with cold methanol.

  • Dry the solid under vacuum to afford 2-mercaptopyrido[4,3-d]pyrimidin-5(6H)-one as a solid.

Step 2: Synthesis of 2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one

The thione from the previous step is S-methylated using methyl iodide. Pyridine acts as a base to deprotonate the thiol tautomer, facilitating the nucleophilic attack on the methyl iodide.[3]

Procedure:

  • Suspend 2-mercaptopyrido[4,3-d]pyrimidin-5(6H)-one (10.0 g, 52.0 mmol) in methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add methyl iodide (3.9 mL, 62.4 mmol) to the suspension.

  • Heat the mixture to reflux for 2 hours.

  • Add pyridine (12.6 mL, 156 mmol) to the reaction mixture and continue to reflux for an additional 30 minutes.

  • Cool the reaction mixture to room temperature and then pour it onto crushed ice (300 g) with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one.

Step 3: Synthesis of this compound

The final step is a chlorination reaction where the hydroxyl group of the pyridone tautomer is replaced by a chlorine atom using phosphorus oxychloride. This is a standard transformation for converting hydroxy-azaheterocycles to their chloro-derivatives.[4][5]

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one (5.0 g, 25.9 mmol).

  • Carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask in a fume hood.

  • Heat the mixture to reflux (approximately 105 °C) for 4 hours under a nitrogen atmosphere.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice (200 g) in a beaker with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic if inhaled, and reacts violently with water.[4][5][6][7] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Quenching of POCl₃ is highly exothermic and should be done slowly and in an ice bath.

  • Methyl iodide is toxic, a suspected carcinogen, and harmful if inhaled or absorbed through the skin.[8][9][10][11] It should be handled in a fume hood with proper PPE.

  • Thiourea is harmful if swallowed and is a suspected carcinogen and reproductive toxin.[12][13][14] Avoid inhalation of dust and direct contact with skin.

  • All reactions should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): To assess purity.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following these procedures and adhering to the specified safety precautions, researchers can efficiently produce this versatile intermediate for applications in drug discovery and medicinal chemistry. The outlined synthetic route is based on established and reliable chemical transformations, ensuring a high probability of success for scientists with a foundational knowledge of organic synthesis techniques.

References

In vitro kinase assay using 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Framework for Characterizing Novel Kinase Inhibitors: In Vitro Assay Protocol for 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine

Abstract

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent inhibitory activity against a range of protein kinases implicated in oncology and other diseases.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase assay to characterize compounds based on this scaffold, using this compound as a representative molecule. We present a detailed, step-by-step protocol based on a luminescence ATP-depletion assay format, explain the critical scientific principles behind key experimental choices, and offer a framework for data analysis and interpretation. The methodologies described herein are designed to be self-validating and adaptable for screening and profiling novel kinase inhibitors.

Introduction: The Rationale for Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a common driver of diseases like cancer.[1] Consequently, they are a major class of therapeutic targets. The pyrido[4,3-d]pyrimidine core has been identified in compounds targeting critical oncogenic kinases such as VEGFR-2 and KRAS.[1][3][4] this compound is a representative of this chemical class, and its characterization requires a precise and reliable method to quantify its interaction with target kinases.

An in vitro kinase assay is the foundational tool for this purpose, allowing for the direct measurement of an inhibitor's effect on the catalytic activity of a purified kinase enzyme.[5] This note details a widely applicable, non-radioactive assay method suitable for high-throughput screening (HTS) and lead optimization.[6][7]

Principle of the Kinase Assay

The fundamental reaction catalyzed by a protein kinase is the transfer of the terminal (gamma) phosphate group from adenosine triphosphate (ATP) to a specific amino acid residue (serine, threonine, or tyrosine) on a substrate protein or peptide.

The inhibitory potential of a compound like this compound is determined by measuring the reduction in kinase activity in its presence. Many inhibitors based on this scaffold are ATP-competitive, meaning they bind to the same site on the kinase as ATP.[1]

This protocol utilizes a luminescence-based assay that quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[8][9] A recombinant luciferase enzyme uses the remaining ATP to generate a light signal; thus, a lower light output corresponds to higher kinase activity (more ATP consumed) and weaker inhibition. Conversely, a strong inhibitor will preserve the ATP pool, resulting in a bright luminescent signal.[9] This relationship is illustrated below.

cluster_0 High Kinase Activity (Low Inhibition) cluster_1 Low Kinase Activity (High Inhibition) ATP_high High [ATP] Pool Kinase_Reaction_high Kinase + Substrate ATP_high->Kinase_Reaction_high ADP_high High [ADP] Generated Kinase_Reaction_high->ADP_high ATP Consumption ATP_low Low [ATP] Remaining Kinase_Reaction_high->ATP_low Luminescence_low Low Luminescence Signal ATP_low->Luminescence_low Luciferase Reaction ATP_high2 High [ATP] Pool Kinase_Reaction_low Inhibited Kinase ATP_high2->Kinase_Reaction_low ADP_low Low [ADP] Generated Kinase_Reaction_low->ADP_low ATP Preserved ATP_high_rem High [ATP] Remaining Kinase_Reaction_low->ATP_high_rem Luminescence_high High Luminescence Signal ATP_high_rem->Luminescence_high Luciferase Reaction

Caption: Relationship between kinase activity and luminescent output.

Experimental Design: The Causality Behind Choices

A robust assay is built on carefully optimized parameters. Here we discuss the critical variables and the rationale for their selection.

The Critical Role of ATP Concentration

For ATP-competitive inhibitors, the measured half-maximal inhibitory concentration (IC50) is highly dependent on the ATP concentration in the assay.[10] This relationship is described by the Cheng-Prusoff equation: IC50 = Ki + (Ki/Km) * [ATP] .[11]

  • Assaying at ATP Km: Setting the ATP concentration equal to the Michaelis-Menten constant (Km) of the kinase simplifies the equation to IC50 ≈ 2 * Ki. This allows the IC50 value to serve as a direct proxy for the inhibitor's binding affinity (Ki), making it ideal for comparing the potency of a compound against different kinases.[10][11] This is the standard for initial inhibitor profiling and lead discovery.

  • Assaying at Physiological ATP: Cellular ATP levels are typically in the millimolar (mM) range, which is significantly higher than the ATP Km for most kinases.[10] Performing assays at high ATP concentrations (e.g., 1 mM) provides a more physiologically relevant measure of an inhibitor's efficacy, as the inhibitor must compete with a much larger pool of endogenous ATP.[6] An inhibitor may appear potent at ATP Km but be significantly weaker at cellular ATP levels.

Recommendation: For initial characterization, determine the IC50 at the ATP Km of the target kinase. For lead optimization and to predict cellular activity, repeat the assay at 1 mM ATP.

Reagent and Buffer Composition

The kinase reaction buffer is not inert; its components are critical for optimal enzyme function.

  • Buffer System: A pH of 7.4-7.5 is typically optimal for most kinases. HEPES is a common and effective buffering agent.

  • Divalent Cations (Mg²⁺/Mn²⁺): Kinases require a divalent cation, usually Mg²⁺, to coordinate the phosphate groups of ATP. The optimal concentration (typically 5-20 mM MgCl₂) should be determined empirically for each kinase. Some kinases exhibit different activity profiles with Mn²⁺.[12]

  • Detergents: A non-ionic detergent like Brij-35 or Tween-20 (at ~0.01%) is included to prevent aggregation of the kinase and other proteins, ensuring consistent activity.[8]

  • DTT: Dithiothreitol is a reducing agent used to prevent oxidation of cysteine residues in the kinase, which can lead to inactivation.

  • BSA: Bovine Serum Albumin is often added to stabilize the enzyme and prevent it from adsorbing to the walls of the assay plate.[6]

Detailed Step-by-Step Protocol: Luminescence-Based Kinase Assay

This protocol is designed for a 384-well plate format, suitable for determining a 10-point IC50 curve.

Materials and Reagents
  • Test Compound: this compound (or other inhibitor)

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Kinase: Purified, recombinant target kinase (e.g., VEGFR-2/KDR)

  • Substrate: Appropriate peptide or protein substrate for the target kinase

  • Assay Plates: White, opaque, flat-bottom 384-well plates (low-volume)

  • Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. Note: Optimize MgCl₂ concentration if necessary.

  • ATP: Adenosine triphosphate, high purity

  • Detection Reagent: Commercial luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay from Promega).

  • Equipment: Multichannel pipettes, acoustic dispenser (optional), plate shaker, luminescence-capable plate reader.

Experimental Workflow

Caption: Step-by-step workflow for the in vitro kinase assay.

Detailed Procedure
  • Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Create a serial dilution series (e.g., 1:3) in 100% DMSO to generate 10 concentrations for the IC50 curve. The highest concentration should be sufficiently high to achieve full inhibition (e.g., starting at 1 mM).

  • Assay Controls Setup (per plate):

    • 100% Activity Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO vehicle (no inhibitor). This represents the maximum signal.

    • Background Control (100% Inhibition): Wells containing substrate, ATP, DMSO vehicle, but no kinase . This represents the minimum signal.

  • Kinase Reaction (Total Volume: 10 µL): a. Add 5 µL of a 2X Kinase/Substrate mix in 1X Kinase Buffer to all wells. b. Using a multichannel pipette or acoustic dispenser, transfer 100 nL of the compound dilutions (and DMSO controls) to the appropriate wells. This results in a 1:100 dilution and a final DMSO concentration of 1%. Causality Check: Keeping final DMSO concentration low (≤1%) is crucial to avoid solvent-induced artifacts or enzyme inhibition.[8] c. Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the Kinase Reaction: a. Prepare a 2X ATP solution in 1X Kinase Buffer. The concentration should be 2x the desired final ATP concentration (e.g., if final [ATP] = 10 µM, prepare a 20 µM solution). b. Add 5 µL of the 2X ATP solution to all wells to start the reaction. c. Briefly mix the plate on a plate shaker. d. Incubate at room temperature for a pre-determined time (e.g., 60 minutes). This time should be within the linear range of the reaction, where less than 20% of the substrate is consumed.

  • ATP Detection (Following Manufacturer's Protocol, e.g., ADP-Glo™): a. Add 10 µL of ADP-Glo™ Reagent I to each well. This will stop the kinase reaction and deplete the unconsumed ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature to stabilize the signal.

  • Data Acquisition: a. Read the luminescence on a compatible plate reader.

Data Analysis and Presentation

  • Calculate Percent Inhibition:

    • Use the following formula for each compound concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_100%_Activity - Signal_Background))

  • Determine IC50 Value:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition.

Example Data Presentation

The table below shows hypothetical IC50 data for this compound against a panel of relevant kinases, demonstrating how to present profiling data.

Kinase TargetAssay ATP Conc.IC50 (nM)
VEGFR-2 (KDR)10 µM (Km)15.2
Src5 µM (Km)89.7
KRAS (G12D)100 µM (Km)> 10,000
JAK21 mM (Physiological)450.3

Conclusion

This application note provides a scientifically grounded and detailed protocol for the in vitro characterization of this compound and other novel kinase inhibitors. By understanding the principles behind assay design, particularly the impact of ATP concentration, researchers can generate reliable and reproducible data. This framework is essential for advancing promising compounds through the drug discovery pipeline, from initial hit identification to lead optimization and beyond.

References

Application Note: A Comprehensive Guide to Assessing the Cytotoxicity of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine Using MTT and XTT Cell Viability Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Kinase Inhibitor

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for their potent biological activities, particularly in oncology.[1] Compounds from this class have been shown to inhibit tumor cell cycle progression and induce apoptosis, often by targeting key regulatory enzymes.[1] 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine belongs to this promising family. While its specific molecular targets are still under extensive investigation, the core structure is frequently associated with the inhibition of cyclin-dependent kinases (CDKs), a family of proteins crucial for regulating the cell division cycle.[2][3][4][5]

The deregulation of CDK activity is a hallmark of many human cancers, making CDK inhibitors a focal point of modern drug discovery.[2] Evaluating the efficacy of potential inhibitors like this compound requires robust, reliable methods to quantify their impact on cancer cell viability and proliferation.

This application note provides an in-depth guide for researchers to assess the cytotoxic and anti-proliferative effects of this compound using two widely adopted colorimetric methods: the MTT and XTT assays. These assays serve as a fundamental first step in characterizing the compound's dose-dependent efficacy on cultured cancer cell lines. We will delve into the mechanistic basis of these assays, provide detailed, field-tested protocols, and offer critical insights into data interpretation and experimental validation.

Scientific Principle: From Metabolic Activity to Cell Viability

Both the MTT and XTT assays quantify cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the assay substrate, leading to a quantifiable color change.[6][7][8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay uses a yellow, water-soluble MTT salt that is reduced by metabolically active cells into a purple, insoluble formazan product.[7][9] An additional solubilization step, typically using dimethyl sulfoxide (DMSO), is required to dissolve the formazan crystals before the absorbance can be measured.[9]

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Assay: The XTT assay is a second-generation method developed to address some limitations of the MTT assay. It utilizes an XTT salt that, when reduced by viable cells, forms a water-soluble orange formazan product.[6] This eliminates the need for a solubilization step, streamlining the protocol and reducing potential errors associated with incomplete formazan dissolution. The reduction of XTT is less efficient on its own and requires an intermediate electron coupling reagent to optimize the reaction.[6][10]

Anticipated Mechanism of Action: CDK Inhibition and Cell Cycle Arrest

The pyrido[4,3-d]pyrimidine core suggests a likely mechanism of action through the inhibition of CDKs. CDKs partner with cyclin proteins to phosphorylate key substrates, such as the retinoblastoma protein (pRb), driving the cell through the various phases of the cell cycle. Inhibition of critical CDKs (e.g., CDK2, CDK4, CDK6) by a compound like this compound would be expected to cause cell cycle arrest, leading to a halt in proliferation and, potentially, the induction of apoptosis. This reduction in the number of metabolically active cells is what the MTT and XTT assays are designed to measure.

cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_inhibitor Mechanism of Inhibition CDK46 CDK4/6 + Cyclin D pRb pRb CDK46->pRb Phosphorylates E2F E2F pRb_E2F pRb-E2F Complex (Transcription Repressed) pRb->pRb_E2F E2F->pRb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates inhibitor 5-Chloro-2-(methylthio) pyrido[4,3-d]pyrimidine inhibitor->CDK46 Inhibits

Caption: Generalized pathway of G1/S cell cycle transition regulated by CDK4/6.

Experimental Design and Workflow

A successful cytotoxicity study hinges on careful planning. The general workflow involves optimizing cell density, treating cells with a range of compound concentrations, and measuring the resulting metabolic activity.

cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis node1 Culture and Harvest Log-Phase Cells node2 Perform Cell Count (e.g., Trypan Blue) node1->node2 node3 Seed Cells in 96-Well Plate at Optimal Density node2->node3 node4 Incubate Overnight (37°C, 5% CO2) node3->node4 node6 Treat Cells with Compound and Vehicle Control node4->node6 node5 Prepare Serial Dilutions of This compound node5->node6 node7 Incubate for Desired Period (e.g., 24, 48, 72 hours) node6->node7 node8 Add XTT or MTT Reagent to each well node7->node8 node9 Incubate (0.5-4 hours) node8->node9 node10 For MTT only: Add Solubilization Solution and Incubate node9->node10 MTT Path node11 Read Absorbance on Plate Reader node9->node11 XTT Path node10->node11 node12 Calculate % Viability vs. Vehicle Control node11->node12 node13 Plot Dose-Response Curve node12->node13 node14 Determine IC50 Value node13->node14

Caption: High-level workflow for cell viability assessment.

Detailed Experimental Protocols

Note: These protocols are generalized for a 96-well plate format. Optimization of cell number and incubation times is critical for each specific cell line.[11][12]

Part A: Cell Seeding
  • Cell Culture: Grow the selected cancer cell line in its recommended complete culture medium until it reaches approximately 80% confluency (logarithmic growth phase).

  • Harvesting: Detach adherent cells using trypsin or collect suspension cells by centrifugation.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue exclusion. Viability should be >95%.

  • Seeding: Dilute the cell suspension to the predetermined optimal density (typically between 2,500-25,000 cells/well).[6] Pipette 100 µL of the cell suspension into each well of a 96-well clear-bottom plate.

    • Expert Tip: To avoid "edge effects" caused by evaporation, fill the perimeter wells with 100 µL of sterile PBS or media without cells and do not use them for experimental data points.[13]

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach (for adherent lines) and recover.

Part B: Compound Treatment
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C.

  • Serial Dilutions: On the day of treatment, perform serial dilutions of the compound from the stock solution in complete culture medium to achieve the desired final concentrations. It is common to use a 2-fold or 3-fold dilution series.[14]

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the test compound (typically ≤0.5%).[13]

  • Treatment: Carefully remove the old medium from the wells (for adherent cells). Add 100 µL of the medium containing the appropriate compound dilution or vehicle control to each well. For suspension cells, add the compound dilutions directly to the wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Part C: XTT Assay Protocol
  • Reagent Preparation: Immediately before use, prepare the XTT working solution. Thaw the XTT Reagent and the Electron Coupling Reagent.[10] Mix them according to the manufacturer's instructions (e.g., a 50:1 ratio of XTT Solution to Electron Coupling Reagent).[10] Protect from light.

  • Addition to Wells: Add 50 µL of the freshly prepared XTT working solution to each well, including controls.[10][11] The final volume in each well will be 150 µL.

  • Incubation: Incubate the plate at 37°C for 0.5 to 4 hours.[11][15] The optimal time depends on the metabolic rate of the cell line and should be determined empirically. Monitor the color change in the vehicle control wells.

  • Absorbance Reading: Gently shake the plate to ensure a homogenous mixture. Measure the absorbance at 450-490 nm using a microplate reader.[6] Use a reference wavelength of ~660 nm to correct for non-specific background absorbance.[15]

Part D: MTT Assay Protocol
  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8] Filter sterilize and store protected from light at 4°C.

  • Addition to Wells: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[7][12]

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, allowing the purple formazan crystals to form.[7][12]

  • Solubilization:

    • For Adherent Cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.[9]

    • For Suspension Cells: Centrifuge the plate, aspirate the medium, and then add the solubilization solution.

  • Dissolution: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[8][9]

  • Absorbance Reading: Measure the absorbance at 550-600 nm using a microplate reader.[7] A reference wavelength greater than 650 nm can be used for background correction.[8]

Data Analysis and Interpretation

  • Background Subtraction: Average the absorbance values from the "Blank" (media only) wells and subtract this average from all other absorbance readings.

  • Calculate Percent Viability: Normalize the data to the vehicle-treated control cells.

    • % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) x 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis). This will typically produce a sigmoidal curve.

  • IC₅₀ Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Example Data Presentation
Compound Conc. (µM)Raw Abs (450nm)Corrected Abs (Raw - Blank)% Viability (vs. Vehicle)
0 (Blank)0.095N/AN/A
0 (Vehicle)1.2551.160100.0%
0.11.1981.10395.1%
0.51.0150.92079.3%
1.00.7250.63054.3%
5.00.3110.21618.6%
10.00.1550.0605.2%

Trustworthiness: A Self-Validating System

To ensure the integrity and reproducibility of your results, the inclusion of proper controls is non-negotiable.

  • Blank Control: Wells containing only culture medium and the assay reagent. This accounts for the background absorbance of the medium and reagent.

  • Vehicle Control (Negative Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This represents 100% cell viability and controls for any effect of the solvent itself.

  • Compound Interference Control: Wells containing only medium, the compound (at its highest concentration), and the assay reagent. This is crucial to check if the compound directly reacts with MTT or XTT, which would produce a false positive or negative signal.[16]

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine). This confirms that the assay system and cells are responsive to cytotoxic stimuli.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Background/Blank Reading - Contaminated medium or reagents.[12]- Phenol red in medium interfering with absorbance.- Compound precipitates or is colored.- Use fresh, sterile reagents.- Use phenol red-free medium for the assay.- Run a compound interference control. If interference is high, wash cells with PBS before adding assay reagent.[9]
Inconsistent Results / High Variability - Uneven cell seeding.[9][13]- "Edge effects" from evaporation.[13]- Incomplete formazan dissolution (MTT assay).- Pipetting errors.[13]- Ensure a homogenous single-cell suspension before seeding.- Avoid using outer wells for experimental data.[13]- Ensure sufficient shaking/incubation time with solubilizer. Consider switching to XTT.- Use calibrated pipettes and consistent technique.
Viability > 100% at Low Doses - Compound may induce metabolic activity or proliferation at low concentrations (a hormetic effect).- Compound interferes with the assay chemistry, causing reduction of the tetrazolium salt.[16][17]- Confirm the finding with multiple experiments. This could be a real biological effect.- Check for direct compound interference (see controls).- Correlate results with a different viability assay (e.g., cell counting, ATP-based assay).[18]
No Dose-Response (All Viability ~100%) - Compound is not cytotoxic at the tested concentrations.- Compound has degraded.- Insufficient incubation time.- Test a higher concentration range.- Use freshly prepared compound dilutions.- Increase the duration of compound exposure (e.g., from 24h to 48h or 72h).

References

Application Notes and Protocols for 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrido[4,3-d]pyrimidine Scaffold

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents has identified privileged scaffolds—molecular frameworks that consistently demonstrate bioactivity across a range of biological targets. The pyrido[4,3-d]pyrimidine core is one such esteemed scaffold, a bicyclic heteroaromatic system that has emerged as a cornerstone in the design of targeted therapies, particularly in oncology. Its structural resemblance to endogenous purines allows it to function as a versatile "hinge-binding" motif, effectively competing with ATP for the active site of numerous protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a critical class of anticancer drugs.

This document provides detailed application notes and protocols for 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine (CAS: 1255099-52-5), a key intermediate and building block for the synthesis of potent and selective kinase inhibitors. The strategic placement of a reactive chloro group at the 5-position and a modifiable methylthio group at the 2-position provides medicinal chemists with two orthogonal chemical handles for facile diversification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation targeted therapeutics.

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is crucial for its effective utilization in synthesis and downstream applications.

PropertyValueReference
CAS Number 1255099-52-5[1][2][3]
Molecular Formula C₈H₆ClN₃S[1][2][3]
Molecular Weight 211.67 g/mol [1][2][3]
Appearance Off-white to yellow solid
Purity ≥98% (typically)[3]
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Synthetic Strategy: A Representative Protocol

Protocol 1: Synthesis of this compound

This multi-step synthesis involves the construction of the pyridine ring onto a pre-existing pyrimidine core.

Step 1: Synthesis of 4-amino-5-formyl-2-(methylthio)pyrimidine

  • To a solution of 4-amino-5-cyano-2-(methylthio)pyrimidine (1.0 eq) in formic acid (10 vol), add Raney Nickel (0.2 eq) slurry in water.

  • Heat the reaction mixture to 100 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-5-formyl-2-(methylthio)pyrimidine.

Step 2: Cyclization to 2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one

  • Dissolve the crude aldehyde from Step 1 in a suitable solvent such as acetic acid.

  • Add a source of the C2 unit for the pyridine ring, such as malonic acid (1.2 eq).

  • Heat the mixture to reflux (around 120 °C) for 8-12 hours.

  • Cool the reaction mixture, and collect the precipitated product by filtration. Wash with a cold solvent like ethanol to afford the pyridone.

Step 3: Chlorination to this compound

  • To a flask containing 2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 vol).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours, until the starting material is consumed (monitored by TLC/LC-MS).

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.

G cluster_0 Synthesis Workflow Start 4-Amino-5-cyano- 2-(methylthio)pyrimidine Step1 Reduction (Raney Ni, HCOOH) Start->Step1 Intermediate1 4-Amino-5-formyl- 2-(methylthio)pyrimidine Step1->Intermediate1 Step2 Cyclization (Malonic Acid, AcOH) Intermediate1->Step2 Intermediate2 2-(Methylthio)pyrido[4,3-d] -pyrimidin-5(6H)-one Step2->Intermediate2 Step3 Chlorination (POCl3) Intermediate2->Step3 Product 5-Chloro-2-(methylthio)pyrido [4,3-d]pyrimidine Step3->Product

Caption: Representative synthetic workflow for the target compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrido[4,3-d]pyrimidine scaffold is a validated pharmacophore for targeting the ATP-binding site of various protein kinases. The 5-chloro-2-(methylthio) derivative is an excellent starting point for generating libraries of potent and selective inhibitors.

Targeting the KRAS Pathway

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers. The development of direct KRAS inhibitors has been a long-standing challenge in oncology. Recent breakthroughs have led to the approval of inhibitors targeting the KRAS G12C mutant. The pyrido[4,3-d]pyrimidine core has been identified as a promising scaffold for developing novel KRAS inhibitors.[4][5] The ability to modify the 5 and 2 positions of the title compound allows for the optimization of interactions within the switch-II pocket of the KRAS protein.

RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 RTK->SOS1 RAS_GDP KRAS-GDP (Inactive) SOS1->RAS_GDP GEF Activity RAS_GTP KRAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor Inhibitor->RAS_GTP Inhibition

Caption: Simplified KRAS signaling pathway and the point of intervention.

Protocols for Derivatization

The true utility of this compound lies in its potential for diversification. The following protocols detail key transformations at the C5 and C2 positions.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The electron-deficient nature of the pyridopyrimidine ring system, further activated by the pyridine nitrogen, makes the C5-chloro group susceptible to nucleophilic displacement. This reaction is a cornerstone for introducing a wide variety of side chains to explore the SAR.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., aniline, benzylamine, piperidine) (1.1 - 1.5 eq)

  • Base (e.g., DIPEA, K₂CO₃) (2.0 eq)

  • Solvent (e.g., NMP, DMF, Dioxane)

Procedure:

  • To a microwave vial or a sealed tube, add this compound, the amine nucleophile, and the base.

  • Add the solvent and seal the vessel.

  • Heat the reaction mixture to 80-150 °C for 2-16 hours. Microwave irradiation can significantly shorten the reaction time.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3: Oxidation of the C2-Methylthio Group

The methylthio group can be oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives are excellent leaving groups, allowing for a second nucleophilic substitution at the C2-position. This sequential displacement strategy enables the synthesis of 2,5-disubstituted pyridopyrimidines.

Reaction Scheme:

Materials:

  • 5-substituted-2-(methylthio)pyrido[4,3-d]pyrimidine (1.0 eq)

  • Oxidizing agent (e.g., m-CPBA, Oxone®) (2.2 eq for sulfone)

  • Solvent (e.g., DCM, THF/Water)

Procedure:

  • Dissolve the starting material in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the oxidizing agent (e.g., m-CPBA) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the sulfone, which can often be used in the next step without further purification.

G cluster_1 Derivatization Workflow Start 5-Chloro-2-(methylthio) pyrido[4,3-d]pyrimidine Path1 SNAr at C5 (R1-NH2) Start->Path1 Intermediate1 5-Amino-2-(methylthio) -derivative Path1->Intermediate1 Path2 Oxidation (m-CPBA) Intermediate1->Path2 Intermediate2 5-Amino-2-(methylsulfonyl) -derivative Path2->Intermediate2 Path3 SNAr at C2 (R2-NH2) Intermediate2->Path3 Product 2,5-Disubstituted pyrido[4,3-d]pyrimidine Path3->Product

Caption: General workflow for creating a 2,5-disubstituted library.

Conclusion and Future Outlook

This compound is a high-value, versatile building block for the synthesis of targeted therapeutics. Its dual reactive sites offer a robust platform for generating diverse chemical libraries, particularly for the discovery of novel kinase inhibitors. The protocols outlined in this document provide a solid foundation for researchers to leverage this scaffold in their drug discovery programs. As our understanding of the kinome and its role in disease continues to expand, the strategic application of privileged scaffolds like the pyrido[4,3-d]pyrimidine core will undoubtedly remain a critical component of modern medicinal chemistry.

References

5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine for inhibiting specific kinases

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Characterization of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine as a Kinase Inhibitor

Introduction: The Promise of the Pyrido[4,3-d]pyrimidine Scaffold

The field of kinase inhibitor discovery is a cornerstone of modern oncology and therapeutic development. Kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling, and their dysregulation is a frequent driver of diseases like cancer.[1] The pyrimidine core is a well-established "hinge-binding" motif, a privileged scaffold in medicinal chemistry that has given rise to numerous FDA-approved kinase inhibitors.[2] This is due to its ability to form key hydrogen bonds within the highly conserved ATP-binding pocket of most kinases.[2]

Within this landscape, the pyrido[4,3-d]pyrimidine heterocyclic system has emerged as a particularly fruitful scaffold for developing novel kinase inhibitors. Derivatives of this core have demonstrated potent activity against a range of therapeutically relevant kinases, including Polo-like kinase 2 (PLK2), PIM-1, and KRAS.[3][4][5] These targets are implicated in critical oncogenic processes such as cell cycle progression, apoptosis, and signal transduction.[1][6]

This application note focuses on This compound , a specific derivative of this promising class. While this particular compound is not yet extensively characterized in the scientific literature, its structural features suggest significant potential as a kinase inhibitor. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically characterize its inhibitory profile, from initial target identification to cellular validation. The protocols herein are designed to be robust and self-validating, providing a framework for elucidating the compound's mechanism of action and therapeutic potential.

A Systematic Workflow for Kinase Inhibitor Characterization

The journey from a promising chemical entity to a well-characterized inhibitor is a multi-step process. A logical and systematic approach is crucial to ensure that the data generated is reliable and interpretable. The following workflow is proposed for the comprehensive evaluation of this compound.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Characterization A Compound Synthesis & Purity Confirmation (this compound) B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B Initial Profiling C Identify 'Hits' (Kinases with >90% inhibition) B->C Data Analysis D Biochemical IC50 Determination (e.g., ADP-Glo™ Assay) C->D Validate Hits E Selectivity Profiling (Test against related kinases) D->E Confirm Potency & Specificity F Target Engagement Assay (Western Blot for Phospho-Substrate) E->F Move to Cellular Models G Functional Cellular Assay (e.g., MTT Proliferation Assay) F->G Correlate Target Inhibition with Cellular Effect H Mechanism of Action Studies (e.g., ATP Competition Assay) G->H Elucidate Mechanism

Figure 1: A systematic workflow for the discovery and characterization of kinase inhibitor activity.

PART 1: In Vitro Biochemical Validation Protocols

Once initial "hits" are identified from a broad kinase panel screen, the next critical step is to validate these interactions and quantify the compound's potency. This is achieved through in vitro biochemical assays using purified recombinant kinases.

Protocol 1: IC₅₀ Determination using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[7] As kinase activity increases, more ATP is converted to ADP, resulting in a higher luminescent signal.[8] This assay is highly sensitive and applicable to virtually any kinase.[8]

Causality and Experimental Rationale: The goal is to determine the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (the IC₅₀ value). This is a primary metric for inhibitor potency. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light.[7][8] This two-step process minimizes signal interference from the initial high concentration of ATP, enhancing assay sensitivity.[8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the compound in kinase reaction buffer. A common starting range is 100 µM to 1 nM. Ensure the final DMSO concentration in the reaction is consistent across all wells and does not exceed 1%.

    • Prepare the kinase, substrate, and ATP solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC₅₀ values.[9]

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol (e.g., Promega).[10]

  • Kinase Reaction Setup (384-well plate format):

    • Add 2.5 µL of the compound dilutions to the appropriate wells of a white, opaque 384-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Initiate the kinase reaction by adding 2.5 µL of the kinase/substrate/ATP master mix to each well.

    • Mix the plate gently on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion and ADP Detection:

    • Equilibrate the plate to room temperature if the reaction was performed at an elevated temperature.[10]

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10]

    • Mix the plate and incubate at room temperature for 40 minutes.[8]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescence reaction.[8]

    • Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data by setting the "vehicle control" as 100% kinase activity.

    • Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

PART 2: Cellular Activity and Target Engagement Protocols

Demonstrating that an inhibitor is potent in a biochemical assay is the first step. The next is to confirm that it can enter cells, engage its target kinase, and elicit a functional cellular response.[1]

Hypothetical Target Pathway: PIM-1 Kinase

For the purpose of illustrating the cellular protocols, we will hypothesize that our initial screen identified PIM-1 kinase as a primary target of this compound. PIM-1 is a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation by phosphorylating downstream targets like the pro-apoptotic protein BAD.[1][11] Inhibition of PIM-1 is expected to decrease pBAD levels and reduce cancer cell viability.[1]

G cluster_0 Upstream Signaling cluster_1 PIM-1 Kinase Regulation & Activity cluster_2 Cellular Outcomes GrowthFactors Growth Factors / Cytokines JAK_STAT JAK/STAT Pathway GrowthFactors->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulates Expression pBAD pBAD (Ser112) (Inactive) PIM1->pBAD Phosphorylates Inhibitor 5-Chloro-2-(methylthio) pyrido[4,3-d]pyrimidine Inhibitor->PIM1 Inhibits BAD BAD Apoptosis Apoptosis BAD->Apoptosis Promotes CellSurvival Cell Survival pBAD->CellSurvival Promotes

Figure 2: Simplified PIM-1 signaling pathway, a potential target for inhibition.
Protocol 2: Western Blot for Cellular Target Engagement

This protocol assesses whether the compound inhibits the phosphorylation of a known kinase substrate within intact cells. This provides direct evidence of target engagement in a physiological context.[12]

Causality and Experimental Rationale: If the compound inhibits PIM-1 kinase in cells, the levels of its substrate, phosphorylated BAD (pBAD), should decrease. We will treat a PIM-1-dependent cancer cell line (e.g., a leukemia or prostate cancer line) with the inhibitor, lyse the cells, and use Western blotting with a phospho-specific antibody to detect the change in pBAD levels. Probing for total BAD serves as a loading control to ensure that the observed decrease in pBAD is due to inhibition of phosphorylation, not protein degradation.[13]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., K562 or PC-3) in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle (DMSO) control.

  • Lysate Preparation:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the plate by adding 100-150 µL of ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[13] The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.

    • Incubate the membrane overnight at 4°C with the primary antibody against the phospho-substrate (e.g., anti-phospho-BAD Ser112) diluted in 5% BSA/TBST.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • (Optional but recommended): Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-BAD) to confirm equal loading.[13]

Protocol 3: MTT Assay for Cellular Viability/Proliferation

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[14] It is a foundational assay to determine if target inhibition translates into a functional anti-cancer effect.

Causality and Experimental Rationale: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells. By treating cancer cells with the inhibitor, we can determine the concentration that inhibits cell growth by 50% (GI₅₀).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well clear flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted compound to the wells. It is common to perform a 2-fold or 3-fold dilution series. Include vehicle control wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Incubation and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[15]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[15]

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percentage of growth inhibition against the log concentration of the compound and fit the data to determine the GI₅₀ value.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Kinase Inhibition Profile

Kinase Target IC₅₀ (nM)
PIM-1 25
PIM-2 250
PIM-3 180
PLK1 >10,000
PLK2 85
Aurora A >10,000
VEGFR2 1,500

This table presents example data showing the compound is most potent against PIM-1 and PLK2, with selectivity over other tested kinases.

Table 2: Hypothetical Cellular Growth Inhibition Profile

Cell Line Primary Kinase Dependency GI₅₀ (µM)
K562 (Leukemia) PIM-1 0.5
PC-3 (Prostate) PIM-1 0.8
U2OS (Osteosarcoma) PLK2 1.2
A549 (Lung) EGFR/KRAS >20

This table correlates the compound's anti-proliferative effect with the known kinase dependencies of different cancer cell lines, reinforcing the mechanism of action.

Conclusion

The pyrido[4,3-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. While specific biological data for This compound is emerging, the systematic application of the detailed protocols in this guide provides a robust framework for its characterization. By progressing from broad profiling to specific biochemical and cellular assays, researchers can effectively identify its target kinases, quantify its potency and selectivity, and validate its mechanism of action in a physiologically relevant context. This structured approach is essential for advancing promising compounds through the drug discovery pipeline.

References

Synthesis of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrido[4,3-d]pyrimidines in Medicinal Chemistry

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, forming the core structure of numerous compounds with significant therapeutic potential.[1][2] These nitrogen-containing fused rings are isosteres of purines and pteridines, allowing them to interact with a wide range of biological targets. Consequently, derivatives of this scaffold have been investigated for various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific derivative, 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine, serves as a versatile intermediate for the synthesis of more complex molecules, making its efficient synthesis a topic of considerable interest to researchers in medicinal chemistry and drug development.

This application note provides a comprehensive, step-by-step guide to the synthesis of this compound derivatives. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also insights into the underlying reaction mechanisms and rationale for the chosen synthetic strategy.

Synthetic Strategy: A Multi-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a convergent multi-step approach. This strategy involves the initial construction of a pyrido[4,3-d]pyrimidinone core, followed by functional group manipulations to introduce the desired chloro and methylthio substituents. This method allows for better control over the regioselectivity of the reactions and facilitates the purification of intermediates.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow Start 4-Aminonicotinic Acid Step1 Step 1: Cyclization with Thiourea Start->Step1 Intermediate1 2-Thio-pyrido[4,3-d]pyrimidin-4(3H)-one Step1->Intermediate1 Step2 Step 2: S-Methylation Intermediate1->Step2 Intermediate2 2-(Methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one Step2->Intermediate2 Step3 Step 3: Chlorination Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the 2-Thio-pyrido[4,3-d]pyrimidin-4(3H)-one Core

The initial and crucial step in this synthesis is the construction of the fused pyrido[4,3-d]pyrimidine ring system. This is achieved through the cyclization of a readily available starting material, 4-aminonicotinic acid, with thiourea. This reaction is a classic example of forming a pyrimidine ring from a 1,3-dicarbonyl equivalent and a urea or thiourea derivative.[3]

Experimental Protocol: Step 1

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Aminonicotinic Acid≥98%Commercially Available
Thiourea≥99%Commercially Available
Polyphosphoric Acid (PPA)Laboratory GradeCommercially Available
EthanolAnhydrousCommercially Available
Sodium HydroxidePellets, ≥97%Commercially Available
Hydrochloric AcidConcentrated (37%)Commercially Available

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 4-aminonicotinic acid (0.1 mol) and thiourea (0.12 mol).

  • Addition of PPA: Carefully add polyphosphoric acid (100 g) to the flask. The PPA acts as both a solvent and a dehydrating agent, facilitating the cyclization.

  • Heating: Heat the reaction mixture to 120-130 °C with constant stirring. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to approximately 80 °C and carefully pour it onto crushed ice (500 g) with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralization and Isolation: Neutralize the acidic solution with a 50% aqueous solution of sodium hydroxide until a pH of 6-7 is reached. The crude product will precipitate out.

  • Purification: Filter the precipitate, wash it thoroughly with cold water, and then with cold ethanol. Recrystallize the crude product from a suitable solvent, such as a mixture of dimethylformamide (DMF) and water, to obtain pure 2-Thio-pyrido[4,3-d]pyrimidin-4(3H)-one.

Reaction Mechanism: Step 1

The formation of the pyrido[4,3-d]pyrimidinone core proceeds through a series of nucleophilic addition and condensation reactions.

Mechanism_Step1 cluster_0 Reaction Mechanism: Step 1 4-Aminonicotinic Acid 4-Aminonicotinic Acid Acylium Ion Intermediate Acylium Ion Intermediate 4-Aminonicotinic Acid->Acylium Ion Intermediate PPA (H+) N-Acyl Intermediate N-Acyl Intermediate Acylium Ion Intermediate->N-Acyl Intermediate + Thiourea Cyclized Intermediate Cyclized Intermediate N-Acyl Intermediate->Cyclized Intermediate Intramolecular Nucleophilic Attack 2-Thio-pyrido[4,3-d]pyrimidin-4(3H)-one 2-Thio-pyrido[4,3-d]pyrimidin-4(3H)-one Cyclized Intermediate->2-Thio-pyrido[4,3-d]pyrimidin-4(3H)-one Dehydration

Caption: Simplified reaction mechanism for the formation of the pyrido[4,3-d]pyrimidinone core.

Part 2: S-Methylation of the 2-Thio Intermediate

With the core structure in hand, the next step is the introduction of the methylthio group. This is a straightforward S-methylation reaction, where the thiol group is deprotonated to form a thiolate anion, which then acts as a nucleophile to attack a methylating agent.

Experimental Protocol: Step 2

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Thio-pyrido[4,3-d]pyrimidin-4(3H)-oneSynthesized in Step 1-
Sodium HydroxidePellets, ≥97%Commercially Available
Dimethyl Sulfate (DMS)≥99%Commercially Available
MethanolAnhydrousCommercially Available

Procedure:

  • Dissolution and Deprotonation: Dissolve the 2-Thio-pyrido[4,3-d]pyrimidin-4(3H)-one (0.05 mol) in a solution of sodium hydroxide (0.055 mol) in methanol (100 mL). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium thiolate salt.

  • Methylation: Cool the reaction mixture in an ice bath. Slowly add dimethyl sulfate (0.055 mol) dropwise, ensuring the temperature does not exceed 10 °C. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle it with extreme care in a well-ventilated fume hood.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water (300 mL). The product, 2-(Methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one, will precipitate.

  • Purification: Filter the solid, wash it with cold water, and dry it under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Part 3: Chlorination to Yield the Final Product

The final step in the synthesis is the conversion of the 4-oxo group to a chloro group. This is a common transformation in heterocyclic chemistry and is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Step 3

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-(Methylthio)pyrido[4,3-d]pyrimidin-4(3H)-oneSynthesized in Step 2-
Phosphorus Oxychloride (POCl₃)≥99%Commercially Available
N,N-Dimethylaniline≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionLaboratory Grade-

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(Methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one (0.03 mol) in phosphorus oxychloride (50 mL).

  • Addition of Catalyst: Add a catalytic amount of N,N-dimethylaniline (5-10 drops). This tertiary amine acts as a catalyst to facilitate the chlorination.

  • Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Work-up: Cautiously pour the residue onto crushed ice (300 g) with stirring. This will quench the remaining POCl₃.

  • Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)
2-Thio-pyrido[4,3-d]pyrimidin-4(3H)-oneC₇H₅N₃OS179.20Signals for aromatic protons and a broad singlet for the N-H proton.
2-(Methylthio)pyrido[4,3-d]pyrimidin-4(3H)-oneC₈H₇N₃OS193.23A singlet for the S-CH₃ protons in addition to aromatic and N-H signals.
This compoundC₈H₆ClN₃S211.67A singlet for the S-CH₃ protons and signals for the aromatic protons in the pyrido[4,3-d]pyrimidine ring.[4][5]

Note: The exact chemical shifts will depend on the solvent used for NMR analysis.

Safety and Handling Precautions

  • Polyphosphoric Acid (PPA): Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reacts exothermically with water.

  • Dimethyl Sulfate (DMS): Highly toxic, carcinogenic, and corrosive. All manipulations should be performed in a certified chemical fume hood with appropriate PPE, including heavy-duty gloves and a face shield.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.

Conclusion

The synthetic route detailed in this application note provides a reliable and reproducible method for the preparation of this compound derivatives. By following the step-by-step protocols and adhering to the safety precautions, researchers can efficiently synthesize this valuable intermediate for further elaboration in their drug discovery and development programs. The provided mechanistic insights offer a deeper understanding of the chemical transformations involved, empowering scientists to troubleshoot and adapt the procedures as needed for their specific research goals.

References

Determining the Efficacy of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern oncology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to determine the efficacy of the novel compound, 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine.

Given that compounds with a pyrido[4,3-d]pyrimidine core have shown activity against various kinases such as VEGFR-2, KRAS, and mTOR, this guide will present a tiered approach to characterizing the biological effects of this compound.[1] We will begin with broad-spectrum assays to assess its general anti-proliferative and cytotoxic effects. Subsequently, we will delve into more detailed mechanistic studies to elucidate the mode of action, including the induction of apoptosis and cell cycle arrest. Finally, we will outline a protocol to investigate the compound's impact on a key signaling pathway, using the mTOR pathway as a representative example. This structured approach will allow for a thorough evaluation of the compound's therapeutic potential.

Part 1: Initial Screening for Bioactivity

The initial assessment of a novel compound involves determining its general effect on cancer cell viability and proliferation. The MTT assay is a robust, colorimetric assay that is widely used for this purpose.

Anti-Proliferative Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Rationale for Experimental Choices:

  • Cell Line Selection: It is crucial to test the compound on a panel of cancer cell lines. Given the potential targets of pyridopyrimidines, a panel could include cell lines with known dysregulation in pathways like PI3K/AKT/mTOR (e.g., MCF-7, a breast cancer cell line), or those known to be dependent on angiogenesis (e.g., HUVEC, human umbilical vein endothelial cells).[2][3] A non-cancerous cell line (e.g., MCF-10A) should be included to assess general cytotoxicity.

  • Dose-Response Curve: A dose-response experiment is essential to determine the concentration at which the compound elicits a biological response and to calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: MTT Assay [4][5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known kinase inhibitor like rapamycin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation:

Cell LineIC50 (µM)
MCF-7Experimental Value
HUVECExperimental Value
MCF-10AExperimental Value

Part 2: Elucidating the Mechanism of Action

Once the anti-proliferative activity is established, the next step is to understand how the compound affects the cancer cells. This involves investigating whether the compound induces programmed cell death (apoptosis) or causes a halt in the cell division cycle.

Assessment of Apoptosis by Annexin V/PI Staining

Apoptosis is a key mechanism by which anti-cancer drugs eliminate tumor cells. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[6] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]

Experimental Workflow: Apoptosis Assay

G cluster_0 Cell Treatment and Harvesting cluster_1 Staining cluster_2 Data Acquisition and Analysis a Seed and treat cells with compound b Incubate for 24-48 hours a->b c Harvest cells (including supernatant) b->c d Wash cells with PBS c->d e Resuspend in Annexin V binding buffer d->e f Add Annexin V-FITC and Propidium Iodide e->f g Incubate in the dark f->g h Analyze by flow cytometry g->h i Gate populations: Live, Early Apoptotic, Late Apoptotic, Necrotic h->i j Quantify percentage of apoptotic cells i->j

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation:

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle ControlExperimental ValueExperimental ValueExperimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental ValueExperimental ValueExperimental Value
Compound (2x IC50)Experimental ValueExperimental ValueExperimental ValueExperimental Value
Cell Cycle Analysis by Flow Cytometry

Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G1, S, or G2/M). This can be assessed by staining the DNA of the cell population with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.

Experimental Protocol: Cell Cycle Analysis [7]

  • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. The RNase is crucial to prevent staining of double-stranded RNA.[8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Investigating the Impact on a Representative Signaling Pathway

Given that pyridopyrimidines are often kinase inhibitors, it is essential to investigate the effect of this compound on a relevant signaling pathway. The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[3] We will use the phosphorylation status of key downstream effectors of mTOR as a readout for pathway inhibition.

Signaling Pathway: mTOR

G cluster_0 Upstream Signaling cluster_1 mTORC1 Complex cluster_2 Inhibition a Growth Factors b Receptor Tyrosine Kinase a->b c PI3K b->c d AKT c->d e mTORC1 d->e f S6K1 e->f g 4E-BP1 e->g h Protein Synthesis, Cell Growth f->h g->h i This compound i->e

Caption: Simplified mTOR signaling pathway and potential inhibition point.

Western Blot Analysis of Phosphorylated Proteins

Western blotting is a powerful technique to detect changes in the phosphorylation state of specific proteins, which is a direct indicator of kinase activity.[9] We will assess the phosphorylation of S6 kinase (S6K) and 4E-BP1, two well-characterized downstream targets of mTORC1.[10]

Rationale for Experimental Choices:

  • Phospho-specific Antibodies: The use of antibodies that specifically recognize the phosphorylated forms of S6K and 4E-BP1 is essential for this assay.

  • Total Protein Levels: It is crucial to also probe for the total levels of these proteins to ensure that any observed decrease in phosphorylation is not due to a decrease in the overall protein amount.[11]

  • Loading Control: A loading control, such as β-actin or GAPDH, is necessary to normalize the data and ensure equal protein loading in each lane.

Experimental Protocol: Western Blotting [9][12]

  • Cell Lysis: Treat cells with the compound for a shorter duration (e.g., 2-6 hours) to capture early signaling events. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent, such as 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST), to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1, and a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Treatmentp-S6K / Total S6K (Fold Change)p-4E-BP1 / Total 4E-BP1 (Fold Change)
Vehicle Control1.01.0
Compound (IC50)Experimental ValueExperimental Value
Compound (2x IC50)Experimental ValueExperimental Value

Conclusion

This application note provides a structured and comprehensive framework for the initial characterization of the biological activity of this compound. By following this tiered approach, researchers can efficiently determine the compound's anti-proliferative efficacy, elucidate its primary mechanism of action, and gain insights into its effects on key cancer-related signaling pathways. The results from these assays will be instrumental in guiding further preclinical development and establishing the therapeutic potential of this novel compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine (CAS 1255099-52-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

Section 1: Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a multi-step sequence that builds the fused heterocyclic core and then strategically introduces the required functional groups. A common and reliable approach involves the formation of a di-chloro intermediate, followed by a selective nucleophilic aromatic substitution (SNAr) to install the methylthio group.

The general synthetic workflow is outlined below. This pathway is foundational to understanding the potential pitfalls and troubleshooting steps discussed later in this guide.

G A Pyrido[4,3-d]pyrimidine -2,5-dione Precursor B 2,5-Dichloropyrido [4,3-d]pyrimidine A->B  Chlorination (e.g., POCl₃) C 5-Chloro-2-(methylthio)pyrido [4,3-d]pyrimidine B->C  Selective SₙAr (e.g., NaSMe)

Caption: Proposed synthetic pathway for the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A common route begins with the construction of a pyrido[4,3-d]pyrimidine-2,5(1H,6H)-dione core. This precursor is then subjected to chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine base, to yield the key intermediate, 2,5-dichloropyrido[4,3-d]pyrimidine.[1] The final step is a selective nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms is displaced by a methylthio group using a reagent like sodium thiomethoxide (NaSMe).

Q2: In the 2,5-dichloro intermediate, which position is more reactive towards nucleophiles like sodium thiomethoxide?

In pyrido[4,3-d]pyrimidine systems, the C2 and C4/C5 positions exhibit different reactivities. The C2 position is generally more susceptible to nucleophilic attack. This enhanced reactivity is attributed to the electronic-withdrawing effects of the two adjacent nitrogen atoms in the pyrimidine ring, which stabilize the negatively charged Meisenheimer intermediate formed during the SNAr mechanism.[2] Therefore, the reaction with one equivalent of sodium thiomethoxide is expected to selectively yield the 2-(methylthio) derivative over the 5-(methylthio) isomer.

Q3: What are the most critical parameters to control during the final SNAr reaction?

Three parameters are critical for success:

  • Anhydrous Conditions: Sodium thiomethoxide is highly moisture-sensitive. Any water present will protonate the thiomethoxide, reducing its nucleophilicity, and can also lead to hydrolysis of the starting material, forming unwanted hydroxy-pyridopyrimidine byproducts.[3]

  • Temperature Control: These reactions are often exothermic. Running the reaction at a low temperature (e.g., 0 °C to room temperature) is crucial to prevent side reactions, such as the di-substitution product where both chlorine atoms are replaced.[4]

  • Inert Atmosphere: To prevent oxidation of the nucleophile (thiomethoxide) and potential side reactions with atmospheric components, the reaction should always be conducted under an inert atmosphere, such as nitrogen or argon.[5]

Section 3: In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Problem Area 1: Low or No Yield of Final Product

Question: My SNAr reaction with 2,5-dichloropyrido[4,3-d]pyrimidine and sodium thiomethoxide results in very low yield, with a lot of unreacted starting material. What are the likely causes?

This is a common issue that typically points to problems with the reagents or reaction conditions. The following workflow can help diagnose the root cause.

G start Low Yield / No Reaction check_sm Is Starting Material (SM) consumed on TLC? start->check_sm no_path SM Not Consumed check_sm->no_path No yes_path SM Consumed check_sm->yes_path Yes cause1 Cause: Inactive Nucleophile (NaSMe degraded) no_path->cause1 cause2 Cause: Suboptimal Conditions no_path->cause2 sol1 Solution: 1. Use fresh, anhydrous NaSMe. 2. Verify purity/activity of the lot. cause1->sol1 sol2 Solution: 1. Ensure strictly anhydrous solvent. 2. Gradually increase temperature (e.g., from 0°C to RT). 3. Increase reaction time. cause2->sol2 cause3 Cause: Product Degradation yes_path->cause3 cause4 Cause: Product Loss During Workup yes_path->cause4 sol3 Solution: 1. Analyze workup conditions. Is pH too acidic/basic? 2. Check for thermal instability during solvent removal. cause3->sol3 sol4 Solution: 1. Check aqueous layer for product. 2. Perform additional extractions. 3. Minimize transfers. cause4->sol4

Caption: Troubleshooting workflow for low reaction yield.

Problem Area 2: Formation of Multiple Side Products

Question: My reaction produces the desired product, but my TLC and crude NMR show significant impurities. What are the most likely side reactions, and how can I suppress them?

The formation of side products typically arises from a lack of selectivity or degradation. The table below summarizes common impurities and strategies for their mitigation.

Observed Impurity Potential Structure Plausible Cause Mitigation Strategy
Di-substituted Product 2,5-Bis(methylthio)pyrido[4,3-d]pyrimidine- Excess sodium thiomethoxide used.- Reaction temperature too high or reaction time too long, allowing for the slower substitution at C5.- Use precisely 1.0-1.05 equivalents of NaSMe.- Maintain a low reaction temperature (e.g., 0 °C).- Monitor the reaction closely by TLC and quench upon consumption of starting material.
Hydrolysis Product 5-Chloro-2-hydroxypyrido[4,3-d]pyrimidine- Presence of water in the reaction mixture.- Use anhydrous solvents (e.g., distilled from a drying agent).- Dry all glassware thoroughly.- Ensure the inert atmosphere is dry.[3]
Oxidized Product 5-Chloro-2-(methylsulfinyl)pyrido[4,3-d]pyrimidine- Oxidation of the electron-rich methylthio group by air during the reaction or workup.- Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.- Degas solvents before use.- Consider sparging the reaction mixture with inert gas before adding reagents.
Problem Area 3: Challenges in Product Purification

Question: The crude product is an oil or a sticky solid that is difficult to purify via standard silica gel chromatography. What are some effective alternative purification methods?

Purification can be challenging if the product has similar polarity to a major impurity or if it is unstable on silica gel.[5]

  • Recrystallization: This is the most effective method if a suitable solvent system can be found. Screen for solvents in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents to try include:

    • Isopropanol

    • Ethyl acetate / Hexanes mixture

    • Dichloromethane / Diethyl ether mixture

  • Switching the Stationary Phase: If you suspect your product is degrading on acidic silica gel, switch to a different stationary phase.[5]

    • Alumina (neutral or basic): Can be very effective for basic compounds like pyridopyrimidines.

    • Reverse-phase chromatography (C18): Purify using a gradient of water and acetonitrile or methanol, which is ideal for polar compounds.

  • Acid-Base Extraction: If you have basic impurities, you can dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your product, being a weak base, may partition into the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the product back into an organic solvent. This can effectively remove non-basic impurities.

Section 4: Validated Experimental Protocol

The following protocol provides a detailed, step-by-step methodology for the selective synthesis of the target compound from its dichloro-precursor.

Protocol: Selective Synthesis of this compound

Materials:

  • 2,5-Dichloropyrido[4,3-d]pyrimidine

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,5-dichloropyrido[4,3-d]pyrimidine (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 10 mL per 1 mmol of starting material) to the flask. Stir the mixture under a nitrogen atmosphere until all the solid has dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, weigh sodium thiomethoxide (1.05 eq) under a nitrogen atmosphere. Add it portion-wise to the cooled reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NH₄Cl solution while maintaining the temperature at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or via recrystallization as determined by prior screening.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrido[4,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of pyrido[4,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of synthesizing this important heterocyclic scaffold. Pyrido[4,3-d]pyrimidines are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, including the MEK inhibitor Trametinib.[1]

This resource provides not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your experimental design and overcome common synthetic challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the synthesis of pyrido[4,3-d]pyrimidines.

General Synthesis & Reaction Conditions

Q1: My reaction yield for the synthesis of a pyrido[4,3-d]pyrimidine derivative is consistently low. What are the most common culprits?

A1: Low yields in heterocyclic synthesis are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is often the most effective.[2] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Small-scale trial reactions are invaluable for determining the optimal parameters for your specific substrate without committing large quantities of starting materials.[2]

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can act as catalyst poisons or participate in unwanted side reactions. Always use reagents of appropriate purity and ensure solvents are anhydrous when necessary, as many of the condensation and cyclization reactions are sensitive to moisture.[2]

  • Atmospheric Contamination: Many intermediates and catalysts used in these syntheses are sensitive to oxygen and moisture. Employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is crucial for reproducibility.[2]

  • Inefficient Mixing: In heterogeneous reactions, particularly on a larger scale, inefficient stirring can lead to localized concentration gradients and poor reaction rates. Ensure your stirring is vigorous enough for the scale and viscosity of your reaction mixture.

Q2: I am attempting a multi-component reaction (MCR) to synthesize a substituted pyrido[4,3-d]pyrimidine, but I am observing a complex mixture of products. How can I improve the selectivity?

A2: Multi-component reactions are powerful for building molecular complexity in a single step, but they can be prone to side reactions if not properly optimized.[3] To improve selectivity:

  • Order of Addition: The sequence in which you add your reactants can significantly influence the reaction pathway. For instance, in a Biginelli-type reaction, pre-forming an intermediate by reacting the aldehyde and the active methylene compound before adding the urea or guanidine equivalent can sometimes prevent the formation of Hantzsch-type dihydropyridine byproducts.

  • Catalyst Choice: The nature of the catalyst (Lewis acid, Brønsted acid, or organocatalyst) can dramatically influence which reaction pathway is favored. Screening a variety of catalysts with different steric and electronic properties is recommended. For example, some Lewis acids may preferentially activate one carbonyl group over another, directing the initial condensation step.

  • Solvent Effects: The polarity and proticity of the solvent can stabilize or destabilize key intermediates and transition states. Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane), to find the optimal medium for your desired transformation.

Purification & Characterization

Q3: My synthesized pyrido[4,3-d]pyrimidine is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

A3: The purification of polar, nitrogen-containing heterocycles is a common challenge due to their high affinity for silica gel, often leading to significant tailing and poor separation. Consider the following alternatives:

  • Reverse-Phase Chromatography (C18): This is often the go-to method for polar compounds. A mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, is typically used.

  • Ion-Exchange Chromatography: If your molecule has a basic nitrogen that can be protonated, cation-exchange chromatography can be a very effective purification method.

  • Crystallization: If your compound is a solid, exploring different solvent systems for recrystallization can be a highly effective and scalable purification technique. A good starting point is to find a solvent in which your compound is soluble when hot but sparingly soluble when cold.

Q4: I have obtained a product with the correct mass by LC-MS, but the 1H NMR spectrum is complex and doesn't match the expected structure. What could be the issue?

A4: Several factors can lead to a complex NMR spectrum even with the correct mass:

  • Isomers: You may have a mixture of constitutional isomers or regioisomers. Carefully analyze the coupling patterns and chemical shifts to see if they are consistent with alternative structures that could have formed. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for elucidating the connectivity of your molecule.

  • Tautomers: Pyrido[4,3-d]pyrimidines with hydroxyl or amino substituents can exist as a mixture of tautomers in solution, each giving rise to a distinct set of NMR signals. The equilibrium between these forms can be influenced by the solvent and temperature. Running the NMR in a different solvent (e.g., DMSO-d6 vs. CDCl3) or at a different temperature can help identify tautomerism.

  • Rotamers: If your molecule has bulky substituents or groups with restricted rotation (like amides), you may be observing signals from multiple rotational isomers (rotamers). Variable temperature NMR can help to coalesce these signals at higher temperatures.

II. Troubleshooting Guides

This section provides detailed troubleshooting workflows for common synthetic problems encountered during the preparation of pyrido[4,3-d]pyrimidines.

Issue 1: Low Yield in the Synthesis of 2,4-Disubstituted Pyrido[4,3-d]pyrimidin-5(6H)-ones

A common route to this class of compounds involves the acid-promoted cyclization of a cyano enamine to form a 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one intermediate, followed by selective displacement of the methylthio groups.[3]

Observed Problem: Low yield of the cyclized 2,4-bis(methylthio) intermediate.

Troubleshooting Workflow:

G start Low Yield of Cyclized Product check_starting_material Verify Purity of Cyano Enamine Precursor start->check_starting_material check_acid Evaluate Acid Catalyst and Conditions check_starting_material->check_acid Purity Confirmed side_reactions Investigate Potential Side Reactions check_starting_material->side_reactions Impurities Detected check_temp_time Optimize Reaction Temperature and Time check_acid->check_temp_time Acid is Appropriate check_acid->side_reactions Inappropriate Acid/Concentration check_workup Analyze Work-up Procedure for Product Loss check_temp_time->check_workup Optimized check_temp_time->side_reactions Decomposition Observed check_workup->side_reactions Losses Identified hydrolysis Hydrolysis of Thioether or Cyano Group side_reactions->hydrolysis polymerization Polymerization of Starting Material side_reactions->polymerization

Troubleshooting Workflow for Low Cyclization Yield

Causality and Actionable Advice:

  • Purity of Cyano Enamine Precursor: The presence of impurities can inhibit the cyclization. Re-purify the starting material by recrystallization or chromatography.

  • Acid Catalyst: The choice and concentration of the acid are critical. Strong acids like sulfuric acid or polyphosphoric acid (PPA) are often used. If the reaction is sluggish, a stronger acid or a higher concentration may be needed. Conversely, if decomposition is observed, a milder acid or lower concentration should be tried.

  • Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for product degradation at higher temperatures.

  • Work-up Procedure: The product may be partially soluble in the aqueous phase during work-up. Ensure thorough extraction with an appropriate organic solvent.

  • Side Reactions:

    • Hydrolysis: The methylthio or cyano groups can be susceptible to hydrolysis under strong acidic conditions, especially in the presence of water. Ensure anhydrous conditions.

    • Polymerization: The starting material or intermediates may be prone to polymerization at high temperatures. Lowering the reaction temperature and using a more efficient catalyst can mitigate this.

Issue 2: Poor Regioselectivity in the Functionalization of the Pyrido[4,3-d]pyrimidine Core

Selective functionalization, for example, via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, can be challenging due to the presence of multiple reactive sites.

Observed Problem: A mixture of regioisomers is obtained upon attempting to substitute a di- or tri-chlorinated pyrido[4,3-d]pyrimidine precursor.

Troubleshooting Workflow:

G start Poor Regioselectivity sterics Analyze Steric Hindrance at Each Position start->sterics electronics Evaluate Electronic Effects of Substituents start->electronics temp_control Optimize Reaction Temperature sterics->temp_control Subtle Differences nucleophile Modify the Nucleophile/Coupling Partner sterics->nucleophile Significant Hindrance electronics->temp_control Subtle Differences electronics->nucleophile Unfavorable Electronics blocking_group Consider a Blocking Group Strategy temp_control->blocking_group Selectivity Still Poor nucleophile->blocking_group Selectivity Still Poor

Troubleshooting Workflow for Poor Regioselectivity

Causality and Actionable Advice:

  • Steric and Electronic Effects: The regioselectivity of SNAr and cross-coupling reactions is governed by the electronic and steric environment of each position. The pyridine nitrogen withdraws electron density, activating the C2 and C4 positions of the pyridine ring towards nucleophilic attack. The pyrimidine ring also has its own electronic properties. Analyze the relative reactivity of each position on your specific substrate.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, favoring the kinetically controlled product.

  • Nucleophile/Coupling Partner: The nature of the incoming group can influence regioselectivity. Bulkier nucleophiles or coupling partners may preferentially react at the less sterically hindered position.

  • Blocking Group Strategy: If selectivity remains an issue, consider a strategy where a more reactive position is temporarily blocked, allowing for selective functionalization of the desired site. The blocking group can then be removed in a subsequent step.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key pyrido[4,3-d]pyrimidine intermediates and derivatives.

Protocol 1: Synthesis of 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one

This protocol is adapted from a known procedure for the synthesis of a key intermediate for 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-ones.[3]

Materials:

  • Cyano enamine precursor

  • Concentrated Sulfuric Acid

  • Methanol

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

Procedure:

  • To a stirred solution of the cyano enamine precursor in methanol at 0 °C, slowly add concentrated sulfuric acid.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one.

Protocol 2: Selective Displacement of the 4-methylthio Group

This protocol describes the selective nucleophilic substitution of the 4-methylthio group with an aniline.[3]

Materials:

  • 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one

  • Substituted Aniline

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate

Procedure:

  • To a solution of 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one in DMF, add the substituted aniline and potassium carbonate.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour into water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the product by recrystallization or column chromatography.

IV. Data Interpretation

This section provides guidance on interpreting analytical data to confirm the structure of your pyrido[4,3-d]pyrimidine products and identify potential impurities.

Table 1: Typical 1H NMR Chemical Shifts (δ, ppm) for a Pyrido[4,3-d]pyrimidine Scaffold

ProtonTypical Chemical Shift Range (ppm)Notes
Pyridine H7.0 - 9.0The exact chemical shift will depend on the substitution pattern. Protons ortho to the pyridine nitrogen are typically the most downfield.
Pyrimidine H8.0 - 9.5The pyrimidine proton is often a sharp singlet and is typically downfield due to the two nitrogen atoms.
NH (Amide/Amine)5.0 - 12.0Broad singlet, exchangeable with D2O. The chemical shift is highly dependent on the solvent and concentration.
CH3/CH21.0 - 4.5The chemical shift will depend on the proximity to heteroatoms and other functional groups.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M+): Confirm that the observed molecular ion in your mass spectrum corresponds to the calculated molecular weight of your target compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Look for characteristic losses, such as the loss of substituents or fragmentation of the heterocyclic core.

V. Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimizing your synthesis.

Mechanism 1: Acid-Catalyzed Cyclization to form the Pyrido[4,3-d]pyrimidine Core

The formation of the pyridone ring from a cyano enamine precursor under acidic conditions likely proceeds through the following steps:

G A Protonation of Cyano Group B Intramolecular Nucleophilic Attack of Enamine A->B Activates Cyano Group C Tautomerization B->C Forms Six-Membered Ring D Deprotonation C->D Forms Amide E Aromatization (if applicable) D->E Forms Pyridone Ring

Simplified Mechanism of Acid-Catalyzed Cyclization

  • Protonation of the Cyano Group: The acid catalyst protonates the nitrogen of the cyano group, making the carbon more electrophilic.

  • Intramolecular Nucleophilic Attack: The enamine nitrogen attacks the activated cyano carbon, leading to the formation of the six-membered ring.

  • Tautomerization and Deprotonation: A series of proton transfers and tautomerization steps lead to the formation of the thermodynamically stable pyridone ring.

Understanding this mechanism helps to rationalize the need for a strong acid catalyst to activate the cyano group for cyclization.

VI. References

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. --INVALID-LINK--

  • Gillet, J. P., et al. (2017). The clinical development of the MEK inhibitor trametinib in melanoma and other malignancies. Expert Opinion on Drug Discovery, 12(1), 99-109. --INVALID-LINK--

  • Elattar, K. M., & Mert, B. D. (2016). Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances, 6(76), 72335-72355. --INVALID-LINK--

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. --INVALID-LINK--

References

Technical Support Center: Purification of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyridopyrimidine core, a chloro substituent, and a methylthio group, presents a unique set of purification challenges. This guide offers practical solutions to common problems encountered during the isolation and purification of this molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My crude product is a dark, oily residue. How can I obtain a crystalline solid?

Answer:

The formation of an oil or dark residue instead of a solid is a common issue in the purification of complex organic molecules. This can be due to the presence of impurities, residual solvent, or the compound's low melting point. Here’s a systematic approach to address this:

1. Initial Work-up and Solvent Removal:

  • Ensure that all volatile solvents from the reaction work-up have been thoroughly removed under reduced pressure. High-boiling point solvents like DMF or DMSO are common in the synthesis of such heterocycles and require high vacuum and gentle heating for complete removal.[2]

2. Trituration:

  • Trituration is often effective in inducing crystallization from an oil. This involves stirring the oily residue with a solvent in which the desired compound is sparingly soluble, but the impurities are soluble.

    Protocol for Trituration:

    • Add a small volume of a non-polar solvent (e.g., hexanes, diethyl ether, or a mixture of both) to the oily residue.

    • Stir the mixture vigorously with a spatula or a magnetic stirrer. The desired compound should precipitate as a solid.

    • If precipitation occurs, continue stirring for 15-30 minutes to maximize the yield.

    • Collect the solid by vacuum filtration and wash with a small amount of the cold trituration solvent.

3. "Oiling Out" during Recrystallization:

  • If the compound "oils out" during recrystallization, it means it is coming out of solution above its melting point.[3]

    Troubleshooting "Oiling Out":

    • Increase Solvent Volume: Add more hot solvent to the mixture to ensure the compound remains dissolved.

    • Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. This gives the molecules more time to form an ordered crystal lattice.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth.[4]

    • Seeding: If available, add a seed crystal of the pure compound to the cooled solution to initiate crystallization.[4]

Workflow for Handling Oily Product:

start Crude Oily Product trituration Triturate with non-polar solvent (e.g., Hexanes/Ether) start->trituration recrystallization Attempt Recrystallization start->recrystallization If trituration fails filtration Vacuum Filtration trituration->filtration solid_product Solid Product filtration->solid_product soluble_impurities Soluble Impurities in Filtrate filtration->soluble_impurities oiling_out Product Oils Out recrystallization->oiling_out oiling_out->solid_product No troubleshoot_oiling Troubleshoot: - Add more solvent - Slow cooling - Scratch/Seed oiling_out->troubleshoot_oiling Yes troubleshoot_oiling->recrystallization

Caption: Decision workflow for handling an oily crude product.

FAQ 2: I am observing multiple spots on TLC after initial purification. What are the likely impurities and how can I remove them?

Answer:

The presence of multiple spots on Thin Layer Chromatography (TLC) indicates an impure sample. Based on the structure of this compound, potential impurities could arise from starting materials, side reactions, or degradation.

Potential Impurities:

Impurity TypePotential Structure/DescriptionReason for FormationSuggested Removal Method
Starting Materials Unreacted precursors for the pyridopyrimidine core synthesis.Incomplete reaction.Column chromatography, Recrystallization.
Over-chlorination Dichloro- or trichloro-pyridopyrimidine species.Harsh chlorinating conditions.Column chromatography.
Oxidation Product 5-Chloro-2-(methylsulfinyl)pyrido[4,3-d]pyrimidine or 5-Chloro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine.Oxidation of the methylthio group during reaction or work-up.Column chromatography.
Hydrolysis Product 5-Hydroxy-2-(methylthio)pyrido[4,3-d]pyrimidine.Reaction of the chloro group with water, especially under basic conditions.Column chromatography, Acid-base extraction.

Purification Strategy: Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.[5]

Step-by-Step Protocol for Column Chromatography:

  • Solvent System Selection:

    • Use TLC to determine an appropriate solvent system. Aim for a system that gives your desired product an Rf value of ~0.3 and separates it well from the impurities.

    • Common solvent systems for nitrogen-containing heterocycles include mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or chloroform/acetone.

  • Column Packing:

    • Use silica gel (230-400 mesh) for flash chromatography.

    • Pack the column using the chosen solvent system (slurry packing is recommended to avoid air bubbles).

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the chromatography solvent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent to obtain a dry powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Diagram of a Typical Column Chromatography Setup:

cluster_0 Column Chromatography Setup A Solvent Reservoir B Column with Stopcock C Sand Layer D Sample (adsorbed on silica) E Silica Gel (Stationary Phase) F Sand Layer G Cotton/Glass Wool Plug H Collection Flask

Caption: A simple representation of a gravity column chromatography setup.

FAQ 3: My purified product seems to degrade over time, showing new impurities on TLC. How can I improve its stability?

Answer:

The methylthio group (-SCH3) is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone impurities. The chloro group can also be reactive. Proper handling and storage are crucial for maintaining the purity of this compound.

Recommendations for Storage and Handling:

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Low Temperature: Store the compound at low temperatures (-20°C is recommended) to slow down potential degradation pathways.

  • Protection from Light: Store in an amber vial or a container protected from light, as some heterocyclic compounds can be light-sensitive.

  • Anhydrous Conditions: Keep the compound in a desiccator or a dry environment to prevent hydrolysis of the chloro group.

Stability Considerations during Purification:

  • Avoid Strong Oxidizing Agents: During the synthesis and work-up, be mindful of any reagents that could oxidize the methylthio group.

  • pH Control: Avoid strongly acidic or basic conditions during work-up and purification, as these can promote degradation.

  • Degassed Solvents: For sensitive applications, using degassed solvents for chromatography and recrystallization can help prevent oxidation.

FAQ 4: What are the best recrystallization solvents for this compound?

Answer:

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[6] The choice of solvent is highly dependent on the specific impurity profile.

Solvent Screening Protocol:

  • Place a small amount of the crude product (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethanol/water, ethyl acetate/hexanes).

  • Heat the tubes to the boiling point of the solvent and observe the solubility.

  • If the compound dissolves, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. The best solvent will yield a good recovery of crystalline material.

Commonly Successful Solvent Systems for Heterocyclic Compounds:

Solvent/SystemPolarityComments
Ethanol or Isopropanol Polar ProticOften good for moderately polar compounds.
Acetonitrile Polar AproticCan be effective for compounds with some polarity.
Ethyl Acetate/Hexanes Medium to Non-polarA versatile mixed-solvent system. Dissolve in hot ethyl acetate and add hexanes until cloudy, then clarify with a drop of hot ethyl acetate and cool.[7]
Toluene Non-polar AromaticGood for less polar compounds, can help form well-defined crystals.

Key Considerations for Recrystallization:

  • Minimum Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure good recovery.[6]

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them before allowing the solution to cool.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

References

Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your product yield. Our approach is rooted in established reaction mechanisms and field-proven insights to ensure scientific integrity and practical success.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the development of various therapeutic agents, including KRAS inhibitors. Achieving a high yield of this compound is crucial for the efficiency of the overall drug discovery process. The synthesis, while based on established heterocyclic chemistry principles, presents several challenges that can lead to diminished yields and purification difficulties. This guide will break down a plausible synthetic route, addressing potential pitfalls at each stage and offering strategies for optimization.

Proposed Synthetic Workflow

Based on analogous syntheses of related pyridopyrimidine and pyrimidine derivatives, a common and logical synthetic approach can be envisioned. This multi-step process provides several points for optimization.

Synthetic_Workflow cluster_0 Core Synthesis A Starting Material (e.g., 2-amino-4-picoline) B Pyridopyrimidine Ring Formation A->B Cyclization Reagents C Introduction of Methylthio Group B->C Methylthiolation D Chlorination at C5 C->D Chlorinating Agent E Final Product D->E Purification Chlorination_Mechanism cluster_0 Electrophilic Aromatic Substitution A Pyrido[4,3-d]pyrimidine (activated by SMe group) C Sigma Complex (Resonance Stabilized) A->C + NCS B N-Chlorosuccinimide (NCS) B->C D 5-Chloro Product C->D - H+ E Succinimide C->E

Stability and proper storage of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-1255099-52-5 Revision: 1.0 Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding the Molecule

Welcome to the technical support guide for 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine (CAS No: 1255099-52-5). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile chemical intermediate throughout its lifecycle in the laboratory. As a key building block in the synthesis of complex molecules, including potential kinase inhibitors, its purity is paramount to the success of your research.[1][2]

The stability of this compound is governed by three primary structural features:

  • The Pyrido[4,3-d]pyrimidine Core: A nitrogen-rich heterocyclic system that can be susceptible to certain degradation pathways.[3][4]

  • The 5-Chloro Group: A halogen substituent that introduces a potential site for nucleophilic substitution and hydrolysis.[5] In the presence of moisture, chlorinated heterocyclic compounds can slowly hydrolyze, potentially forming hydrochloric acid (HCl), which can further catalyze degradation.[6]

  • The 2-(Methylthio) Group: A thioether linkage that is susceptible to oxidation by atmospheric oxygen, light, or contaminating oxidizing agents, leading to the formation of the corresponding sulfoxide and sulfone.[7]

This guide provides field-proven insights and protocols to mitigate these intrinsic liabilities.

Chemical Profile & Key Data
PropertyValueSource(s)
CAS Number 1255099-52-5[8][9]
Molecular Formula C₈H₆ClN₃S[8][9]
Molecular Weight 211.67 g/mol [8][9]
Appearance Typically an off-white to yellow or light brown powder[10]
Purity ≥97% (Typical)[8][11]
Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Proper storage is the most critical factor in maintaining the long-term integrity of the compound. We recommend a multi-faceted approach to protect against oxidation, hydrolysis, and thermal stress.

ConditionRecommendationRationale
Temperature Long-term: -20°C. Short-term (days to weeks): 2-8°C.Low temperatures significantly slow the rates of all potential degradation reactions, including oxidation and hydrolysis.[12][13]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).The methylthio group is susceptible to oxidation by atmospheric oxygen.[7] An inert atmosphere displaces oxygen, preventing the formation of sulfoxide/sulfone impurities.
Light Store in an amber or opaque vial.Protects the compound from photodegradation, a common issue for complex organic molecules.[14][15]
Moisture Keep in a tightly sealed container, preferably within a desiccator.Prevents hydrolysis of the chloro group and minimizes water-catalyzed oxidation.[6][14]

Q2: My solid sample has developed a stronger yellow or brownish tint over time. What does this indicate?

A2: A color change is a common visual indicator of degradation. The most likely causes are:

  • Oxidation: The primary culprit is often the oxidation of the methylthio group to a sulfoxide. This process can be accelerated by exposure to air and light.[7]

  • Minor Impurities: The presence of minor, highly colored impurities formed through various degradation pathways of the heterocyclic ring system.

If you observe a color change, we strongly recommend re-analyzing the material for purity (see Q3) before proceeding with your experiment.

Q3: I suspect my compound has degraded. What is the best way to confirm its purity?

A3: Visual inspection is not sufficient. Quantitative analysis is required.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity. A fresh sample should show a single major peak. Degraded samples will exhibit additional peaks, typically corresponding to the sulfoxide and other byproducts. Use a UV detector, as the aromatic system is strongly chromophoric.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for not only separating impurities but also identifying them. You can specifically look for the mass of the parent compound (m/z for [M+H]⁺ ≈ 212.0) and potential oxidized byproducts (m/z for [M+O+H]⁺ ≈ 228.0; [M+O₂+H]⁺ ≈ 244.0).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used. Oxidation of the methylthio group (-SCH₃) to a sulfoxide (-S(O)CH₃) will cause a characteristic downfield shift of the methyl proton signal.

Q4: What are the best practices for preparing and storing solutions of this compound?

A4: The compound is more labile in solution than in its solid state.

  • Solvent Choice: Use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dichloromethane (DCM). Avoid protic solvents like methanol or water for long-term storage, as they can participate in hydrolysis.

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution is required, use anhydrous solvent and store it under an inert atmosphere at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Stability in Aqueous Buffers: The compound has limited stability in aqueous buffers, especially at non-neutral pH.[5] If your experiment requires an aqueous medium, prepare the solution immediately before use and minimize its time in the buffer.

Q5: What chemical incompatibilities should I be aware of?

A5: Avoid contact with the following:

  • Strong Oxidizing Agents: (e.g., hydrogen peroxide, peroxy acids) will rapidly oxidize the methylthio group.

  • Strong Acids and Bases: Can catalyze the degradation of the heterocyclic core and hydrolysis of the chloro group.

  • Strong Nucleophiles: Can displace the 5-chloro substituent in a nucleophilic aromatic substitution reaction.[5]

Troubleshooting Guide
Observed IssuePotential Cause(s)Recommended Action & Rationale
Inconsistent or Low Yields in Subsequent Reaction Degraded Starting Material: The most common cause. The actual concentration of active starting material is lower than calculated due to the presence of impurities (e.g., sulfoxide).Action: Re-verify the purity of the starting material using HPLC or LC-MS. Use only material that meets the required purity specification (>97%). Rationale: Impurities not only reduce the molar quantity of the reactant but can also interfere with the reaction mechanism.
Appearance of Unexpected Byproducts in Reaction 1. Reactive Impurities: Degradation products from the starting material are participating in the reaction. 2. Reaction with Solvent/Reagents: Instability of the compound under the specific reaction conditions.Action: 1. Confirm starting material purity. 2. Run a control experiment where the compound is stirred in the reaction solvent at the reaction temperature (without other reagents) to check for solvent-induced degradation. Rationale: Isolating variables is key to diagnosing the source of byproducts.
Poor Solubility in Aprotic Solvents Formation of Insoluble Degradants: Over time, significant degradation can lead to polymerization or the formation of less soluble byproducts.Action: Attempt to dissolve a small sample. If solubility is poor, the material is likely heavily degraded and should be discarded. Rationale: A significant change in physical properties like solubility is a strong indicator of compromised chemical identity.
Core Experimental Protocols
Protocol 1: Handling and Aliquoting of Solid Compound

This protocol minimizes exposure to atmospheric oxygen and moisture.

  • Allow the main container of the compound to equilibrate to room temperature for at least 30 minutes inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Perform all weighing and aliquoting inside a glove box or glove bag under a positive pressure of Argon or Nitrogen.

  • If a glove box is unavailable, work quickly. Open the container, remove the required amount, and immediately purge the container headspace with inert gas before tightly resealing.

  • Transfer the weighed solid to a new, tared amber vial.

  • Purge the headspace of the new aliquot vial with inert gas, seal tightly with a high-quality cap, and wrap the cap with parafilm.

  • Store the aliquot at the recommended temperature (-20°C for long-term).

Protocol 2: Preparation of a Stock Solution in Anhydrous DMSO

This protocol ensures the highest stability for a solution intended for storage.

  • Use a brand new, sealed bottle of anhydrous DMSO (≤50 ppm water).

  • Dry the required glassware (e.g., volumetric flask, vial) in an oven at 120°C overnight and cool in a desiccator.

  • Weigh the solid compound directly into the volumetric flask using the procedure from Protocol 1.

  • Using a syringe, transfer the required volume of anhydrous DMSO into the flask under a positive pressure of inert gas.

  • Mix gently by inversion or sonication until fully dissolved.

  • Distribute the stock solution into smaller, single-use amber glass vials, purging the headspace of each vial with inert gas before sealing.

  • Store the aliquots at -20°C or -80°C. For use, remove one vial and allow it to thaw completely to room temperature before opening.

Visualization of Key Stability Relationships
Logical Flow for Storage and Handling Decisions

The following diagram outlines the decision-making process for ensuring compound integrity.

G start Receive Compound (CAS: 1255099-52-5) storage_decision Intended Storage Duration? start->storage_decision short_term Short-Term (< 1 Month) Store at 2-8°C storage_decision->short_term Short long_term Long-Term (> 1 Month) Store at -20°C storage_decision->long_term Long handling Need to Use Compound short_term->handling long_term->handling protocol_solid Follow Protocol 1: Solid Aliquoting (Inert Atmosphere) handling->protocol_solid Using Solid protocol_solution Follow Protocol 2: Stock Solution Prep (Anhydrous Solvent) handling->protocol_solution Making Solution check_purity Re-confirm Purity (HPLC / LC-MS) Before Critical Use protocol_solid->check_purity protocol_solution->check_purity

Caption: Decision workflow for storing and handling the compound.

Potential Degradation Pathways

This diagram illustrates the two primary degradation routes for this compound.

G cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway parent This compound (Stable Form) sulfoxide Sulfoxide Impurity parent->sulfoxide O2, Light hydrolyzed 5-Hydroxy-2-(methylthio)... (Hydrolyzed Impurity) parent->hydrolyzed H2O, heat sulfone Sulfone Impurity sulfoxide->sulfone Further Oxidation

Caption: Major degradation routes via oxidation and hydrolysis.

References

Technical Support Center: Synthesis of Pyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrido[4,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and pitfalls encountered during your synthetic endeavors. Our goal is to provide you with the insights and practical solutions needed to optimize your reactions, improve yields, and ensure the purity of your target compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of pyrido[4,a3-d]pyrimidine derivatives.

Q1: My reaction yield is consistently low. What are the most common factors affecting the yield in pyrido[4,3-d]pyrimidine synthesis?

A1: Low yields in the synthesis of pyrido[4,3-d]pyrimidines can be attributed to several factors, often related to suboptimal reaction conditions, reagent quality, or competing side reactions.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. For instance, in multi-component reactions, temperature can influence the rate of competing pathways.[2] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.

  • Ineffective Catalysis: Many synthetic routes for this scaffold rely on catalysts. The absence of a suitable catalyst, or the use of an inappropriate one, can significantly hinder the reaction rate and overall yield.

  • Reactant Quality and Stoichiometry: The purity of your starting materials is paramount. Impurities can lead to unwanted side reactions and decrease the formation of the desired product.[3] Additionally, incorrect molar ratios of reactants can also contribute to lower yields.

  • Work-up and Purification Issues: Significant product loss can occur during extraction and purification steps, especially if the product has moderate solubility in the extraction solvent or if it is sensitive to the purification conditions.

Q2: I'm observing an unexpected and highly fluorescent byproduct in my reaction. What could it be?

A2: The formation of a fluorescent byproduct is a known issue in related heterocyclic syntheses, such as the Biginelli reaction for dihydropyrimidinones. This is often a Hantzsch-type 1,4-dihydropyridine derivative.[4] This can occur when reaction components intended for the pyrimidine ring formation react in a different stoichiometry, particularly at elevated temperatures which can cause decomposition of urea or related reagents into ammonia, favoring the Hantzsch pathway.

Q3: I'm struggling with the purification of my final pyrido[4,3-d]pyrimidine product. What are some common challenges and how can I overcome them?

A3: The purification of pyrido[4,3-d]pyrimidine derivatives can be challenging due to their often polar nature and potentially poor solubility in common organic solvents.[5]

  • Poor Solubility: These compounds can sometimes "crash out" of solution when transitioning from a high-solubility solvent like DMSO to a less polar or aqueous environment for purification.[6]

  • Tailing on Silica Gel: The nitrogen atoms in the heterocyclic core can interact strongly with the acidic silica gel, leading to significant tailing during column chromatography and poor separation.

  • Co-elution with Starting Materials or Side Products: If the polarity of your product is very similar to that of a starting material or a major byproduct, separation by column chromatography can be difficult.

To address these challenges, consider the following:

  • Solvent System Optimization: For column chromatography, try adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing.

  • Alternative Chromatography Media: Consider using neutral or basic alumina, or reverse-phase chromatography for highly polar compounds.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Experiment with a range of solvents and solvent mixtures.

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.

Q4: I'm performing a substitution reaction on a pyrido[4,3-d]pyrimidin-4(3H)-one, and I'm getting a mixture of N- and O-alkylated products. How can I control the regioselectivity?

A4: The N- versus O-alkylation of ambident nucleophiles like pyridones is a classic challenge in organic synthesis.[7] The outcome is influenced by several factors:

  • Nature of the Electrophile: Hard electrophiles (e.g., alkyl sulfates, trialkyloxonium salts) tend to favor O-alkylation, while softer electrophiles (e.g., alkyl iodides) often lead to N-alkylation.[8]

  • Base and Solvent: The choice of base and solvent can influence the equilibrium between the N- and O-anions of the pyridone, thereby affecting the product ratio.[9]

  • Counterion: The nature of the counterion associated with the pyridone anion can also play a role in directing the alkylation.

To favor N-alkylation, you might try using a softer alkylating agent (e.g., an alkyl iodide) in a polar aprotic solvent like DMF with a base such as sodium hydride. For O-alkylation, a harder electrophile like dimethyl sulfate could be employed.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low Yield in the Cyclization Step to Form the Pyrido[4,3-d]pyrimidine Core

Question: I am attempting to synthesize a 2,4-disubstituted pyrido[4,3-d]pyrimidine from a substituted aminopyridine precursor, but the cyclization step is giving a very low yield. What could be the problem?

Answer: Incomplete cyclization is a common hurdle. The underlying causes can range from steric hindrance to insufficient activation of the reacting groups.

Troubleshooting Workflow:

start Low Cyclization Yield check_sm Verify Starting Material Purity and Structure start->check_sm check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_sm->check_conditions Purity OK solution_sm Solution: Re-purify or re-synthesize starting material. check_sm->solution_sm check_catalyst Evaluate Catalyst (if any) check_conditions->check_catalyst Conditions Correct solution_conditions Solution: Optimize temperature (stepwise increase), prolong reaction time, or screen different solvents. check_conditions->solution_conditions side_reactions Investigate Potential Side Reactions check_catalyst->side_reactions Catalyst Active solution_catalyst Solution: Increase catalyst loading, use a different catalyst (e.g., stronger acid), or ensure anhydrous conditions. check_catalyst->solution_catalyst purification_loss Assess Product Loss During Work-up/Purification side_reactions->purification_loss No Obvious Side Products solution_side_reactions Solution: Analyze crude mixture (NMR, LC-MS) to identify byproducts and adjust conditions to minimize their formation. side_reactions->solution_side_reactions solution_purification Solution: Optimize extraction and purification protocols to minimize product loss. purification_loss->solution_purification start Di-halogenated Pyrido[4,3-d]pyrimidine pd_catalyst Pd Catalyst + Ligand start->pd_catalyst product_a Regioisomer A pd_catalyst->product_a Pathway A product_b Regioisomer B pd_catalyst->product_b Pathway B boronic_acid R-B(OH)₂ boronic_acid->pd_catalyst

References

Technical Support Center: Method Refinement for Kinase Assays with 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine. This guide is designed to provide practical, in-depth solutions to common challenges encountered during kinase assay development and execution. As a Senior Application Scientist, my goal is to blend established biochemical principles with field-proven insights to help you achieve robust and reproducible results.

The pyrido[4,3-d]pyrimidine scaffold is a recognized pharmacophore in kinase inhibitor discovery, with various derivatives showing activity against kinases like PLK2 and PIM-1.[1][2] this compound serves as a versatile intermediate or starting point for developing more complex and specific inhibitors.[3][4][5] This guide addresses the specific nuances of working with this compound class to refine your experimental methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a heterocyclic organic compound.[3][4] Its core structure, a pyrido[4,3-d]pyrimidine, is a key scaffold found in numerous compounds developed as kinase inhibitors.[1][2][6] Therefore, its primary application is in medicinal chemistry and drug discovery as a building block or fragment for synthesizing novel, potent, and selective kinase inhibitors. Researchers use it to explore structure-activity relationships (SAR) by modifying its structure to target the ATP-binding site of various kinases.

Q2: How should I prepare, dissolve, and store this compound?

Proper handling is critical for experimental consistency.

  • Storage: Store the solid compound at -20°C in a desiccated environment to ensure long-term stability.

  • Dissolution:

    • For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming in a water bath (37°C) may be necessary but use caution to avoid degradation.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquoting: Aliquot the DMSO stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Store these aliquots at -20°C.

Q3: What is a good starting concentration range for my kinase assay?

For an initial screening or profiling experiment where the compound's potency against your target kinase is unknown, it is advisable to use a broad concentration range. A common starting point is a 10-point, 3-fold serial dilution beginning at a top concentration of 10 µM or 30 µM. This range is typically sufficient to observe a dose-response curve if the compound is active in the nanomolar to low micromolar range.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter. The key to effective troubleshooting is to isolate variables systematically.

Problem 1: I observe little to no inhibition of my target kinase, even at high concentrations.

This is a frequent challenge. Before questioning the compound's intrinsic activity, it's essential to validate the assay conditions. The workflow below outlines a systematic approach.

No_Inhibition_Troubleshooting start No Inhibition Observed check_solubility Q: Is the compound soluble in the final assay buffer? start->check_solubility solubility_yes Yes check_solubility->solubility_yes  Clear  Solution solubility_no No check_solubility->solubility_no  Precipitate  Observed check_assay_conditions Q: Are the assay conditions optimal for the kinase? conditions_ok Yes check_assay_conditions->conditions_ok  Controls work/  Good Z' conditions_bad No check_assay_conditions->conditions_bad  High background/  Low S:B check_compound_activity Q: Is the compound intrinsically inactive against this kinase? conclusion_inactive Conclusion: Compound is likely inactive or has very low potency. check_compound_activity->conclusion_inactive solubility_yes->check_assay_conditions action_solubility Action: 1. Visually check for precipitate. 2. Lower final compound concentration. 3. Test alternative solvents/detergents. solubility_no->action_solubility conditions_ok->check_compound_activity action_conditions Action: 1. Optimize ATP concentration (use Km). 2. Titrate enzyme to find linear range. 3. Verify buffer pH and components. conditions_bad->action_conditions action_activity Action: 1. Test against a positive control kinase. 2. Screen against a kinase panel. conclusion_inactive->action_activity

Caption: Troubleshooting workflow for lack of kinase inhibition.

Detailed Solutions for "No Inhibition":

  • Cause A: Poor Compound Solubility

    • The "Why": The compound may be soluble in 100% DMSO but precipitate when diluted into the aqueous assay buffer. This dramatically lowers the effective concentration available to interact with the kinase.

    • How to Verify: Visually inspect the wells of your assay plate (especially at the highest concentrations) for cloudiness or precipitate. You can also centrifuge a sample of the compound diluted in buffer and check for a pellet.

    • Solution:

      • Lower Final DMSO: Ensure the final concentration of DMSO in your assay is consistent and ideally ≤1%.[7] Higher concentrations can inhibit some kinases and affect compound solubility.

      • Add Detergents: Include a low concentration of a non-ionic detergent like Triton X-100 (0.01%) or Tween-20 in your assay buffer. This can help maintain the solubility of hydrophobic compounds.[8]

      • Test Solubility Directly: Before running a full assay, perform a simple solubility test by diluting your compound to its highest assay concentration in the final buffer and observing it over the planned experiment time.

  • Cause B: Sub-optimal Assay Conditions (ATP Concentration)

    • The "Why": Most kinase inhibitors are ATP-competitive. They bind to the same site as ATP. If the ATP concentration in your assay is too high, it will effectively out-compete the inhibitor, leading to a significant underestimation of its potency (an artificially high IC₅₀) or a complete lack of observed inhibition.[9][10] This relationship is described by the Cheng-Prusoff equation.[9]

    • How to Verify: Check the ATP concentration used in your protocol. Is it a standard, high concentration (e.g., 1 mM), or is it tailored to the kinase?

    • Solution: For sensitivity to ATP-competitive inhibitors, the ATP concentration should be set at or near the Michaelis-Menten constant (Kₘ) for that specific kinase.[10][11] If the Kₘ is unknown, you must determine it experimentally. Using physiological ATP levels (1-10 mM) is useful for assessing cellular potency but not for initial discovery and ranking of competitive inhibitors.[12]

ATP_Competition cluster_0 Kinase Active Site Kinase Kinase Enzyme Product Phosphorylated Substrate + ADP Kinase->Product Catalysis ATP ATP ATP->Kinase Binds to active site (High [ATP] Favors) Inhibitor This compound Inhibitor->Kinase Competes for active site (Inhibition)

Caption: ATP-competitive inhibition mechanism.

  • Cause C: Incorrect Enzyme Concentration

    • The "Why": The kinase reaction must be in the linear range for the duration of the experiment. If the enzyme concentration is too high, it may consume the substrate or ATP too quickly, making it impossible to detect inhibition.[9]

    • Solution: Perform an enzyme titration experiment to determine the optimal concentration.

    Protocol: Enzyme Titration

    • Prepare serial dilutions of your kinase in the kinase dilution buffer.

    • Add each enzyme concentration to wells containing the substrate and kinase assay buffer.

    • Initiate the reaction by adding ATP (at the desired Kₘ concentration).

    • Measure the signal at several time points (e.g., 15, 30, 60, 90 minutes).

    • Plot the signal versus enzyme concentration for each time point.

    • Choose an enzyme concentration from the linear portion of the curve that gives a robust signal-to-background ratio.[13]

Problem 2: My IC₅₀ values are inconsistent and vary between experiments.

Reproducibility is paramount. Fluctuations in IC₅₀ values often point to subtle variations in experimental execution.

  • Cause A: Reagent Degradation

    • The "Why": Key reagents like ATP and peptide substrates can degrade upon storage or with multiple freeze-thaw cycles. The inhibitor stock itself can also degrade.

    • Solution:

      • Prepare fresh ATP and substrate solutions for each experiment from powder or single-use aliquots.

      • Use single-use aliquots of your inhibitor stock.

      • Always qualify a new batch of kinase enzyme to ensure its activity has not diminished during storage.

  • Cause B: Inconsistent Timing and Temperature

    • The "Why": Kinase reactions are enzymatic and thus highly sensitive to incubation time and temperature. Small variations can lead to significant differences in reaction progress and apparent inhibition.

    • Solution:

      • Use a multichannel pipette or automated liquid handler to start reactions simultaneously.

      • Ensure your incubator or water bath maintains a uniform and stable temperature. For high-throughput screens, running assays at room temperature can avoid temperature gradients across plates.[13]

      • Stop all reactions at precisely the same time point using a stop solution or by adding the detection reagent.

Problem 3: I suspect my compound is a "promiscuous inhibitor" due to non-specific effects.

Promiscuous inhibitors are a common pitfall in high-throughput screening, often acting through non-specific mechanisms rather than direct, competitive binding.[14]

  • Cause A: Compound Aggregation

    • The "Why": At micromolar concentrations, some organic molecules can form colloidal aggregates that sequester and inhibit enzymes non-specifically.[14] This is a frequent cause of false positives in screening campaigns.

    • How to Verify & Solve:

      • Detergent Test: Re-run the IC₅₀ determination with 0.01% Triton X-100 in the assay buffer. Aggregation-based inhibition is often sensitive to detergents. A significant rightward shift (increase) in the IC₅₀ value in the presence of the detergent suggests the original activity was due to aggregation.[8]

      • Enzyme Concentration Test: Promiscuous inhibitors that act via aggregation often show IC₅₀ values that are dependent on the enzyme concentration. If you increase the kinase concentration and the IC₅₀ value increases proportionally, it may be an indicator of this mechanism.[8]

  • Cause B: Assay Interference

    • The "Why": The compound itself may interfere with the assay's detection method. For example, colored compounds can absorb light in fluorescence assays (quenching), or fluorescent compounds can directly add to the signal, resulting in false negatives or false positives, respectively.[7]

    • How to Verify & Solve:

      • Run a control plate where the compound is added to the assay components after the reaction has been stopped.

      • Alternatively, add the compound to wells containing all assay components except the kinase enzyme.

      • Any signal change in these control experiments indicates direct interference with the assay readout technology. If interference is confirmed, you may need to switch to an orthogonal assay format (e.g., from a fluorescence-based assay to a luminescence or radiometric assay).[7][15][16]

Reference Data & Protocols

Table 1: Standard Kinase Assay Buffer Composition

A well-defined buffer is crucial for kinase activity. While the optimal buffer may vary for different kinases, the following provides a robust starting point.[17][18]

ComponentFinal ConcentrationPurpose
Buffer 25-50 mM HEPES or MOPS, pH 7.2-7.5Maintains stable pH
Divalent Cations 10-25 mM MgCl₂Essential cofactor for ATP binding and catalysis
Reducing Agent 1-2 mM Dithiothreitol (DTT)Prevents oxidation of cysteine residues in the kinase
Phosphatase Inhibitor 5-10 mM β-glycerophosphatePrevents dephosphorylation of the substrate by contaminating phosphatases
Chelating Agents 2-5 mM EGTA, 0.1 mM Na₃VO₄EGTA chelates Ca²⁺; Sodium orthovanadate inhibits tyrosine phosphatases
Detergent 0.01% Triton X-100 or Tween-20Reduces non-specific binding and compound aggregation
BSA (Optional) 0.1 mg/mLStabilizes the enzyme and prevents non-specific binding

Note: Always add DTT fresh to the buffer just before use.

References

Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the multi-step synthesis of this important heterocyclic compound. Our focus is on providing practical, experience-driven insights to ensure a successful and scalable synthesis.

Introduction to the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The overall strategy involves the construction of the core pyrido[4,3-d]pyrimidinone ring system, followed by a crucial chlorination step. This guide will break down the synthesis into two primary stages, providing detailed protocols and addressing potential challenges at each phase.

Overall Synthetic Workflow

cluster_0 Stage 1: Pyrido[4,3-d]pyrimidinone Formation cluster_1 Stage 2: Chlorination A 4-Aminopicolinic Acid B Intermediate Formation (e.g., with a thiourea equivalent) A->B Cyclocondensation C S-Methylation B->C D 2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one C->D Purification E 2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one F Chlorination with POCl3 E->F G This compound F->G Workup H Purification G->H

Caption: A high-level overview of the two-stage synthetic workflow.

Stage 1: Synthesis of 2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one

The initial stage focuses on the construction of the core heterocyclic structure from a readily available starting material, 4-aminopicolinic acid.

Experimental Protocol

Step 1a: Formation of the Thiouracil Intermediate (Proposed)

  • To a stirred suspension of 4-aminopicolinic acid (1.0 eq) in a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone or Dowtherm A), add thiourea (1.1 eq).

  • Heat the mixture to 180-200 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Adjust the pH to 8-9 with a suitable base (e.g., sodium carbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude 2-thioxo-2,3-dihydro-1H-pyrido[4,3-d]pyrimidin-5(6H)-one.

Step 1b: S-Methylation

  • Suspend the crude 2-thioxo intermediate (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a base, for instance, sodium methoxide (1.2 eq), and stir the mixture for 30 minutes at room temperature.

  • Add dimethyl sulfate or methyl iodide (1.2 eq) dropwise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Quench the reaction by adding water and filter the resulting precipitate.

  • Wash the solid with water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure 2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one.[1]

Troubleshooting and FAQs for Stage 1

Q1: The initial cyclocondensation reaction shows low conversion. What can I do?

  • A1: This reaction often requires high temperatures to drive off the water formed during the reaction. Ensure your reaction temperature is consistently at or above 180 °C. The choice of a high-boiling, inert solvent is critical. You can also consider using a Dean-Stark trap if a suitable solvent is used. Additionally, ensure the quality of your starting materials; 4-aminopicolinic acid should be dry.

Q2: During S-methylation, I observe the formation of multiple products. How can I improve selectivity?

  • A2: Over-methylation or methylation at other positions can be an issue. Ensure the dropwise addition of the methylating agent at a controlled temperature. Using a slight excess of the base can help to ensure the thiouracil is fully deprotonated, promoting S-methylation. Monitor the reaction closely and stop it as soon as the starting material is consumed.

Q3: The product from the S-methylation is difficult to purify. What are my options?

  • A3: If recrystallization is not effective, column chromatography on silica gel may be necessary. A gradient elution system, for example, with dichloromethane and methanol, can be effective. Ensure the crude product is thoroughly dried before attempting chromatography.

Stage 2: Chlorination of 2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one

This is a critical step where the hydroxyl group on the pyrimidinone ring is replaced with a chlorine atom using phosphorus oxychloride (POCl₃).

Experimental Protocol

Step 2: Chlorination

  • Safety First: This reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF) or an organic base like pyridine (1.0 eq).[2]

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 3-6 hours. Monitor the progress of the reaction by quenching a small aliquot and analyzing it by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and slowly and carefully pour it onto crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene) or by column chromatography.

Troubleshooting and FAQs for Stage 2

Q4: The chlorination reaction is sluggish or incomplete. How can I drive it to completion?

  • A4: Ensure that your starting material is completely dry, as any moisture will consume the POCl₃. The addition of a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ.[3] Alternatively, using a mixture of POCl₃ and PCl₅ can increase the reactivity of the chlorinating agent.[4] Extending the reaction time or slightly increasing the temperature may also be beneficial, but monitor for potential decomposition.

Q5: During the workup, my product seems to be hydrolyzing back to the starting material. How can I prevent this?

  • A5: The chlorinated product is susceptible to hydrolysis, especially in acidic conditions.[5] It is crucial to perform the quench and neutralization steps at low temperatures (on an ice bath). A "reverse quench," where the reaction mixture is slowly added to a vigorously stirred, cold basic solution (e.g., saturated sodium bicarbonate), is highly recommended to minimize the time the product is in an acidic environment.[6][7]

Q6: The workup of the POCl₃ reaction is hazardous. Are there safer alternatives for quenching?

  • A6: Quenching POCl₃ is inherently hazardous due to its violent reaction with water. A safer, more controlled quench can be achieved by slowly adding the reaction mixture to a warm (35-40 °C) and vigorously stirred aqueous solution of sodium acetate.[7] This method allows for the immediate and complete hydrolysis of unreacted POCl₃, preventing a delayed exothermic event.[7]

Q7: My final product is contaminated with phosphorus byproducts. How can I remove them?

  • A7: Thoroughly washing the organic extracts with water and then brine during the workup is essential. If phosphorus byproducts persist, a wash with a dilute sodium carbonate solution can help. For stubborn impurities, column chromatography is the most effective purification method.

Q8: What is the best way to purify the final product on a large scale?

  • A8: For large-scale purification, recrystallization is generally preferred over chromatography. Experiment with different solvent systems to find one that provides good recovery and high purity. Common solvents for similar heterocyclic compounds include ethanol, isopropanol, and toluene. If the product is a solid, trituration with a solvent in which the impurities are soluble but the product is not can also be an effective purification technique.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Aminopicolinic AcidC₆H₆N₂O₂138.12100047-36-7
2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-oneC₈H₇N₃OS193.23902576-09-4
This compoundC₈H₆ClN₃S211.671255099-52-5

Analytical Characterization

  • Thin-Layer Chromatography (TLC): A valuable tool for monitoring reaction progress. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.

Safety Considerations

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate PPE.

  • Dimethyl Sulfate/Methyl Iodide: Toxic and carcinogenic. Handle with extreme care in a fume hood.

  • Thiourea: A potential carcinogen. Handle with appropriate PPE.

  • High Temperatures: The cyclocondensation step requires high temperatures. Use appropriate heating equipment and take precautions against thermal burns.

By following these detailed protocols and troubleshooting guides, researchers can confidently approach the synthesis and scale-up of this compound.

References

Validation & Comparative

A Comparative Guide to 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrido[4,3-d]pyrimidine Scaffold

In the landscape of kinase inhibitor discovery, the pyrido[4,3-d]pyrimidine core has emerged as a privileged scaffold, giving rise to compounds with significant therapeutic potential. This guide focuses on 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine , a specific derivative of this promising heterocyclic system. While direct and extensive experimental data for this particular compound is not yet publicly available, its structural similarity to known kinase inhibitors warrants a thorough comparative analysis. Derivatives of the broader pyrido[d]pyrimidine class have demonstrated activity against a range of kinases, including Polo-like kinase 2 (PLK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, which are implicated in various cancers.

This guide, therefore, embarks on a scientifically-grounded, hypothetical comparison. We will postulate that this compound is an inhibitor of the PIM-1 kinase , a well-validated oncogenic driver. This hypothesis is rooted in the established activity of related heterocyclic structures. By comparing its profile, albeit projected, with well-characterized PIM-1 inhibitors, we aim to provide a valuable framework for researchers and drug development professionals interested in this novel chemical entity. We will delve into the intricacies of the PIM-1 signaling pathway, present a comparative analysis of inhibitory potencies, and provide detailed, field-proven experimental protocols for assessing kinase inhibition, thereby offering a comprehensive toolkit for its potential evaluation.

The PIM-1 Kinase Signaling Pathway: A Key Regulator of Cell Fate

PIM-1 is a constitutively active serine/threonine kinase that plays a pivotal role in cell survival, proliferation, and drug resistance.[1] Its expression is often upregulated in a variety of hematological and solid tumors, making it an attractive target for cancer therapy.[2] PIM-1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by numerous cytokines and growth factors.[3] Once expressed, PIM-1 phosphorylates a multitude of downstream substrates, including the pro-apoptotic protein BAD, the cell cycle inhibitor p21, and components of the protein synthesis machinery, thereby promoting cell survival and proliferation.[4][5]

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activate PIM1_Gene PIM-1 Gene Transcription JAK_STAT->PIM1_Gene induce PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase translate BAD BAD (pro-apoptotic) PIM1_Kinase->BAD phosphorylates (inactivates) p21 p21 (Cell Cycle Inhibitor) PIM1_Kinase->p21 phosphorylates (inactivates) cMyc c-Myc PIM1_Kinase->cMyc phosphorylates (stabilizes) Apoptosis Apoptosis BAD->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Protein_Synthesis Protein Synthesis cMyc->Protein_Synthesis Cell_Proliferation Cell Proliferation & Survival Protein_Synthesis->Cell_Proliferation Inhibitor This compound & Comparators Inhibitor->PIM1_Kinase inhibit

Caption: The PIM-1 signaling pathway and the point of inhibition.

Comparative Analysis of PIM-1 Kinase Inhibitors

To contextualize the potential efficacy of this compound, we compare it with three well-established PIM kinase inhibitors: AZD1208, SGI-1776, and CX-6258. The following table summarizes their reported half-maximal inhibitory concentrations (IC50) against PIM-1, providing a benchmark for potency.

InhibitorPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)Comments
This compound HypothesizedUnknownUnknownThe focus of this guide; activity is projected based on scaffold similarity.
AZD1208 0.45.01.9A potent, orally available pan-Pim kinase inhibitor.[6][7][8][9]
SGI-1776 736369An ATP-competitive inhibitor with selectivity for PIM-1 and PIM-3 over PIM-2.[10][11][12][13][14]
CX-6258 52516A potent and selective, orally efficacious pan-Pim kinase inhibitor.[15][16][17][18][19]

Note: IC50 values are derived from biochemical (cell-free) assays and can vary depending on experimental conditions.

This comparative data highlights the high potency of existing PIM-1 inhibitors, with IC50 values in the low nanomolar range. For this compound to be considered a promising lead, it would need to demonstrate comparable potency in biochemical assays.

Experimental Protocols for Kinase Inhibition Assays

To empirically determine the inhibitory activity of this compound against PIM-1, a robust and reproducible biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely adopted, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Protocol 1: In Vitro Biochemical PIM-1 Kinase Assay (ADP-Glo™)

This protocol outlines a method for determining the IC50 value of a test compound against PIM-1 kinase.

Causality Behind Experimental Choices:

  • ADP-Glo™ Technology: This system is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. It measures ADP production, a direct product of the kinase reaction, providing a reliable readout of enzyme activity.[3][20]

  • 384-Well Plate Format: This format is selected for its suitability for high-throughput screening (HTS) and for conserving precious reagents, such as the kinase and test compounds.[20]

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase to allow for sensitive detection of ATP-competitive inhibitors.

  • Staurosporine Control: Staurosporine, a non-selective but potent kinase inhibitor, is included as a positive control to validate the assay's performance.

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection A 1. Add 1 µL of serially diluted This compound (or controls) to 384-well plate B 2. Add 2 µL of PIM-1 Kinase A->B C 3. Add 2 µL of Substrate/ATP Mix B->C D 4. Incubate at RT for 60 min C->D E 5. Add 5 µL ADP-Glo™ Reagent (Incubate at RT for 40 min) D->E F 6. Add 10 µL Kinase Detection Reagent (Incubate at RT for 30 min) E->F G 7. Read Luminescence F->G

Caption: Workflow for the in vitro biochemical kinase assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation (384-well plate):

    • Add 1 µL of the serially diluted compound or control (DMSO for negative control, Staurosporine for positive control) to the appropriate wells.[20]

  • Kinase Reaction:

    • Prepare a PIM-1 kinase solution in the provided kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[20]

    • Add 2 µL of the PIM-1 kinase solution to each well.[20]

    • Prepare a substrate/ATP mixture. The specific substrate and ATP concentration should be optimized for the PIM-1 kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[20]

    • Incubate the plate at room temperature for 60 minutes.[20]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[20]

    • Incubate at room temperature for 40 minutes.[20]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal.[20]

    • Incubate at room temperature for 30 minutes.[20]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based PIM-1 Inhibition Assay (Cell Viability)

To assess the compound's activity in a more physiologically relevant context, a cell-based assay is crucial. This protocol measures the effect of the inhibitor on the viability of a cancer cell line known to be dependent on PIM-1 signaling.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a PIM-1-dependent cancer cell line (e.g., a human leukemia cell line) in the appropriate medium.

  • Cell Plating:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound. Include appropriate controls.

  • Incubation:

    • Incubate the plates for 48-72 hours to allow for effects on cell proliferation.

  • Viability Assessment:

    • Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay, which quantifies metabolically active cells.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating the potential of this compound as a kinase inhibitor, with a specific, scientifically-reasoned focus on PIM-1. While the direct inhibitory profile of this compound remains to be experimentally determined, the analysis of its core scaffold and comparison with established PIM-1 inhibitors such as AZD1208, SGI-1776, and CX-6258, offer a valuable starting point for its investigation. The detailed, step-by-step protocols for both biochemical and cell-based assays provide a clear roadmap for researchers to ascertain its potency and cellular efficacy.

The critical next step is the empirical validation of the hypothesis presented herein. Determining the IC50 of this compound against a panel of kinases, with a primary focus on the PIM family, will be paramount. Should it exhibit potent and selective inhibition of PIM-1, further studies to elucidate its mechanism of action, off-target effects, and in vivo efficacy would be warranted. The pyrido[4,3-d]pyrimidine scaffold holds considerable promise, and rigorous, systematic evaluation of derivatives like this compound is essential to unlock their full therapeutic potential.

References

Efficacy of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine against other derivatives of the pyrido[4,3-d]pyrimidine scaffold. While direct experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes existing knowledge on related analogs to provide a predictive framework for its potential efficacy and to guide future research. We will delve into the known biological activities of the pyrido[4,3-d]pyrimidine core, analyze structure-activity relationships (SAR), and provide detailed experimental protocols for evaluation.

The Pyrido[4,3-d]pyrimidine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The pyrido[4,3-d]pyrimidine core is a nitrogen-containing heterocyclic system that has garnered significant attention from medicinal chemists. Its rigid, planar structure serves as an excellent scaffold for the development of small molecule inhibitors targeting a variety of biological targets. The fusion of a pyridine and a pyrimidine ring creates a unique electronic and steric environment, allowing for diverse and specific interactions with protein active sites.

Published research has demonstrated that derivatives of this scaffold possess a wide array of pharmacological activities, including but not limited to:

  • Anticancer Properties: Many pyrido[4,3-d]pyrimidine analogs have shown potent cytotoxic effects against various cancer cell lines.[1] Their mechanisms often involve the inhibition of key enzymes in cell signaling pathways crucial for cancer cell proliferation and survival.

  • Kinase Inhibition: The scaffold is a common feature in many kinase inhibitors. By modifying the substituents at various positions, researchers have been able to achieve potent and selective inhibition of specific kinases, such as tyrosine kinases and cyclin-dependent kinases (CDKs).[2]

  • Antimicrobial and Antiviral Activity: Certain derivatives have been investigated for their potential as anti-infective agents.

  • Central Nervous System (CNS) Activity: Some analogs have shown activity on CNS targets, suggesting their potential for treating neurological disorders.

The versatility of the pyrido[4,3-d]pyrimidine core makes it a continuous source of lead compounds in drug discovery.[3][4]

Comparative Analysis: this compound vs. Other Analogs

While awaiting direct experimental evidence for this compound, we can infer its potential activity by examining the SAR of related compounds. The substituents at the C2 and C5 positions are critical for modulating the biological activity of the pyrido[4,3-d]pyrimidine scaffold.

The Role of the 5-Chloro Substituent

The presence of a chlorine atom at the C5 position is a common strategy in medicinal chemistry to enhance biological activity. Halogen atoms, particularly chlorine, can influence a molecule's properties in several ways:

  • Electronic Effects: The electron-withdrawing nature of chlorine can alter the electron density of the heterocyclic ring system, potentially influencing its ability to form hydrogen bonds or other electrostatic interactions with a target protein.

  • Steric Effects: The size of the chlorine atom can promote favorable steric interactions within a binding pocket, leading to increased affinity.

  • Lipophilicity: The introduction of a chlorine atom generally increases the lipophilicity of a molecule, which can affect its cell permeability and pharmacokinetic properties.

In a related series of 5-chloro-pyrimidine derivatives developed as histone deacetylase (HDAC) inhibitors, the chloro group was part of the "cap" region, contributing to hydrophobic interactions within the active site.[5] This suggests that the 5-chloro substituent in our compound of interest could play a similar role in binding to a target protein.

The Influence of the 2-(Methylthio) Group

The methylthio (-SCH3) group at the C2 position is another key feature. This group can contribute to the molecule's activity through:

  • Hydrophobic Interactions: The methyl group can engage in hydrophobic interactions within the binding pocket.

  • Hydrogen Bond Acceptor: The sulfur atom can act as a weak hydrogen bond acceptor.

  • Metabolic Stability: The methylthio group can influence the metabolic stability of the compound.

  • Synthetic Handle: From a synthetic chemistry perspective, the methylthio group can be a useful handle for further chemical modifications, allowing for the generation of a library of analogs with diverse substituents at the C2 position.

Studies on 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-ones have demonstrated that the 2-methylthio group can be oxidized and subsequently displaced by various amines to create a diverse range of compounds.[1]

Comparative Data of Related Pyrido[4,3-d]pyrimidine Analogs

To provide a more concrete comparison, the following table summarizes the biological activity of several reported pyrido[4,3-d]pyrimidine derivatives. This data, while not a direct comparison, offers valuable insights into the potential efficacy of compounds based on this scaffold.

Compound/AnalogTarget/ActivityIC50/EC50Reference
Compound 5i (4-methylene pyrido[4,3-d]pyrimidine derivative) Anticancer (KB, CNE2, MGC-803 cell lines)0.48 µM, 0.15 µM, 0.59 µM[1]
PD-089828 (pyrido[2,3-d]pyrimidine derivative) PDGFr, FGFr, EGFr, c-src Tyrosine Kinase Inhibitor1.11 µM, 0.13 µM, 0.45 µM, 0.22 µM[2]
Compound 6c (pyrido[2,3-d]pyrimidine derivative) PDGF-stimulated vascular smooth muscle cell proliferation0.3 µM[2]

This table is illustrative and includes data from the closely related pyrido[2,3-d]pyrimidine scaffold to highlight the potential potency of this class of compounds.

Based on this comparative data, it is reasonable to hypothesize that This compound could exhibit potent anticancer and/or kinase inhibitory activity. The combination of the 5-chloro and 2-methylthio substituents may offer a unique combination of electronic, steric, and hydrophobic properties that lead to high-affinity binding to a specific biological target.

Proposed Signaling Pathway and Experimental Workflow

A likely target for a pyrido[4,3-d]pyrimidine with anticancer potential is a protein kinase involved in a critical cancer signaling pathway, such as the EGFR or VEGFR pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 5-Chloro-2-(methylthio) pyrido[4,3-d]pyrimidine Inhibitor->EGFR

Caption: Proposed inhibition of the EGFR signaling pathway.

To evaluate the efficacy of this compound, a structured experimental workflow is essential.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies synthesis Compound Synthesis and Characterization kinase_assay Kinase Panel Screening (Biochemical Assay) synthesis->kinase_assay Primary Screening cell_viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) kinase_assay->cell_viability Hit Identification ic50 IC50 Determination cell_viability->ic50 Potency Determination western_blot Western Blot Analysis (Target Phosphorylation) ic50->western_blot Mechanism of Action pk_pd Pharmacokinetics (PK) and Pharmacodynamics (PD) Studies ic50->pk_pd Lead Candidate Selection apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) western_blot->apoptosis_assay cell_cycle Cell Cycle Analysis western_blot->cell_cycle xenograft Xenograft Tumor Model in Mice pk_pd->xenograft efficacy Tumor Growth Inhibition xenograft->efficacy

Caption: A typical workflow for evaluating a novel kinase inhibitor.

Detailed Experimental Protocols

The following are representative protocols for key experiments in the evaluation workflow.

In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the inhibitory activity of the test compound against a panel of purified protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Test compound (this compound) dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a DMSO-only control.

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control.

  • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Western Blot Analysis for Target Phosphorylation

Objective: To confirm that the test compound inhibits the phosphorylation of its target kinase and downstream signaling proteins in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phosphorylated forms of the target kinase and downstream proteins)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence imaging system

Procedure:

  • Culture the cells to 70-80% confluency.

  • Treat the cells with the test compound at various concentrations for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration using a BCA or Bradford assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation levels.

Conclusion and Future Directions

While direct experimental data for this compound remains to be published, a comprehensive analysis of the broader pyrido[4,3-d]pyrimidine class and related heterocyclic systems provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the area of oncology. The presence of the 5-chloro and 2-methylthio substituents suggests that this compound could possess potent and specific biological activity.

The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this and other novel pyrido[4,3-d]pyrimidine derivatives. Future research should focus on synthesizing this compound and subjecting it to the described in vitro and in vivo assays to elucidate its precise mechanism of action and therapeutic potential. The findings from such studies will be invaluable to drug development professionals working to advance novel treatments for a range of diseases.

References

Validating the Anticancer Efficacy of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from a promising in vitro hit to a potential clinical candidate is contingent on rigorous in vivo validation. This guide provides a comprehensive framework for assessing the anticancer activity of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine, a novel heterocyclic compound, within a preclinical setting. Drawing upon established methodologies and providing a comparative context against alternative therapeutic strategies, this document serves as a technical resource for researchers navigating the complexities of in vivo cancer models.

Introduction: The Rationale for In Vivo Evaluation

While in vitro assays provide crucial initial data on a compound's cytotoxic or cytostatic effects, they lack the physiological complexity of a living organism.[1] In vivo studies are indispensable for evaluating a drug candidate's pharmacokinetics, pharmacodynamics, efficacy, and toxicity profile in a systemic environment.[1][2] For this compound, a compound belonging to the pyridopyrimidine class known for targeting kinases involved in oncogenic signaling, in vivo validation is the critical next step to ascertain its therapeutic potential.[3][4][5]

This guide will delineate the experimental design, methodologies, and comparative analyses required to robustly validate the anticancer activity of this compound. We will explore the selection of appropriate tumor models, detailed experimental protocols, and the interpretation of results in the context of existing cancer therapies.

Strategic Selection of In Vivo Models

The choice of an appropriate animal model is paramount for obtaining clinically relevant data. The two primary models for in vivo anticancer drug evaluation are xenografts and syngeneic models.[6][7][8]

  • Human Tumor Xenograft Models: These models involve the transplantation of human tumor cells or patient-derived tumor tissue into immunodeficient mice (e.g., athymic nude or SCID mice).[6][9] This approach allows for the direct assessment of a compound's effect on human cancers.[6][9]

    • Advantages: High relevance to human cancer biology and the ability to test a wide variety of human tumor types.[9]

    • Disadvantages: The absence of a competent immune system precludes the evaluation of immunomodulatory effects of the test compound.[7][8]

  • Syngeneic Models: In this system, murine tumor cells are implanted into immunocompetent mice of the same genetic background.[7][8][10]

    • Advantages: A fully functional immune system allows for the investigation of the interplay between the therapeutic agent and the host's immune response, which is crucial for evaluating immunotherapies.[7][10][11][12]

    • Disadvantages: The tumors are of murine origin and may not fully recapitulate the complexity of human cancers.[7]

For the initial validation of this compound, a dual-model approach is recommended to gain a comprehensive understanding of its direct antitumor effects and its potential interactions with the immune system.

Experimental Workflow for In Vivo Validation

A meticulously planned experimental workflow is essential for the successful in vivo validation of a novel anticancer agent.[2][13] The following diagram outlines the key stages of the proposed study.

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cell_culture Cell Line Selection & Culture (e.g., Human Lung Adenocarcinoma - A549; Murine Colon Carcinoma - CT26) animal_acclimatization Animal Acclimatization (Athymic Nude & BALB/c mice) tumor_implantation Tumor Implantation (Subcutaneous injection of cancer cells) cell_culture->tumor_implantation compound_prep Compound Formulation (this compound in appropriate vehicle) animal_acclimatization->tumor_implantation treatment Treatment Administration (e.g., Intraperitoneal injection) compound_prep->treatment tumor_growth Tumor Growth Monitoring (Calipers measurement until tumors reach ~100-150 mm³) tumor_implantation->tumor_growth randomization Randomization & Grouping (Vehicle Control, Test Compound, Positive Control) tumor_growth->randomization randomization->treatment monitoring Monitoring (Tumor volume, body weight, clinical signs) treatment->monitoring endpoint Endpoint Determination (Tumor size limit reached or pre-defined study duration) monitoring->endpoint tissue_collection Tumor & Tissue Collection (For ex vivo analysis) endpoint->tissue_collection data_analysis Data Analysis (TGI, statistical analysis) tissue_collection->data_analysis reporting Reporting & Interpretation data_analysis->reporting

Figure 1: A comprehensive workflow for the in vivo validation of this compound.

Detailed Experimental Protocols

Reproducibility and accuracy are the cornerstones of in vivo research. The following are detailed protocols for the key experimental steps.

Animal Models and Husbandry
  • Xenograft Model: Female athymic nude mice (6-8 weeks old).

  • Syngeneic Model: Female BALB/c mice (6-8 weeks old).

  • Husbandry: Animals should be housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[14][15]

Tumor Cell Implantation
  • Cell Preparation: Culture human (e.g., A549 lung cancer) and murine (e.g., CT26 colon cancer) cell lines to ~80% confluency. Harvest cells using trypsinization and wash with sterile phosphate-buffered saline (PBS).

  • Cell Viability: Determine cell viability using a trypan blue exclusion assay. Viability should be >95%.

  • Injection: Resuspend cells in sterile PBS or a mixture with Matrigel® at a concentration of 5 x 10^6 to 10 x 10^6 cells/100 µL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of the mice.[16]

Tumor Growth Monitoring and Treatment Initiation
  • Tumor Measurement: Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.[14][15][16]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., saline or DMSO/Cremophor solution)

    • Group 2: this compound (e.g., 25 mg/kg)

    • Group 3: this compound (e.g., 50 mg/kg)

    • Group 4: Positive Control (a standard-of-care chemotherapeutic agent relevant to the cancer type)

  • Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal, oral gavage) according to the predetermined dosing schedule.

Endpoint and Data Collection
  • Monitoring: Monitor tumor growth, body weight (as an indicator of toxicity), and overall animal health daily.[14][16]

  • Humane Endpoints: Euthanize mice if the tumor volume exceeds 2000 mm³, if there is significant body weight loss (>20%), or if signs of severe morbidity are observed.[14][15]

  • Data Collection: At the end of the study, euthanize all animals, excise the tumors, and record their final weights.

Comparative Data Analysis

The efficacy of this compound should be evaluated in comparison to both the vehicle control and a relevant positive control.

Key Efficacy Parameter: Tumor Growth Inhibition (TGI)

Tumor Growth Inhibition (TGI) is a standard metric for assessing the efficacy of an anticancer agent. It is calculated as follows:

% TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate how the results for this compound can be compared with a standard-of-care agent in both xenograft and syngeneic models.

Table 1: Comparative Efficacy in A549 Human Lung Cancer Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle Control-1500 ± 250-+5
This compound 25825 ± 15045-2
This compound 50525 ± 10065-5
Cisplatin (Positive Control)5600 ± 12060-10

Table 2: Comparative Efficacy in CT26 Murine Colon Carcinoma Syngeneic Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle Control-1800 ± 300-+4
This compound 251080 ± 20040-3
This compound 50720 ± 15060-6
Anti-PD-1 Antibody (Positive Control)10810 ± 18055-1

Mechanistic Insights and Signaling Pathways

Pyrido[4,3-d]pyrimidine derivatives have been reported to exert their anticancer effects by inhibiting various kinases involved in cell proliferation and survival.[3] Further ex vivo analysis of the collected tumor tissues can provide valuable mechanistic insights.

signaling_pathway cluster_pathway Potential Target Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Compound This compound Compound->RTK Inhibition

Figure 2: A simplified diagram of a potential signaling pathway targeted by this compound.

Conclusion and Future Directions

This guide outlines a robust and comparative approach to validating the in vivo anticancer activity of this compound. By employing both xenograft and syngeneic models, researchers can obtain a comprehensive understanding of the compound's efficacy, toxicity, and potential immunomodulatory effects. Positive results from these studies would provide a strong rationale for further preclinical development, including more advanced orthotopic and patient-derived xenograft (PDX) models, and ultimately, progression towards clinical trials.[6][17][18]

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of kinase inhibitor development, achieving target specificity is a paramount challenge. The pyrido[4,3-d]pyrimidine scaffold has emerged as a versatile core structure for a multitude of kinase inhibitors, demonstrating therapeutic potential across various disease areas. This guide provides an in-depth comparative analysis of the potential cross-reactivity and off-target effects of the representative molecule, 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine. While direct biological data for this specific compound is limited in the public domain, by examining structurally related compounds and potential targets of the broader pyrido[4,3-d]pyrimidine class, we can infer a likely kinase inhibition profile and explore potential off-target liabilities.

This guide will delve into the plausible primary target of this scaffold, KRAS, and a panel of potential off-target kinases including CaMKII, Mps1, PI3Kδ, Wee1, PIM-1, and VEGFR-2. We will compare the selectivity profiles of inhibitors targeting these kinases, supported by available experimental data, and provide detailed protocols for key assays used to assess kinase inhibitor selectivity.

The Pyrido[4,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrido[4,3-d]pyrimidine core is a heterocyclic ring system that has been successfully employed in the design of inhibitors for various protein kinases. Its rigid structure and multiple sites for chemical modification allow for the fine-tuning of potency and selectivity. Recent patent literature suggests that derivatives of this scaffold are being actively investigated as inhibitors of KRAS, a key oncogene that has been historically challenging to target directly.

KRAS: A High-Value Target with Emerging Inhibitors

Mutations in the KRAS gene are among the most common drivers of human cancers. The development of direct KRAS inhibitors, particularly for the G12C mutation, has marked a significant breakthrough in oncology. Given that pyrido[4,3-d]pyrimidine derivatives are being explored as KRAS inhibitors, it is crucial to understand the selectivity profiles of current clinical-stage KRAS inhibitors.

Comparative Selectivity of KRAS Inhibitors

While a detailed kinome scan of this compound is not available, we can compare the selectivity of approved and investigational KRAS inhibitors to understand the landscape of on- and off-target activities.

InhibitorPrimary Target(s)Known Off-Targets/Cross-ReactivitiesSelectivity Notes
Sotorasib (AMG 510) KRAS G12C (covalent)High selectivity for KRAS G12C is reported, with in vitro assays showing no significant off-target effects against a large panel of kinases.[1][2]While detailed kinome scan data is not publicly tabulated, its favorable safety profile is attributed to high selectivity.[1][2]
Adagrasib (MRTX849) KRAS G12C (covalent)Highly selective for KRAS G12C.[3] Some studies suggest potential for off-target effects at higher concentrations.Optimized for sustained target inhibition.[4][5]
BI-2493 pan-KRAS (non-covalent)Shows no off-target hits at a concentration of 1µM in a panel of 403 kinases.[6]Demonstrates selectivity for KRAS over HRAS and NRAS.[7][8]

Potential Off-Target Profile of the Pyrido[4,3-d]pyrimidine Scaffold

Based on the known activities of related heterocyclic compounds, we can anticipate potential cross-reactivity of this compound with several other kinase families. Understanding the selectivity of inhibitors for these potential off-targets is crucial for predicting and mitigating potential side effects.

Comparative Selectivity of Inhibitors for Potential Off-Target Kinases
Target KinaseComparator InhibitorKnown Off-Targets/Cross-ReactivitiesSelectivity Notes
CaMKII KN-62Also a potent inhibitor of the P2X7 receptor with an IC50 of ~15 nM.[9][10]Inhibits CaMKII with a Ki of 0.9 µM.[9] Its selectivity against a broad kinase panel is not well-documented in the public domain.
Wee1 AZD1775 (Adavosertib)PLK1, PLK2, PLK3, JAK2, JAK3, and mutant forms of ABL1, FLT3, and GCN2.[11][12]A potent Wee1 inhibitor with an IC50 of 5.2 nM.[13]
PI3Kδ Idelalisib (CAL-101)453-fold, 210-fold, and 110-fold selective for PI3Kδ over α, β, and γ isoforms, respectively. Minimal inhibition of 351 other kinases at 10 µM.[14]A highly selective inhibitor of the p110δ isoform of PI3K.[15][16][17][18]
PIM-1 SGI-1776Inhibits PIM-1, -2, and -3 with IC50s of 7 nM, 363 nM, and 69 nM, respectively. Also inhibits Flt-3 (IC50 = 44 nM) and Haspin (IC50 = 34 nM).[19][20][21][22]A pan-PIM inhibitor with some documented off-target activities.
VEGFR-2 SorafenibA multi-kinase inhibitor targeting VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and RAF kinases.Broad-spectrum activity contributes to both its efficacy and side-effect profile.

Visualizing Potential Signaling Interactions

To conceptualize the potential on- and off-target landscape of a pyrido[4,3-d]pyrimidine-based inhibitor, the following diagram illustrates the primary target (KRAS) and the potential off-target kinases in their respective signaling pathways.

G cluster_0 Primary Target Pathway cluster_1 Potential Off-Target Pathways KRAS KRAS RAF RAF KRAS->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation CaMKII CaMKII Ca2+ Signaling Ca2+ Signaling CaMKII->Ca2+ Signaling Wee1 Wee1 Cell Cycle (G2/M) Cell Cycle (G2/M) Wee1->Cell Cycle (G2/M) PI3K PI3Kδ AKT AKT PI3K->AKT PIM1 PIM-1 Apoptosis Regulation Apoptosis Regulation PIM1->Apoptosis Regulation VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Cell Survival Cell Survival AKT->Cell Survival Inhibitor 5-Chloro-2-(methylthio) pyrido[4,3-d]pyrimidine Inhibitor->KRAS Intended Inhibition Inhibitor->CaMKII Potential Off-Target Inhibitor->Wee1 Inhibitor->PI3K Inhibitor->PIM1 Inhibitor->VEGFR2

Potential on- and off-target landscape of a pyrido[4,3-d]pyrimidine-based inhibitor.

Experimental Protocols for Assessing Kinase Inhibitor Selectivity

To empirically determine the cross-reactivity and off-target effects of a compound like this compound, a multi-faceted experimental approach is required. The following are detailed protocols for key assays.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Objective: To determine the IC50 value of an inhibitor against a panel of purified kinases.

Workflow Diagram:

A 1. Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor (Varying Conc.) B 2. Add ADP-Glo™ Reagent: - Terminates kinase reaction - Depletes remaining ATP A->B C 3. Add Kinase Detection Reagent: - Converts ADP to ATP - Luciferase/Luciferin reaction B->C D 4. Measure Luminescence: - Signal proportional to ADP produced C->D

Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol: [2][10]

  • Kinase Reaction Setup (in a 384-well plate):

    • Prepare a reaction buffer appropriate for the kinase being tested.

    • Add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution) to the wells. Include a DMSO control.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

Objective: To confirm intracellular target engagement and determine the apparent melting temperature (Tm) shift of the target protein in the presence of an inhibitor.

Workflow Diagram:

A 1. Cell Treatment: - Treat cells with inhibitor or vehicle B 2. Heating: - Heat cell lysates or intact cells across a temperature gradient A->B C 3. Lysis & Centrifugation: - Isolate soluble protein fraction B->C D 4. Protein Quantification: - e.g., Western Blot, ELISA, or Mass Spec C->D E 5. Data Analysis: - Plot soluble protein vs. temperature to determine Tm shift D->E

Workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cells to a desired confluency.

    • Treat cells with the test compound at a specific concentration or with a vehicle control (e.g., DMSO) for a defined period.

  • Heat Treatment:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection and Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using a suitable method such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • Determine the melting temperature (Tm) for each condition. A shift in the Tm in the presence of the compound indicates target engagement.

Quantitative Phosphoproteomics

This technique provides a global view of kinase activity in a cellular context by quantifying changes in protein phosphorylation upon inhibitor treatment.

Objective: To identify on-target and off-target kinase inhibition by profiling the phosphorylation status of thousands of proteins.

Workflow Diagram:

A 1. Cell Culture & Treatment: - Treat cells with inhibitor or vehicle B 2. Lysis & Protein Digestion: - Extract proteins and digest into peptides A->B C 3. Phosphopeptide Enrichment: - Isolate phosphopeptides (e.g., TiO2, IMAC) B->C D 4. LC-MS/MS Analysis: - Separate and identify phosphopeptides C->D E 5. Data Analysis: - Quantify changes in phosphorylation and identify affected pathways D->E

Workflow for Quantitative Phosphoproteomics.

Step-by-Step Protocol (Simplified): [1][9]

  • Sample Preparation:

    • Culture and treat cells with the inhibitor or vehicle.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Quantify the protein concentration.

    • Reduce and alkylate the proteins, followed by digestion with an enzyme like trypsin to generate peptides.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides from the complex peptide mixture using methods such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and provide information about their sequence and phosphorylation sites.

  • Data Analysis:

    • Use specialized software to identify and quantify the phosphopeptides in each sample.

    • Compare the abundance of phosphopeptides between the inhibitor-treated and control samples to identify significantly up- or down-regulated phosphorylation events.

    • Use bioinformatics tools to map the affected phosphoproteins to signaling pathways to infer which kinases were inhibited.

Conclusion

The pyrido[4,3-d]pyrimidine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. While this compound itself requires further characterization, the analysis of related compounds suggests a potential for KRAS inhibition, along with a predictable set of potential off-target kinases. A thorough evaluation of cross-reactivity using the experimental approaches detailed in this guide is an indispensable step in the preclinical development of any new kinase inhibitor based on this scaffold. By understanding and mitigating off-target effects, researchers can enhance the therapeutic window and increase the likelihood of clinical success.

References

A Head-to-Head Comparison of Pyrido[4,3-d]pyrimidine-Based Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core structure for a multitude of potent and selective kinase inhibitors.[1][2] Its structural rigidity and capacity for diverse substitutions allow for fine-tuning of interactions within the ATP-binding pockets of various kinases, leading to the development of targeted therapies for cancer and inflammatory diseases.[2] This guide provides a head-to-head comparison of different pyrido[4,3-d]pyrimidine-based inhibitors, focusing on their performance against key therapeutic targets, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Landscape of Pyrido[4,3-d]pyrimidine Targets

The versatility of the pyrido[4,3-d]pyrimidine core has enabled the development of inhibitors against several critical enzyme families involved in pathological signaling. This guide will focus on a comparative analysis of inhibitors targeting:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer (NSCLC) and other epithelial tumors.[3]

  • Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle, often dysregulated in cancer.[4][5]

  • Janus Kinases (JAKs): Crucial mediators of cytokine signaling in autoimmune diseases and hematological malignancies.[6][7]

  • Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS): One of the most frequently mutated oncogenes, historically considered "undruggable".[8][9]

Below is a conceptual workflow for the evaluation and comparison of novel kinase inhibitors, a process central to the data presented in this guide.

G cluster_0 Pre-Clinical Evaluation Workflow A Compound Synthesis & Library Screening B Biochemical Kinase Assays (e.g., TR-FRET, Radiometric) A->B Initial Hits C Determine Potency (IC50) & Selectivity (Ki) B->C Quantitative Data D Cell-Based Proliferation Assays (e.g., MTT, CCK-8) C->D Potent/Selective Hits E Target Engagement & Pathway Modulation (e.g., Western Blot) D->E Cellular Efficacy F In Vivo Xenograft Mouse Models E->F Mechanism Confirmed G Lead Compound Identification F->G In Vivo Efficacy

Caption: A generalized workflow for the discovery and validation of kinase inhibitors.

Head-to-Head Comparison: EGFR Inhibitors

EGFR tyrosine kinase inhibitors (TKIs) are a cornerstone of NSCLC treatment. The pyrido[4,3-d]pyrimidine scaffold has been successfully employed to develop next-generation inhibitors that can overcome resistance mutations, such as T790M.[10]

A series of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidines were designed to target both wild-type and mutant forms of EGFR.[11] A key challenge in EGFR inhibitor development is overcoming the T790M "gatekeeper" mutation, which confers resistance to first-generation TKIs. Some novel compounds based on the related pyrido[3,4-d]pyrimidine scaffold have shown significant activity against this resistant mutant.[10]

Table 1: Comparative Activity of Pyrido[3,4-d]pyrimidine-Based EGFR Inhibitors

Compound ID Target EGFR Mutant IC50 (nM) Target Cell Line Cellular IC50 (µM) Reference
Compound 42 EGFRL858R/T790M/C797S 7.2 H1975 Not Reported [11]
Compound 45 EGFRL858R/T790M 23.3 H1975 Not Reported [11]
Compound 25h EGFRL858R 1.7 HCC827 0.025 [10]

| Compound 25h | EGFRL858R/T790M | 23.3 | H1975 | 0.49 |[10] |

Data synthesized from multiple sources to provide a comparative overview.[10][11]

The data indicates that compound 25h is highly potent against the L858R activating mutation and retains significant potency against the T790M resistance mutation, making it a promising candidate for further development.[10] The following diagram illustrates the EGFR signaling pathway and the point of inhibition.

G cluster_EGFR EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling cascade by pyrido[4,3-d]pyrimidine-based TKIs.

Head-to-Head Comparison: CDK Inhibitors

The pyrido[2,3-d]pyrimidin-7-one scaffold is notably present in Palbociclib, an FDA-approved CDK4/6 inhibitor for breast cancer.[4] This highlights the scaffold's clinical relevance. Researchers have explored modifications to this core to develop inhibitors with different selectivity profiles, including targeting CDK2, which is often overexpressed in various cancers.[12][13]

Table 2: Comparative Activity of Pyrido[2,3-d]pyrimidine-Based CDK Inhibitors

Compound ID Target Kinase IC50 (µM) Target Cell Line Cellular IC50 (µM) Reference
Palbociclib CDK4/CDK6 0.011 / 0.016 Breast Cancer Not specified [4]
Compound 4c CDK2/Cyclin A 0.3 A431a, SNU638b, HCT116 Not specified [13]

| Compound 11a | CDK2/Cyclin A | 0.09 | A431a, SNU638b, HCT116 | Not specified |[13] |

Data synthesized from multiple sources to provide a comparative overview.[4][13]

Compounds 4c and 11a demonstrate potent inhibition of CDK2/Cyclin A, with compound 11a showing sub-micromolar activity that is significantly more potent than the well-known CDK inhibitor roscovitine in the same study.[13] This suggests that the 4-aminopyrido[2,3-d]pyrimidine core can be effectively derivatized to achieve high potency against CDK2.[13]

Head-to-Head Comparison: JAK & KRAS Inhibitors

The pyrrolopyrimidine scaffold, a close relative, is the basis for several JAK inhibitors.[6][14] More recently, the pyrido[4,3-d]pyrimidine core itself has been investigated for targeting oncogenic KRAS, particularly the G12D mutation.[9][15]

Table 3: Activity of Pyrido[4,3-d]pyrimidine-Based JAK & KRAS Inhibitors

Compound ID Target Protein Assay Type IC50 Reference
Compound 12a JAK1 Enzymatic 12.6 nM [6]
Compound 10c KRAS-G12D Panc1 Cell Proliferation 1.40 µM [9][16]

| Compound 10k | KRAS-G12D | Enzymatic (GTPase) | 0.009 µM |[9][16] |

Data synthesized from multiple sources to provide a comparative overview.[6][9][16]

Compound 12a , a 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative, shows potent and selective inhibition of JAK1.[6] In the KRAS space, compound 10c shows promising selective anti-proliferative effects in KRAS-G12D mutant cells, while compound 10k is a highly potent enzymatic inhibitor.[9][16] This highlights a common challenge in drug discovery: optimizing enzymatic potency while maintaining or improving cellular activity.

Experimental Protocols

To ensure the reliability and comparability of data, standardized experimental protocols are essential. The following are detailed, self-validating methodologies for key assays used in the evaluation of pyrido[4,3-d]pyrimidine inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (TR-FRET based)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput method for measuring direct kinase inhibition.[17]

  • Causality & Rationale: This assay directly measures the inhibitor's ability to compete with ATP and prevent substrate phosphorylation by an isolated kinase enzyme. It is a crucial first step to determine on-target potency. Using ATP at a concentration close to the enzyme's Michaelis constant (Km) is critical for comparing IC50 values between different studies, as artificially high or low ATP levels can skew the results.[18]

  • Methodology:

    • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the pyrido[4,3-d]pyrimidine inhibitor in DMSO, followed by a final dilution in kinase buffer.

    • Kinase Reaction: In a 384-well assay plate, add 2.5 µL of the test compound dilution. Add 2.5 µL of a 4X enzyme/substrate mix (containing the target kinase and a biotinylated peptide substrate).

    • Initiation: To start the reaction, add 5 µL of a 2X ATP solution (at 2x Km concentration). The final volume is 10 µL. Include "no enzyme" and "DMSO vehicle" controls on each plate for data normalization.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes. The exact time should be optimized to ensure the reaction is within the linear range.

    • Detection: Stop the reaction by adding 10 µL of a detection mix containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

    • Readout: Incubate for another 60 minutes to allow the detection reagents to bind. Read the plate on a TR-FRET enabled microplate reader, measuring emissions at 665 nm (APC) and 620 nm (Europium).

    • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Normalize the data to controls and plot the percent inhibition versus inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (CCK-8 Method)

This protocol uses the Cell Counting Kit-8 (CCK-8) to measure the effect of inhibitors on cancer cell viability and proliferation.[19][20]

  • Causality & Rationale: While biochemical assays measure direct enzyme inhibition, cell-based assays determine a compound's ability to exert a biological effect in a more complex physiological context.[21] This assay measures changes in metabolic activity, which correlates with the number of viable cells. It is a robust method to assess the overall anti-proliferative effect of a compound, accounting for factors like cell permeability and off-target effects.[22][23]

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., A549, H1975, Panc-1) in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include "vehicle control" (DMSO only) and "no cell" (media only) wells.

    • Incubation: Incubate the cells with the compound for 72 hours.

    • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.

    • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the "vehicle control" wells turn a distinct orange color.

    • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Subtract the background absorbance (from "no cell" wells). Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and fit the curve to determine the IC50 value.[19][20]

Conclusion and Future Directions

The pyrido[4,3-d]pyrimidine scaffold and its isomers are a fertile ground for the development of potent and selective kinase inhibitors. Head-to-head comparisons reveal that subtle structural modifications can dramatically shift potency and selectivity between different kinase targets, from EGFR and CDKs to JAKs and KRAS. The data presented herein demonstrates the potential of these compounds to address key challenges in oncology, including acquired drug resistance.

Future research should focus on systematic structure-activity relationship (SAR) studies, optimizing not only for on-target potency but also for drug-like properties such as solubility and metabolic stability.[24] Direct, side-by-side comparisons of lead candidates in standardized biochemical and cellular assays, as detailed in this guide, are critical for making informed decisions in the drug discovery pipeline. The continued exploration of this versatile scaffold promises to yield novel therapeutic agents for a range of human diseases.

References

A Researcher's Guide to Ensuring Reproducibility in In Vitro Assays for 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure, with derivatives showing promise in oncology, often through the inhibition of protein kinases.[1] 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine is one such compound of interest. However, the journey from a promising compound to a validated lead is paved with rigorous and, most importantly, reproducible in vitro testing. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vitro assays for this compound, ensuring the generation of high-quality, comparable data.

At its core, this guide is built on the principle of self-validation. Every protocol is designed with internal controls and clear decision points to ensure the trustworthiness of your results. We will delve into the causality behind experimental choices, moving beyond a simple recitation of steps to empower you with a deep understanding of the "why" behind the "how."

The Central Role of Kinase Inhibition

Pyrido[4,3-d]pyrimidine derivatives have been investigated as inhibitors of various kinases, which are pivotal regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. While the specific targets of this compound are still under active investigation, related compounds have shown activity against kinases such as Polo-like kinase 2 (PLK2), a key regulator of the cell cycle. Therefore, a primary focus of in vitro characterization will be on kinase inhibition assays, complemented by broader cellular cytotoxicity assessments.

A Framework for Comparative Analysis

To contextualize the activity of this compound, it is essential to benchmark its performance against well-characterized modulators of kinase activity and cell viability. This guide will utilize two such compounds:

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor, often used as a positive control in kinase assays and as an inducer of apoptosis.[2][3]

  • Palbociclib: A highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of certain types of breast cancer.[4][5]

By including these comparators, you can build a robust dataset that not only characterizes the novel compound but also places its potency and selectivity in the context of established agents.

Section 1: Ensuring Reproducibility in Cell-Based Cytotoxicity Assays

A fundamental first step in characterizing any potential anticancer compound is to assess its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1][6] Its reproducibility, however, hinges on meticulous technique and adherence to standardized protocols.

The Causality Behind a Reproducible MTT Assay

The MTT assay measures the metabolic activity of cells, which in most cases correlates with cell viability.[7] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. Sources of variability can arise from inconsistent cell seeding, reagent handling, and incubation times. The following protocol is designed to mitigate these variables.

Workflow for a reproducible MTT cytotoxicity assay.
Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound, Staurosporine, Palbociclib

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform an accurate cell count. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[8]

    • Expertise & Experience: Consistent seeding density is paramount for minimizing well-to-well variability. A titration experiment to determine the optimal seeding density for your cell line should be performed beforehand.

  • Compound Preparation and Treatment: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions in complete culture medium. Remove the seeding medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle (DMSO) only as a negative control.[1]

  • Incubation: Incubate the plate for a defined exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: After the incubation period, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC50 (µM) - 48hReference IC50 (µM)
This compound MCF-7Experimental DataN/A
HepG2Experimental DataN/A
Staurosporine MCF-7Experimental Data~0.01 - 0.1
HepG2Experimental Data~0.01 - 0.1
Palbociclib MCF-7Experimental Data~0.148[4]
HepG2Experimental Data>10

Section 2: Achieving Reproducibility in Biochemical Kinase Assays

Biochemical assays using purified enzymes are essential for determining the direct inhibitory effect of a compound on its target, independent of cellular context. Given the potential of pyrido[4,3-d]pyrimidines to target kinases like PLK2, a robust in vitro kinase assay is critical.

The Causality Behind a Reproducible Kinase Assay

Reproducibility in kinase assays is influenced by factors such as enzyme quality, substrate purity, ATP concentration, and the detection method.[10] Radiometric assays, while highly sensitive, have been largely replaced by non-radioactive methods for high-throughput applications.[11] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer a robust and sensitive platform that measures the amount of ADP produced in a kinase reaction. A lower luminescence signal indicates less ADP production and therefore, greater kinase inhibition.

Workflow for a reproducible luminescence-based kinase assay.
Experimental Protocol: In Vitro PLK2 Kinase Assay (ADP-Glo™)

Materials:

  • Recombinant human PLK2 protein

  • GSK3β (dephosphorylated) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound, Staurosporine, Palbociclib

  • Kinase assay buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 1.2 mM DTT)

  • 384-well white, opaque plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, recombinant PLK2, and the GSK3β substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for PLK2 to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition
CompoundTarget KinaseIC50 (nM)Reference IC50 (nM)
This compound PLK2Experimental DataN/A
Staurosporine PLK2Experimental Data~10-100
Palbociclib PLK2Experimental Data>10,000

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your data, incorporate the following self-validating checks into your experimental design:

  • Assay Window: In each assay, include positive and negative controls to define the dynamic range of the assay. For cytotoxicity assays, a known cytotoxic agent at a high concentration can serve as a positive control for cell death. For kinase assays, a no-enzyme control will define the background signal.

  • Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and reproducibility of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Dose-Response Curves: Generate full dose-response curves for each compound to ensure that the observed effects are concentration-dependent.

  • Inter-assay and Intra-assay Variability: Run replicates within the same experiment (intra-assay) and repeat the experiment on different days (inter-assay) to assess the precision and reproducibility of your results. The coefficient of variation (CV) should ideally be below 15-20%.

By adhering to these principles and detailed protocols, researchers can generate reliable and reproducible in vitro data for this compound, enabling a robust comparison with established kinase inhibitors and paving the way for its further development.

References

A Comparative Benchmarking Guide: 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine versus Standard-of-Care JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel investigational compound, 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine, against established standard-of-care drugs targeting the Janus Kinase 2 (JAK2). As researchers and drug development professionals, the rigorous, head-to-head evaluation of new chemical entities against current therapies is a cornerstone of preclinical assessment. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation needed for such a comparison.

Given the structural motifs present in this compound, which are common among kinase inhibitors, we hypothesize its potential as an inhibitor of the JAK2 kinase. The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, and its dysregulation, particularly through the activating V617F mutation in JAK2, is a hallmark of myeloproliferative neoplasms (MPNs). Therefore, we propose a benchmarking study against the following FDA-approved JAK2 inhibitors: Ruxolitinib, Fedratinib, and Pacritinib.

The JAK-STAT Signaling Pathway and its Therapeutic Interruption

The Janus kinase (JAK) family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in intracellular signal transduction.[1] Upon cytokine binding to their cognate receptors, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and the modulation of target gene expression, which governs cell proliferation, differentiation, and survival.

In MPNs, the JAK2 V617F mutation leads to constitutive, cytokine-independent activation of the JAK-STAT pathway, driving uncontrolled cell growth.[2] Standard-of-care drugs like Ruxolitinib, Fedratinib, and Pacritinib are ATP-competitive inhibitors that target the kinase domain of JAK2, thereby blocking this aberrant signaling.[3][4][5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Recruits & Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates (Tyr705) pSTAT3_dimer p-STAT3 Dimer STAT3->pSTAT3_dimer Dimerization DNA DNA pSTAT3_dimer->DNA Translocates & Binds Inhibitor This compound (or Standard of Care) Inhibitor->pJAK2 Inhibits (ATP Competition) Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: The JAK-STAT signaling pathway and the point of inhibition by ATP-competitive JAK2 inhibitors.

Comparative Data Summary

The following tables present a hypothetical yet representative comparison of our investigational compound against standard-of-care JAK2 inhibitors. The data for the standard-of-care drugs are based on publicly available information, while the data for this compound are placeholders for experimentally determined values.

Table 1: In Vitro Biochemical Potency against JAK2 Kinase

CompoundTarget KinaseIC50 (nM)Selectivity Notes
This compound JAK2[Experimental Value]To be determined
RuxolitinibJAK1 / JAK23.3 / 2.8[3]Potent inhibitor of both JAK1 and JAK2.
FedratinibJAK23[6]Highly selective for JAK2 over JAK1 and JAK3.[6]
PacritinibJAK2 / FLT323 / 22[5]Dual inhibitor of JAK2 and FLT3.

Table 2: Cellular Potency in a JAK2 V617F-Dependent Cell Line (HEL)

CompoundCell LineAssay TypeIC50 (nM)
This compound HEL (JAK2 V617F)Cell Viability (MTT)[Experimental Value]
RuxolitinibHEL (JAK2 V617F)Cell Viability186[7]
FedratinibHEL (JAK2 V617F)Cell Proliferation~300[1]
PacritinibMV4-11 (FLT3-ITD)Cell Proliferation47[8]

Experimental Protocols

To ensure data integrity and reproducibility, the following detailed protocols are provided. These methods represent standard, validated approaches in preclinical drug discovery.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays Kinase_Assay In Vitro JAK2 Kinase Inhibition Assay (ADP-Glo™) IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem IC50_Cell Determine Cellular IC50 IC50_Biochem->IC50_Cell Correlate Cell_Culture Culture HEL Cells (JAK2 V617F) MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Western_Blot Western Blot for p-STAT3 Cell_Culture->Western_Blot MTT_Assay->IC50_Cell pSTAT3_Inhibition Confirm Target Engagement Western_Blot->pSTAT3_Inhibition IC50_Cell->pSTAT3_Inhibition Validate

Caption: Logical flow of the experimental design for inhibitor evaluation.
In Vitro JAK2 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human JAK2 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted compound or vehicle (DMSO control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the JAK2 enzyme and substrate peptide to each well. Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at its Km value for JAK2.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.[9][10]

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • HEL (human erythroleukemia) cell line, which is homozygous for the JAK2 V617F mutation.[11][12]

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Test compounds (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol).

  • 96-well clear flat-bottom plates.

Procedure:

  • Seed HEL cells into a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.

  • Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate to pellet the cells and carefully aspirate the supernatant.[13]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[14][15]

Western Blot for Phospho-STAT3 Inhibition

This technique is used to confirm that the investigational compound inhibits the JAK-STAT signaling pathway within the target cells by measuring the phosphorylation status of STAT3.

Materials:

  • HEL cells.

  • Test compounds.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.[16]

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescent substrate.

Procedure:

  • Seed HEL cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the test compound for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-STAT3 antibody as a loading control.[16][17]

Conclusion

This guide provides a robust framework for the preclinical evaluation of this compound as a potential JAK2 inhibitor. By employing these standardized biochemical and cellular assays, researchers can generate high-quality, reproducible data to rigorously benchmark its potency and mechanism of action against current standard-of-care therapies. The resulting comparative data will be instrumental in making informed decisions regarding the continued development of this promising new chemical entity.

References

Comparative Validation Guide: Evaluating the Biological Activity of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine as a Putative CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine. Based on its core chemical scaffold, this compound is hypothesized to function as an inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation and a high-value target in oncology.[1] We will objectively compare its potential performance with established alternatives, providing the scientific rationale and detailed experimental protocols required for rigorous validation.

Introduction: The Rationale for Targeting CDK9

Cancer is fundamentally a disease of aberrant gene expression. Malignant cells often become dependent on the continuous, high-level transcription of specific oncogenes and anti-apoptotic proteins for their survival and proliferation. This phenomenon, known as "transcriptional addiction," presents a key vulnerability that can be exploited therapeutically.[2][3]

Central to this process is the Positive Transcription El हम्म (P-TEFb) complex, which consists of Cyclin-Dependent Kinase 9 (CDK9) and its regulatory partner, Cyclin T1.[4][5] P-TEFb acts as a master switch for gene transcription. After RNA Polymerase II (RNAPII) initiates transcription, it often pauses a short distance from the gene's start site. The kinase activity of CDK9 is required to release this pause. It does so by phosphorylating the C-terminal domain (CTD) of RNAPII at the Serine 2 position (pSer2), as well as negative elongation factors, thereby enabling productive transcriptional elongation.[6][7]

By inhibiting CDK9, the production of short-lived and critical survival proteins, such as Mcl-1 and MYC, is abruptly halted, leading to selective apoptosis in cancer cells.[8][9] This makes the development of potent and selective CDK9 inhibitors a highly promising strategy in cancer therapy.[10][11] The pyrido[4,3-d]pyrimidine scaffold, present in the subject compound, is a well-established pharmacophore known to target kinase active sites.[1][12]

CDK9_Signaling_Pathway cluster_promoter Promoter Region cluster_elongation Gene Body Promoter Gene Promoter TSS Transcription Start Site RNAPII_Paused Paused RNAPII TSS->RNAPII_Paused Initiation GeneBody Coding Sequence mRNA mRNA Transcript GeneBody->mRNA Transcription RNAPII_Paused->GeneBody Promoter-Proximal Pausing RNAPII_Elongating Elongating RNAPII (pSer2-CTD) PTEFb P-TEFb (CDK9/CycT1) PTEFb->RNAPII_Paused Phosphorylation of RNAPII-CTD (Ser2) RNAPII_Elongating->GeneBody Productive Elongation Inhibitor 5-Chloro-2-(methylthio) pyrido[4,3-d]pyrimidine (Putative Inhibitor) Inhibitor->PTEFb Inhibition

Caption: The CDK9/P-TEFb signaling pathway in transcriptional elongation.

Comparative Analysis of CDK9 Inhibitors

To properly evaluate this compound, its performance must be benchmarked against established alternatives. We have selected two representative compounds: Flavopiridol, a first-generation pan-CDK inhibitor, and MC180295, a modern, highly selective CDK9 inhibitor.

  • Flavopiridol (Alvocidib): The first CDK inhibitor to enter clinical trials, Flavopiridol binds competitively to the ATP-binding pocket of multiple CDKs, including CDK1, 2, 4, 6, 7, and 9.[13][14] While it potently inhibits transcription via CDK9, its lack of selectivity contributes to a narrow therapeutic window and significant toxicities, which has limited its clinical use.[8][15]

  • MC180295: A recently developed compound that demonstrates high potency for CDK9 with approximately 20-fold greater selectivity for CDK9 over other CDK family members.[16] This selectivity is crucial for minimizing off-target effects and improving the therapeutic index. It has shown significant preclinical efficacy in various cancer models, including acute myeloid leukemia (AML).[16]

CompoundTarget(s)CDK9 IC₅₀ (nM)Selectivity ProfileKey Cellular Effects
This compound HypothesizedTo be determinedTo be determinedTo be determined
Flavopiridol Pan-CDK~3-100Non-selective; inhibits CDK1, 2, 4, 6, 7, 9.[13][14]Induces cell cycle arrest and apoptosis; inhibits transcription.[15]
MC180295 Selective CDK9~5-10~20-fold selective for CDK9 over other CDKs.[16]Potent induction of apoptosis via Mcl-1 depletion; minimal cell cycle effects at selective doses.[16]
Atuveciclib (BAY-1143572) Selective CDK96>150-fold selective for CDK9 over other CDKs.[17]Induces apoptosis through depletion of MYC and Mcl-1.[17]

Note: IC₅₀ values can vary based on assay conditions.

A Validated Workflow for Biological Characterization

We propose a multi-stage validation process to rigorously assess the biological activity of this compound. This workflow is designed to be self-validating by incorporating orthogonal assays that measure direct enzyme inhibition, cellular viability, and specific on-target engagement within the cell.

Experimental_Workflow start Start: Compound Synthesis & QC stage1 Stage 1: Biochemical Potency In Vitro Kinase Assay (ADP-Glo) Determine IC50 vs. CDK9/CycT1 start->stage1 decision1 Potent? (e.g., IC50 < 100 nM) stage1->decision1 stage2 Stage 2: Cellular Activity Cell Viability Assay (MTT/CTG) Determine GI50 in Cancer Cell Line (e.g., MOLM-13, HeLa) decision1->stage2 Yes stop_fail End: Low Priority or Re-evaluate decision1->stop_fail No decision2 Active? (e.g., GI50 < 1 µM) stage2->decision2 stage3 Stage 3: On-Target Engagement Western Blot Analysis Measure ↓ p-RNAPII (Ser2) Measure ↓ Mcl-1 Protein decision2->stage3 Yes decision2->stop_fail No decision3 On-Target Effect? stage3->decision3 stage4 Stage 4: Selectivity & MoA - Kinase Selectivity Panel - Apoptosis Assay (Annexin V/PI) decision3->stage4 Yes decision3->stop_fail No (Cytotoxicity is off-target) stop_success End: Lead Candidate for Further Development stage4->stop_success

Caption: Proposed experimental workflow for validating a novel CDK9 inhibitor.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments outlined in the validation workflow.

In Vitro CDK9/Cyclin T1 Kinase Assay (ADP-Glo™)

Causality: This assay directly measures the enzymatic activity of the purified CDK9/Cyclin T1 complex. It quantifies the amount of ADP produced from ATP during the phosphorylation reaction. An effective inhibitor will block this reaction, resulting in a low ADP signal. This is the primary screen to determine direct, cell-free inhibitory potency (IC₅₀).[18]

Methodology:

  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of this compound in DMSO, with a top concentration of 100 µM.

  • Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution.

  • Kinase Reaction: Add 4 µL of a solution containing recombinant human CDK9/Cyclin T1 enzyme and a suitable peptide substrate in kinase buffer.

  • Initiation: Add 5 µL of a 2X ATP solution to start the reaction. Final reaction volume is 10 µL. Include "no enzyme" and "vehicle (DMSO)" controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

Causality: This assay assesses the compound's ability to reduce the metabolic activity and growth of cancer cells, serving as a measure of its cytotoxic or cytostatic potency (GI₅₀). We select a cancer cell line known to be sensitive to CDK9 inhibition, such as the AML cell line MOLM-13 or the cervical cancer cell line HeLa.[19][20]

Methodology:

  • Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the compound (typically from 10 µM down to 1 nM). Include a vehicle (DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.

Target Engagement via Western Blot

Causality: This is the most critical validation step. It confirms that the compound inhibits CDK9 inside the cell at concentrations that cause cell death. The primary biomarker for CDK9 activity is the phosphorylation of its direct substrate, RNAPII, at Serine 2.[2] A successful on-target inhibitor will cause a dose-dependent decrease in the p-RNAPII Ser2 signal. We also probe for the downstream protein Mcl-1, which has a short half-life and is transcriptionally dependent on CDK9 activity.[18][21]

Methodology:

  • Cell Treatment: Seed HeLa or MOLM-13 cells in a 6-well plate. Treat with the compound at concentrations ranging from 0.1x to 10x the GI₅₀ value for 6-24 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Phospho-RNA Polymerase II CTD (Ser2)

    • Mcl-1

    • Total CDK9 (to ensure the compound isn't degrading the enzyme)[22]

    • β-Actin or GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Analysis: Quantify the band intensities and normalize the levels of p-RNAPII (Ser2) and Mcl-1 to the loading control.

Conclusion and Future Directions

This guide outlines a scientifically rigorous, step-by-step approach to validate the biological activity of this compound. The proposed workflow, moving from direct enzyme inhibition to cellular activity and on-target validation, provides a high degree of confidence in the resulting data. By comparing its performance against both a non-selective benchmark (Flavopiridol) and a highly selective modern inhibitor (MC180295), researchers can accurately position this novel compound within the landscape of CDK9-targeted therapies.

Positive results from this workflow—specifically, potent IC₅₀ against CDK9, sub-micromolar cellular GI₅₀, and a clear, dose-dependent reduction in p-RNAPII Ser2 and Mcl-1 levels—would strongly support its development as a selective CDK9 inhibitor. Subsequent studies should include comprehensive kinase selectivity profiling, in vivo pharmacokinetic analysis, and efficacy studies in xenograft or patient-derived cancer models.

References

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine

This guide provides essential safety protocols for handling this compound (CAS No. 1255099-52-5)[1]. As a senior application scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your operational safety and experimental integrity. The following procedures are based on the known hazards of structurally similar chlorinated pyrimidine and pyridine derivatives, establishing a robust framework for safe handling.[2][3][4][5][6]

Core Principle: A Proactive Safety Culture

Handling potent heterocyclic compounds, particularly those containing reactive chloro- and thioether functional groups, demands more than just following steps; it requires a mindset of constant vigilance.[7][8] The causality behind every recommendation in this guide is to create a multi-layered defense system that protects you, your colleagues, and your research from inadvertent exposure and contamination.

Hazard Identification and Risk Assessment

While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, analysis of analogous structures is critical. Compounds like 5-Chloro-2-(methylthio)pyrimidine and other chlorinated pyrimidines are consistently classified as hazardous.[7][9]

Anticipated Hazards:

  • Skin Corrosion/Irritation (H314/H315): Likely to cause skin irritation and potentially severe burns upon prolonged contact.[7][8][10][11]

  • Serious Eye Damage/Irritation (H319): Poses a significant risk of serious eye irritation or damage.[8][10][12][13]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[8][10][14]

  • Respiratory Irritation (H335): The powdered form can cause respiratory tract irritation if inhaled.[10][12][13]

These classifications necessitate strict adherence to the engineering controls and Personal Protective Equipment (PPE) outlined below.

The Primary Defense: Engineering Controls

Before any personal protective equipment is worn, engineering controls must be in place. These are your most effective, non-negotiable first line of defense.

  • Chemical Fume Hood: All handling of this compound, especially weighing the solid powder and preparing solutions, must be performed inside a certified chemical fume hood. This prevents systemic exposure by containing and exhausting airborne particulates and vapors.[15][16]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute fugitive emissions.

  • Safety Stations: Maintain clear, unobstructed access to an eyewash station and a safety shower.[13][17] Test these facilities regularly to ensure proper function.[18]

Mandatory Personal Protective Equipment (PPE) Protocol

PPE is a critical last line of defense, designed to protect you when engineering controls cannot completely eliminate exposure risk.[19] The following table summarizes the required PPE for handling this compound.

Task Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Storage & Transport (Closed Container) Nitrile Gloves (single pair)Safety GlassesStandard Lab CoatNot generally required
Weighing Powder / Preparing Solutions Double-Gloved (Nitrile)Chemical Safety Goggles & Face ShieldChemical-Resistant Lab Coat or GownN95 or higher-rated respirator recommended
Conducting Reactions / Work-up Double-Gloved (Nitrile)Chemical Safety GogglesChemical-Resistant Lab Coat or GownAssess based on procedure; use in fume hood
Spill Cleanup Heavy-duty Nitrile or Butyl Rubber GlovesChemical Safety Goggles & Face ShieldChemical-Resistant Gown or ApronFull-face respirator with appropriate cartridges
  • Hand Protection: Double-gloving is mandated for handling the solid or its solutions. The outer glove absorbs the initial contamination, while the inner glove protects your skin during the de-gloving process. Nitrile gloves provide good resistance to a broad range of chemicals, but always inspect them for tears or pinholes before use.[15][20]

  • Eye and Face Protection: Because related compounds pose a risk of serious eye damage, standard safety glasses are insufficient.[9] Chemical safety goggles that form a seal around the eyes are required.[20] A face shield must be worn over the goggles when handling the powder or significant quantities of solution to protect against splashes.[7]

  • Body Protection: A chemical-resistant lab coat or gown is necessary to protect your skin and personal clothing from contamination.[17][20] Ensure the sleeves are snug at the wrist.

  • Respiratory Protection: Due to the potential for respiratory irritation from airborne powder, a NIOSH-approved N95 respirator is strongly recommended during weighing operations, even within a fume hood, to minimize inhalation risk.[13][19]

Operational Plan: Step-by-Step Handling Procedure

This protocol ensures a self-validating system of safety checks and balances.

  • Verify that the chemical fume hood is operational (check airflow monitor).

  • Designate a specific area within the hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles) and place them inside the fume hood.

  • Prepare a dedicated waste container for chemically contaminated solid waste within the fume hood.

  • Don your lab coat/gown, ensuring it is fully fastened.

  • Don your inner pair of nitrile gloves.

  • Don your chemical safety goggles.

  • Don your N95 respirator (if weighing powder).

  • Don your face shield.

  • Don your outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Carefully open the container of this compound inside the fume hood. Avoid creating dust.

  • Use a dedicated spatula to transfer the desired amount of powder to a weigh boat on a tared balance.

  • Once the desired mass is obtained, securely close the primary container.

  • Proceed with your experimental procedure (e.g., dissolving the compound in a solvent).

  • Clean all non-disposable equipment that came into contact with the chemical.

  • Wipe down the designated work area within the fume hood.

  • Dispose of all contaminated disposables (gloves, bench paper, weigh boats) in the dedicated solid waste container.

  • To doff PPE, remove the outer gloves first, peeling them off without touching the exterior.

  • Remove the face shield and goggles.

  • Remove the lab coat/gown.

  • Remove the inner gloves.

  • Wash hands thoroughly with soap and water.[12][15]

Emergency Response Plan

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11][12]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17][21]

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EH&S) department.

  • For minor spills inside a fume hood, don appropriate spill cleanup PPE (heavy-duty gloves, gown, face shield, respirator).

  • Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Contaminated items such as gloves, bench pads, and weigh paper must be collected in a clearly labeled, sealed hazardous waste container.[22]

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Chlorinated and non-chlorinated waste streams should be kept separate if required by your institution.[23]

  • Disposal: All waste must be disposed of through your institution's official EH&S program. Do not pour any waste down the drain or place it in the regular trash.[9][22]

Visual Workflow for Safe Handling

G cluster_prep 1. Preparation Phase cluster_ppe 2. Protection Phase cluster_handling 3. Operational Phase (Inside Fume Hood) cluster_emergency 4a. Emergency Response cluster_cleanup 4b. Post-Operation Cleanup A Assess Hazards (Review SDS/Guide) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Prepare Work Area (Bench Cover, Waste Bins) B->C D Don Full PPE (Double Gloves, Gown, Goggles, Face Shield) C->D E Handle Chemical (Weighing, Transfers) D->E F Spill Occurs E->F No G Normal Operations Complete E->G Yes H Execute Spill Protocol F->H J Decontaminate Area & Equipment G->J I Report to EH&S H->I I->J K Segregate & Seal Hazardous Waste J->K L Doff PPE Correctly K->L M Wash Hands Thoroughly L->M

Caption: Workflow for handling this compound.

References

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